Product packaging for Guanidine, N'-cyano-N,N-dimethyl-(Cat. No.:CAS No. 1609-06-9)

Guanidine, N'-cyano-N,N-dimethyl-

Cat. No.: B1585020
CAS No.: 1609-06-9
M. Wt: 112.13 g/mol
InChI Key: TUYAIZHPVZJKIN-UHFFFAOYSA-N
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Description

N-​Cyano-​N',​N''-​dimethylguanidine (Cimetidine EP Impurity G) is an impurity of Cimetidine, which acts as a competitive histamine H2-receptor antagonist which inhibits gastric acid secretion and reduces pepsin output.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N4 B1585020 Guanidine, N'-cyano-N,N-dimethyl- CAS No. 1609-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-1,1-dimethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8(2)4(6)7-3-5/h1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYAIZHPVZJKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073269
Record name Guanidine, N'-cyano-N,N-dimethyl-
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609-06-9
Record name N′-Cyano-N,N-dimethylguanidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, N'-cyano-N,N-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N'-cyano-N,N-dimethyl-
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Foundational & Exploratory

An In-depth Technical Guide on the Fundamental Properties of Guanidine, N'-cyano-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine, N'-cyano-N,N-dimethyl-, a versatile bifunctional molecule, holds a significant position in synthetic chemistry, primarily serving as a key intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure, featuring both a nucleophilic guanidine core and an electrophilic cyano group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of Guanidine, N'-cyano-N,N-dimethyl-, including its chemical and physical characteristics, established synthetic routes, and analytical data. While the direct biological activity of this compound is not extensively documented, its role as a precursor to biologically active molecules, most notably the H2 receptor antagonist cimetidine, underscores its importance in medicinal chemistry. This document aims to be a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.

Chemical and Physical Properties

Guanidine, N'-cyano-N,N-dimethyl- is a white crystalline solid at room temperature. Its core structure consists of a central carbon atom bonded to three nitrogen atoms, characteristic of the guanidine group, with a cyano and two methyl groups attached to the nitrogen atoms.

Identifiers and Synonyms
PropertyValue
IUPAC Name N'-Cyano-N,N-dimethylguanidine
CAS Number 1609-06-9[1][2]
Molecular Formula C₄H₈N₄[1][2]
Molecular Weight 112.13 g/mol [1][2]
Synonyms 1,1-Dimethyl-3-cyanoguanidine, Guanidine, N'-cyano-N,N-dimethyl-, 3-Cyano-1,1-dimethylguanidine[3]
InChI Key TUYAIZHPVZJKIN-UHFFFAOYSA-N[1]
SMILES CN(C)C(=N)NC#N[2]
Physical Properties
PropertyValueReference
Melting Point 176-177 °C[1]
Boiling Point 182.9 °C at 760 mmHg (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Density (Predicted) 1.07 ± 0.1 g/cm³[1]

Synthesis and Purification

The synthesis of Guanidine, N'-cyano-N,N-dimethyl- primarily involves the reaction of a dimethylamine source with a cyanoguanidine precursor, such as dicyandiamide.[1]

General Synthetic Approach

A common method for the synthesis of N'-cyano-N,N-dimethylguanidine involves the reaction of dimethylamine hydrochloride with dicyandiamide.[1] Historically, this reaction was often carried out by direct fusion of the reactants at high temperatures (135–165 °C).[1] More contemporary methods favor solution-phase synthesis, which offers better control over reaction conditions.[1] The general reaction is believed to proceed via the nucleophilic attack of dimethylamine on the electrophilic carbon of the cyano group of cyanoguanidine.[1]

The following diagram illustrates a generalized workflow for the synthesis of N'-cyano-N,N-dimethylguanidine.

Synthesis_Workflow Reactants Dimethylamine Hydrochloride + Dicyandiamide Reaction Reaction (Solvent, Heat/Catalyst) Reactants->Reaction Crude_Product Crude N'-cyano-N,N-dimethylguanidine Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure N'-cyano-N,N-dimethylguanidine Purification->Final_Product Synthetic_Intermediate cluster_precursors Precursors cluster_products Products Dimethylamine Dimethylamine Source Target Guanidine, N'-cyano-N,N-dimethyl- Dimethylamine->Target Synthesis Cyanoguanidine Cyanoguanidine Source Cyanoguanidine->Target Synthesis Cimetidine Cimetidine (Pharmaceutical) Target->Cimetidine Further Reactions Biguanides Substituted Biguanides Target->Biguanides Reaction with Amines Agrochemicals Agrochemicals Target->Agrochemicals Derivatization Heterocycles N-Heterocycles Target->Heterocycles Cyclization

References

An In-depth Technical Guide to the Synthesis and Discovery of N'-cyano-N,N-dimethylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-cyano-N,N-dimethylguanidine is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of the groundbreaking anti-ulcer drug, cimetidine. This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of N'-cyano-N,N-dimethylguanidine. It includes detailed experimental protocols derived from foundational patents, a summary of its physicochemical properties in a structured format, and a historical perspective on its discovery within the context of guanidine chemistry and the development of H2-receptor antagonists.

Discovery and Historical Context

The discovery of N'-cyano-N,N-dimethylguanidine is intrinsically linked to the broader history of guanidine chemistry and the revolutionary development of the anti-ulcer drug, cimetidine. Guanidine itself was first isolated in 1861 by Adolph Strecker from guanine.[1] The 20th century saw significant progress in the synthesis and application of guanidine derivatives, with cyanamide and its dimer, dicyandiamide (cyanoguanidine), emerging as key precursors.[1]

The development of N'-cyano-N,N-dimethylguanidine as a key synthetic intermediate was a direct result of the intensive research efforts at Smith, Kline & French (now GlaxoSmithKline) in the 1970s to develop a histamine H2-receptor antagonist. This research, led by Sir James W. Black, C. Robin Ganellin, and others, was a landmark in rational drug design.[2] The process research for a cost-effective and practical synthesis of cimetidine was established in Philadelphia, with groups led by George Wellman and Lee Webb focusing on novel synthetic routes rather than optimizing existing ones.[2] This industrial research setting provided the impetus for the development and large-scale production of N'-cyano-N,N-dimethylguanidine.

Physicochemical and Characterization Data

A summary of the key quantitative data for N'-cyano-N,N-dimethylguanidine is presented in Table 1. This data is essential for its identification, purity assessment, and use in further chemical reactions.

PropertyValueReference
Molecular Formula C₄H₈N₄[3]
Molecular Weight 112.13 g/mol [3]
CAS Number 1609-06-9[3]
Melting Point 176-177 °C[4]
Boiling Point 182.9 °C at 760 mmHg[4]
Theoretical Monoisotopic Mass 112.074896 Da[1]
[M+H]⁺ 113.082721 Da[1]
Refractive Index 1.517[4]
Flash Point 64.4 °C[4]

Synthesis of N'-cyano-N,N-dimethylguanidine

The primary and most established method for the synthesis of N'-cyano-N,N-dimethylguanidine involves the reaction of a dimethylamine source with a cyanoguanidine precursor. This approach has been refined over time from high-temperature fusion methods to more controlled solution-phase syntheses.[1]

General Reaction Scheme

The overall transformation can be depicted as the nucleophilic addition of dimethylamine to the electrophilic carbon of the cyano group in cyanoguanidine.

Synthesis_of_N_cyano_N_N_dimethylguanidine cluster_reactants Reactants cluster_product Product Dimethylamine Dimethylamine Reaction Dimethylamine->Reaction Cyanoguanidine Cyanoguanidine Cyanoguanidine->Reaction Product N'-cyano-N,N-dimethylguanidine Reaction->Product Heat Synthesis_Workflow Reactants Charge Reactants: - Dimethylamine Hydrochloride - Dicyandiamide Solvent Add Solvent (e.g., Butanol) Reactants->Solvent Heating Heat to Reflux Solvent->Heating Monitoring Monitor Reaction (TLC) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Solvent_Removal Remove Solvent (Reduced Pressure) Cooling->Solvent_Removal Purification Purify by Recrystallization Solvent_Removal->Purification Product N'-cyano-N,N-dimethylguanidine Purification->Product

References

Physicochemical Characteristics of N'-cyano-N,N-dimethylguanidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-cyano-N,N-dimethylguanidine is a chemical compound of significant interest in the pharmaceutical and agrochemical industries. It serves as a key intermediate in the synthesis of various organic molecules.[1] Its bifunctional nature, featuring both a nucleophilic guanidine core and an electrophilic cyano group, makes it a versatile building block in organic synthesis. Notably, it is recognized as a crucial precursor in the manufacturing of cimetidine, a histamine H2-receptor antagonist used to treat peptic ulcers.[1] This guide provides a comprehensive overview of the physicochemical properties of N'-cyano-N,N-dimethylguanidine, detailed experimental protocols for their determination, and a summary of its role in synthetic pathways.

Physicochemical Data

The fundamental physicochemical properties of N'-cyano-N,N-dimethylguanidine (CAS Number: 1609-06-9) are summarized in the tables below for easy reference and comparison.

Table 1: General Properties

PropertyValue
Molecular Formula C₄H₈N₄
Molecular Weight 112.13 g/mol [1]
CAS Number 1609-06-9[1]
IUPAC Name 2-cyano-1,1-dimethylguanidine
Synonyms 1,1-Dimethyl-3-cyanoguanidine, Cimetidine EP Impurity G[1][2]

Table 2: Physical Properties

PropertyValue
Melting Point 176-177 °C
Boiling Point 182.9 °C at 760 mmHg
Appearance White crystalline solid (predicted)

Table 3: Spectroscopic Data

Spectroscopic TechniquePredicted Data
Mass Spectrometry Theoretical Monoisotopic Mass [M]: 112.074896 Da; [M+H]⁺: 113.082721 Da. Fragmentation is expected to involve cleavage of C-N bonds and the cyano group.[1]
¹H NMR Expected signals for two methyl groups attached to a nitrogen atom. The chemical shift would likely be in the range of 2.5-3.5 ppm in a suitable deuterated solvent.
¹³C NMR Expected signals for the methyl carbons, the guanidine carbon, and the cyano carbon.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of N'-cyano-N,N-dimethylguanidine are provided below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

Objective: To determine the temperature range over which N'-cyano-N,N-dimethylguanidine transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the N'-cyano-N,N-dimethylguanidine sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to determine an approximate melting point.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).

  • The melting point range is reported as T1-T2.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid N'-cyano-N,N-dimethylguanidine equals the atmospheric pressure.

Apparatus:

  • Thiele tube or similar heating bath

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Clamps and stand

Procedure:

  • Place a small amount (a few milliliters) of the molten N'-cyano-N,N-dimethylguanidine into the small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in a Thiele tube filled with a suitable heating oil.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous stream of bubbles is observed, remove the heat source.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Assessment

Objective: To determine the solubility of N'-cyano-N,N-dimethylguanidine in various solvents.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Place a small, accurately weighed amount (e.g., 10 mg) of N'-cyano-N,N-dimethylguanidine into a series of test tubes.

  • Add a measured volume (e.g., 1 mL) of a solvent to the first test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

  • Visually observe if the solid has dissolved completely.

  • If the solid dissolves, it is classified as soluble in that solvent. If it remains undissolved, it is classified as insoluble. If partial dissolution occurs, it is noted as sparingly soluble.

  • Repeat the process for each of the selected solvents.

  • Record the results in a qualitative manner (soluble, sparingly soluble, insoluble).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Volumetric flasks and pipettes

Procedure:

  • Dissolve an appropriate amount of N'-cyano-N,N-dimethylguanidine in a suitable deuterated solvent in a small vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the signals in the ¹H spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N'-cyano-N,N-dimethylguanidine.

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

  • Syringe pump or direct infusion system

  • Solvent system (e.g., methanol or acetonitrile with a small percentage of formic acid)

Procedure:

  • Prepare a dilute solution of N'-cyano-N,N-dimethylguanidine in a suitable solvent.

  • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Determine the accurate mass of the molecular ion.

  • If desired, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions to aid in structural confirmation.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical intermediate like N'-cyano-N,N-dimethylguanidine.

G Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Structural & Analytical Characterization cluster_3 Data Analysis & Reporting A Sample Acquisition & Purity Check B Appearance & Physical State A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Solubility Screening B->E F NMR Spectroscopy (1H, 13C) C->F D->F E->F G Mass Spectrometry (MS, MS/MS) F->G H Infrared (IR) Spectroscopy G->H I Data Compilation & Interpretation H->I J Final Report Generation I->J

Caption: A logical workflow for the physicochemical characterization of a chemical intermediate.

Synthetic Pathway Involvement

N'-cyano-N,N-dimethylguanidine is a known impurity in the synthesis of the drug Cimetidine, designated as "Cimetidine EP Impurity G". The following diagram illustrates a simplified synthetic route to Cimetidine where this impurity could potentially arise or be used as a starting material in related syntheses.

G Simplified Synthetic Context of N'-cyano-N,N-dimethylguanidine cluster_0 Precursors cluster_1 Intermediate Formation cluster_2 Further Reactions cluster_3 Final Product A Dimethylamine C N'-cyano-N,N-dimethylguanidine A->C B Cyanoguanidine (Dicyandiamide) B->C E Reaction Steps C->E D Other Reagents D->E F Cimetidine (or related structures) E->F

Caption: Role of N'-cyano-N,N-dimethylguanidine in a synthetic pathway.

References

Spectroscopic Profile of N'-cyano-N,N-dimethylguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for N'-cyano-N,N-dimethylguanidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it is recognized as Cimetidine EP Impurity G.[1][2][3] This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization in research and quality control settings.

Molecular Structure and Properties

  • IUPAC Name: 2-cyano-1,1-dimethylguanidine[4]

  • Synonyms: N'-cyano-N,N-dimethylguanidine, Cimetidine EP Impurity G, 1,1-Dimethyl-3-cyanoguanidine

  • CAS Number: 1609-06-9

  • Molecular Formula: C₄H₈N₄[1]

  • Molecular Weight: 112.13 g/mol

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of N'-cyano-N,N-dimethylguanidine. The theoretical monoisotopic masses for the neutral molecule and its common adducts are presented below. Fragmentation in mass spectrometry is anticipated to involve the cleavage of C-N bonds and the cyano group, providing characteristic fragment ions that can confirm the molecular structure.[4]

SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
[M]C₄H₈N₄112.074896
[M+H]⁺C₄H₉N₄⁺113.082721

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectroscopy
ProtonsMultiplicityChemical Shift (δ) ppm (Predicted)
N(CH₃)₂Singlet~ 2.9 - 3.2
NHBroad Singlet~ 5.0 - 7.0

Note: The chemical shift of the N-CH₃ protons in the related compound N-cyano-N'-methylguanidine has been reported at δ = 2.23 ppm in CDCl₃.

¹³C NMR Spectroscopy
Carbon AtomChemical Shift (δ) ppm (Predicted)
N(C H₃)₂~ 35 - 40
C ≡N~ 115 - 120
N-C =N~ 155 - 160

Infrared (IR) Spectroscopy Data

The IR spectrum of N'-cyano-N,N-dimethylguanidine is characterized by the presence of key functional groups. The cyanamide (N-C≡N) stretching vibration is a particularly useful diagnostic peak, appearing in a relatively uncongested region of the spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3100 - 3500 (broad)
C-H (from methyl groups)Stretching2850 - 3000
C≡N (Nitrile)Stretching2220 - 2260
C=N (Guanidine)Stretching1600 - 1680
C-NStretching1250 - 1350

Note: The cyanamide transition in related molecules is typically observed in the 2220–2243 cm⁻¹ range.[5] For the structurally similar drug cimetidine, the C≡N stretch is reported at 2176 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar compounds.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Sample Preparation: The sample of N'-cyano-N,N-dimethylguanidine should be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR are employed. For unambiguous signal assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is suitable for accurate mass measurements.

  • Sample Introduction: The sample is typically dissolved in a solvent compatible with ESI, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Ionization Mode: ESI in the positive ion mode is generally used to generate the protonated molecule, [M+H]⁺.

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the infrared spectrum.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹) with an appropriate number of scans to achieve a good signal-to-noise ratio.

Workflow Visualization

The logical flow for the spectroscopic characterization of N'-cyano-N,N-dimethylguanidine is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis or Isolation of N'-cyano-N,N-dimethylguanidine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy (FTIR) Synthesis->IR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Accurate Mass Fragmentation Pattern MS->MS_Data IR_Data Characteristic Frequencies (cm⁻¹) IR->IR_Data Structure_Confirmation Structure Confirmation and Purity Assessment NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

References

An In-Depth Technical Guide to N'-Cyano-N,N-dimethylguanidine (CAS: 1609-06-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N'-Cyano-N,N-dimethylguanidine (CAS: 1609-06-9), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis methodologies, and primary applications, with a focus on its crucial role in the production of the H2 receptor antagonist, cimetidine. While the compound itself does not exhibit significant direct biological activity, its utility as a versatile building block in organic synthesis is well-documented. This guide consolidates available data to support research and development activities involving this compound.

Chemical Identity and Properties

N'-Cyano-N,N-dimethylguanidine, also known by synonyms such as 1-Cyano-3,3-dimethylguanidine and Cimetidine EP Impurity G, is a guanidine derivative characterized by a cyano group attached to one of the nitrogen atoms of the guanidine moiety.

Table 1: Physicochemical Properties of N'-Cyano-N,N-dimethylguanidine [1][2]

PropertyValue
CAS Number 1609-06-9
Molecular Formula C4H8N4
Molecular Weight 112.13 g/mol
Melting Point 176-177 °C
Boiling Point 182.9 °C at 760 mmHg
Flash Point 64.4 °C
Appearance Solid
Solubility Slightly soluble in DMSO and Methanol

Synthesis

The synthesis of N'-Cyano-N,N-dimethylguanidine typically involves the reaction of a dimethylamine source with a cyanoguanidine precursor. A common industrial method is the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine).

General Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of dimethylamine on the electrophilic carbon of the cyano group in cyanoguanidine. This process is often carried out at elevated temperatures.

G General Synthesis of N'-Cyano-N,N-dimethylguanidine DCDA Dicyandiamide (Cyanoguanidine) Product N'-Cyano-N,N-dimethylguanidine DCDA->Product + Dimethylamine HCl (High Temperature) DMA_HCl Dimethylamine Hydrochloride DMA_HCl->Product

Caption: General synthesis pathway for N'-Cyano-N,N-dimethylguanidine.

Experimental Protocol: Synthesis from Dicyandiamide and Dimethylamine Hydrochloride

The following is a representative, generalized protocol based on established chemical principles for the synthesis of guanidine derivatives. Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • Dicyandiamide

  • Dimethylamine hydrochloride

  • High-boiling point solvent (e.g., n-butanol or xylene)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a reaction vessel, combine equimolar amounts of dicyandiamide and dimethylamine hydrochloride in a suitable high-boiling point solvent.

  • Heat the mixture to reflux with constant stirring. The reaction temperature is typically maintained between 130-160°C.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction time can vary from several hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the crude product by filtration and wash with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain pure N'-Cyano-N,N-dimethylguanidine.

  • Dry the purified product under vacuum.

Applications in Synthesis

The primary significance of N'-Cyano-N,N-dimethylguanidine lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3][4]

Key Intermediate in Cimetidine Synthesis

N'-Cyano-N,N-dimethylguanidine is a crucial precursor in the industrial synthesis of cimetidine, a histamine H2-receptor antagonist used to treat peptic ulcers and other gastroesophageal conditions.[3] The synthesis involves the reaction of N'-Cyano-N,N-dimethylguanidine with other reagents to construct the final cimetidine molecule.

G Workflow for the Role of N'-Cyano-N,N-dimethylguanidine in Cimetidine Synthesis cluster_0 Synthesis of Intermediate cluster_1 Cimetidine Synthesis cluster_2 Purification and Formulation DCDA Dicyandiamide Intermediate N'-Cyano-N,N-dimethylguanidine DCDA->Intermediate + DMA_HCl Dimethylamine HCl DMA_HCl->Intermediate Cimetidine Cimetidine Intermediate->Cimetidine Reaction Other_Reactants Other Reactants (e.g., cysteamine derivative) Other_Reactants->Cimetidine Purification Purification Cimetidine->Purification Formulation Pharmaceutical Formulation Purification->Formulation

Caption: Role of N'-Cyano-N,N-dimethylguanidine in the synthesis of Cimetidine.

Precursor for Agrochemicals

The guanidine moiety is present in a number of biologically active compounds used in agriculture. N'-Cyano-N,N-dimethylguanidine serves as a valuable starting material for the synthesis of novel pesticides and herbicides.[3][4] Its reactive nature allows for a variety of chemical modifications to produce active ingredients with desired properties.

Biological Activity and Mechanism of Action

Current scientific literature indicates that N'-Cyano-N,N-dimethylguanidine itself does not possess significant, direct biological activity. Its importance in the life sciences is primarily as a synthetic precursor to pharmacologically active molecules. There is no established evidence of this compound directly modulating specific biological signaling pathways. Its derivatives, however, are investigated for a range of therapeutic applications.

Safety and Handling

N'-Cyano-N,N-dimethylguanidine is a chemical substance that should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N'-Cyano-N,N-dimethylguanidine is a commercially significant chemical intermediate with well-defined physicochemical properties. Its primary utility is in the synthesis of pharmaceuticals, most notably cimetidine, and as a building block for agrochemicals. While it lacks direct biological activity, its role as a versatile synthon makes it a valuable compound for researchers and professionals in drug development and chemical synthesis. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in further research and development.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N'-cyano-N,N-dimethylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N'-cyano-N,N-dimethylguanidine, a key intermediate in pharmaceutical synthesis, notably as a precursor and impurity in the production of the H2-receptor antagonist Cimetidine, presents a subject of significant interest for structural analysis.[1][2] This technical guide aims to provide a comprehensive overview of its molecular structure and conformation. Despite extensive searches of scientific literature and crystallographic databases, specific experimental data from X-ray crystallography or detailed computational studies for N'-cyano-N,N-dimethylguanidine remains elusive. Consequently, this document will focus on the theoretical aspects of its structure, predicted conformational possibilities, and the standard experimental and computational methodologies that would be employed for its definitive structural elucidation.

Introduction

N'-cyano-N,N-dimethylguanidine, with the molecular formula C₄H₈N₄ and a molecular weight of 112.13 g/mol , belongs to the class of substituted guanidines.[1] The guanidine group's inherent basicity and capacity for hydrogen bonding, coupled with the electronic influence of the cyano group, make its structural and conformational properties crucial for understanding its reactivity and role in synthetic pathways. This guide will explore these features, drawing upon general principles of organic chemistry and data from related compounds where applicable.

Predicted Molecular Structure and Conformation

The molecular structure of N'-cyano-N,N-dimethylguanidine consists of a central carbon atom double-bonded to an imine nitrogen and single-bonded to two other nitrogen atoms. One of these nitrogens is part of a dimethylamino group, while the other is bonded to a cyano group.

The presence of the C=N double bond suggests the possibility of E/Z isomerism. Furthermore, rotation around the C-N single bonds could lead to various conformational isomers. The planarity of the guanidinium core and the orientation of the dimethylamino and cyano groups are key conformational variables. It is anticipated that resonance delocalization of the lone pair on the dimethylamino nitrogen into the guanidine system will influence the rotational barrier around the C-N(CH₃)₂ bond.

Quantitative Structural Data

As of the date of this document, specific experimentally determined or computationally calculated quantitative data such as bond lengths, bond angles, and dihedral angles for N'-cyano-N,N-dimethylguanidine are not available in the published literature. For reference, a table of expected bond lengths for related chemical moieties is provided below, based on general crystallographic data.

Table 1: Typical Bond Lengths of Related Moieties

Bond TypeTypical Bond Length (Å)
C=N (imine)1.27 - 1.30
C-N (single)1.32 - 1.38
C-N (dimethylamino)1.45 - 1.49
N-C (cyano)1.30 - 1.35
C≡N (cyano)1.14 - 1.16
C-H (methyl)0.96 - 1.00

Note: These are generalized values and may not accurately represent the specific bond lengths in N'-cyano-N,N-dimethylguanidine.

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure and conformation of N'-cyano-N,N-dimethylguanidine would necessitate a combination of spectroscopic and crystallographic techniques, supplemented by computational modeling.

Single-Crystal X-ray Diffraction

This technique would provide the most precise and unambiguous structural data, including bond lengths, bond angles, and the solid-state conformation of the molecule.

Hypothetical Experimental Protocol:

  • Crystallization: Crystals of N'-cyano-N,N-dimethylguanidine would be grown, likely through slow evaporation of a suitable solvent or by cooling a saturated solution.

  • Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data would be collected over a range of angles.

  • Structure Solution and Refinement: The collected diffraction pattern would be used to solve the phase problem and generate an initial electron density map. The atomic positions would be refined to achieve the best fit between the observed and calculated diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR would confirm the molecular connectivity. Advanced 2D NMR techniques like NOESY could provide insights into through-space proximities of atoms, offering clues about the preferred conformation in solution.

Vibrational Spectroscopy (FTIR and Raman)

Infrared and Raman spectroscopy would identify the characteristic vibrational modes of the functional groups present, such as the C≡N stretch of the cyano group and the C=N stretch of the guanidine core. The position of the C≡N band is sensitive to the electronic environment and could provide indirect information about the molecular conformation.

Computational Chemistry

Density Functional Theory (DFT) calculations would be a powerful tool to predict the stable conformations, relative energies, and geometric parameters (bond lengths, angles) of N'-cyano-N,N-dimethylguanidine.

Hypothetical Computational Protocol:

  • Model Building: An initial 3D structure of the molecule would be built.

  • Conformational Search: A systematic or stochastic conformational search would be performed to identify various low-energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers would be optimized at a suitable level of theory (e.g., B3LYP/6-31G(d,p)). Frequency calculations would be performed to confirm that the optimized structures are true energy minima.

  • Property Calculation: Various molecular properties, including bond lengths, bond angles, dihedral angles, and theoretical vibrational spectra, would be calculated.

Visualizations

Molecular Structure

Caption: Ball-and-stick model of N'-cyano-N,N-dimethylguanidine.

Experimental Workflow for Structural Elucidation

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Output synthesis Synthesis of N'-cyano-N,N-dimethylguanidine purification Purification (e.g., Recrystallization) synthesis->purification xrd Single-Crystal X-ray Diffraction purification->xrd nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr vib Vibrational Spectroscopy (FTIR, Raman) purification->vib comp Computational Modeling (DFT) purification->comp bond_lengths Bond Lengths xrd->bond_lengths bond_angles Bond Angles xrd->bond_angles conformation Molecular Conformation xrd->conformation comp->bond_lengths comp->bond_angles comp->conformation

Caption: General experimental workflow for molecular structure determination.

Conclusion

While N'-cyano-N,N-dimethylguanidine is a molecule of interest in synthetic and medicinal chemistry, a detailed, experimentally verified understanding of its molecular structure and conformation is currently lacking in the public domain. This guide has outlined the predicted structural features and the established methodologies that would be necessary to obtain this critical information. Future research involving single-crystal X-ray diffraction and high-level computational studies would be invaluable in providing the definitive structural parameters for this compound, thereby aiding in the rational design of synthetic routes and the understanding of its chemical behavior.

References

An In-depth Technical Guide to the Solubility and Stability of N'-cyano-N,N-dimethylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of N'-cyano-N,N-dimethylguanidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from the closely related compound, 2-cyanoguanidine, to infer potential properties and outline detailed experimental protocols for determination.

Introduction

N'-cyano-N,N-dimethylguanidine (CAS No. 1609-06-9) is a substituted guanidine that plays a crucial role as a building block in organic synthesis. Its utility in the manufacturing of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvents and its stability under different environmental conditions. This knowledge is critical for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and shelf-life of intermediates and final products.

Solubility Profile

Currently, there is limited published quantitative solubility data for N'-cyano-N,N-dimethylguanidine. Qualitative assessments indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.

To provide a more detailed perspective, this guide presents quantitative solubility data for the structurally similar compound, 2-cyanoguanidine. These values can serve as a valuable reference point for researchers working with N'-cyano-N,N-dimethylguanidine.

Quantitative Solubility of 2-Cyanoguanidine

The following table summarizes the mole fraction solubility of 2-cyanoguanidine in various solvents at different temperatures, as determined by the static equilibrium method.

SolventTemperature (K)Mole Fraction Solubility (x 10³)
N,N-Dimethylformamide (DMF)278.15183.493
283.15195.231
288.15207.815
293.15221.284
298.15235.672
303.15250.981
308.15267.234
313.15284.456
318.15302.678
323.15321.901
Ethylene Glycol (EG)278.1518.652
283.1523.451
288.1529.112
293.1535.789
298.1543.567
303.1552.543
308.1562.812
313.1574.478
318.1587.654
323.15102.442
Methanol278.1514.098
283.1516.543
288.1519.321
293.1522.456
298.1525.987
303.1529.954
308.1534.398
313.1539.356
318.1544.876
323.1550.998
Acetone278.157.438
283.158.567
288.159.812
293.1511.187
298.1512.701
303.1514.365
308.1516.198
313.1518.211
318.1520.412
323.1522.812
Ethanol278.153.744
283.154.567
288.155.512
293.156.598
298.157.834
303.159.234
308.1510.811
313.1512.576
318.1514.543
323.1516.723
Water278.153.034
283.154.123
288.155.432
293.157.012
298.158.899
303.1511.123
308.1513.789
313.1516.987
318.1520.789
323.1525.234

Data extrapolated from studies on 2-cyanoguanidine.

Stability Profile

To rigorously determine the stability of N'-cyano-N,N-dimethylguanidine, a forced degradation study is recommended. The following table outlines the typical stress conditions that should be applied.

Stress ConditionTypical Reagents/ConditionsObjective
Acid Hydrolysis0.1 M - 1 M HCl, heat (e.g., 60-80 °C)To assess stability in acidic environments.
Base Hydrolysis0.1 M - 1 M NaOH, heat (e.g., 60-80 °C)To assess stability in alkaline environments.
Oxidative Degradation3-30% H₂O₂, ambient temperature or heatTo evaluate susceptibility to oxidation.
Thermal DegradationDry heat (e.g., 80-120 °C)To determine thermal lability.
Photolytic DegradationExposure to UV and visible light (ICH Q1B)To assess light sensitivity.

Experimental Protocols

Solubility Determination (Static Equilibrium Method)

This protocol is adapted from the methodology used for 2-cyanoguanidine and is suitable for determining the solubility of N'-cyano-N,N-dimethylguanidine.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess N'-cyano-N,N-dimethylguanidine prep2 Add to a known volume of solvent in a jacketed vessel prep1->prep2 equil1 Stir mixture at a constant temperature prep2->equil1 equil2 Allow to equilibrate for a set time (e.g., 24-48h) equil1->equil2 equil3 Ensure excess solid remains equil2->equil3 samp1 Stop stirring and allow solid to settle equil3->samp1 samp2 Withdraw a clear aliquot of the supernatant samp1->samp2 samp3 Filter the aliquot (e.g., 0.45 µm PTFE filter) samp2->samp3 samp4 Dilute the sample with mobile phase samp3->samp4 samp5 Analyze by HPLC to determine concentration samp4->samp5

Solubility Determination Workflow
Stability Study (Forced Degradation)

The following workflow outlines a typical forced degradation study to assess the stability of N'-cyano-N,N-dimethylguanidine.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of N'-cyano-N,N-dimethylguanidine acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base oxidative Oxidative (H₂O₂) prep->oxidative thermal Thermal (Heat) prep->thermal photo Photolytic (Light) prep->photo analysis Analyze samples at time points by stability-indicating HPLC method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis quant Quantify parent compound and degradation products analysis->quant

Forced Degradation Study Workflow
Analytical Method for Quantification

A stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

HPLC Method Parameters:

  • Column: Newcrom R1 or equivalent reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detector: UV detector at a suitable wavelength (to be determined by UV scan, likely in the range of 210-230 nm) or a mass spectrometer.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 25 - 40 °C.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

While specific degradation products of N'-cyano-N,N-dimethylguanidine have not been reported, potential degradation pathways can be hypothesized based on its chemical structure.

G cluster_hydrolysis Hydrolysis cluster_other Other Pathways parent N'-cyano-N,N-dimethylguanidine hydrolysis_prod N,N-dimethylguanidine + Cyanic Acid/Cyanate parent->hydrolysis_prod Acid/Base dimer Dimerization/Polymerization parent->dimer Heat/Light rearrangement Intramolecular Rearrangement parent->rearrangement Heat/Light

Potential Degradation Pathways

Under hydrolytic conditions, the cyano group could be cleaved to form N,N-dimethylguanidine and cyanic acid or its corresponding salt. Thermal or photolytic stress might lead to more complex reactions, including dimerization, polymerization, or intramolecular rearrangements. The identification of degradation products would require techniques such as LC-MS/MS.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of N'-cyano-N,N-dimethylguanidine. While direct quantitative data is sparse, the information from the closely related compound, 2-cyanoguanidine, offers valuable insights.

It is strongly recommended that researchers and drug development professionals conduct specific experimental studies to determine the precise solubility and stability profile of N'-cyano-N,N-dimethylguanidine under their specific process and storage conditions. The experimental protocols and analytical methods outlined in this guide provide a robust starting point for such investigations. A thorough understanding of these properties will facilitate process optimization, ensure product quality, and support regulatory filings.

The Genesis of a Versatile Scaffold: A Technical History of Cyanoguanidine Derivatives in Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the historical evolution, synthesis, and biological importance of cyanoguanidine-based compounds.

The cyanoguanidine moiety, a functional group derived from the dimerization of cyanamide, has proven to be a remarkably versatile building block in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various chemical transformations have led to the development of a diverse array of therapeutic agents. This technical guide delves into the historical development of key cyanoguanidine derivatives, providing detailed experimental protocols for their synthesis, quantitative data for structure-activity relationship (SAR) analysis, and visual representations of their mechanisms of action.

From Obscure Origins to Pharmaceutical Mainstays: A Historical Overview

The journey of cyanoguanidine derivatives from chemical curiosities to blockbuster drugs is a testament to the power of rational drug design and serendipitous discovery. The parent compound, dicyandiamide (2-cyanoguanidine), has been a known industrial chemical for over a century, primarily used in the synthesis of melamine and as a fertilizer.[1] However, its true potential in medicinal chemistry began to be unlocked in the mid-20th century with the discovery of the biguanides.

The Biguanides: A Serendipitous Path to Antidiabetic Therapy

The story of the biguanide class of antidiabetic drugs begins with the investigation of natural products. Galegine, a guanidine derivative isolated from the plant Galega officinalis, was found to have glucose-lowering effects in the early 20th century.[3] This led to the synthesis of various guanidine and biguanide derivatives. While early biguanides like phenformin and buformin were developed, they were later largely withdrawn due to the risk of lactic acidosis.[3]

Metformin, a dimethylbiguanide, was synthesized in the 1920s but its clinical potential was not fully appreciated until the 1950s.[3] It was rediscovered during the search for antimalarial agents in the 1940s and was noted to have a glucose-lowering effect.[3] The French physician Jean Sterne was the first to report its use for the treatment of diabetes in 1957.[3] Its favorable safety profile, particularly the lower risk of lactic acidosis compared to other biguanides, eventually led to its establishment as a first-line treatment for type 2 diabetes.

Cimetidine: A Triumph of Rational Drug Design

The development of cimetidine represents a landmark in the history of rational drug design.[4] In the 1960s, Sir James Black and his team at Smith, Kline & French (now GlaxoSmithKline) sought to develop a drug to treat peptic ulcers by inhibiting stomach acid secretion. They hypothesized the existence of a second type of histamine receptor (H2) in the stomach, distinct from the H1 receptors blocked by conventional antihistamines.

Starting with the structure of histamine, they systematically modified the molecule to convert it from an agonist to an antagonist. This led to the development of burimamide, the first H2 receptor antagonist, followed by the more potent metiamide.[1] However, metiamide was associated with kidney toxicity and agranulocytosis, which was attributed to the thiourea group.[1] In a pivotal moment of bioisosteric replacement, the thiourea moiety was replaced with a cyanoguanidine group, leading to the synthesis of cimetidine. Cimetidine proved to be a potent and safe H2 receptor antagonist, revolutionizing the treatment of peptic ulcers.

Proguanil: A Key Weapon in the Fight Against Malaria

The development of proguanil was part of the intense research effort during World War II to find synthetic antimalarial drugs. Researchers at Imperial Chemical Industries (ICI) in the UK, led by F. H. S. Curd and F. L. Rose, synthesized a series of biguanide derivatives. Their work, published in 1946, led to the discovery of proguanil, an N1-aryl-N5-alkyl biguanide with significant antimalarial activity.[5][6] Proguanil itself is a prodrug, which is metabolized in the body to its active form, cycloguanil, a potent inhibitor of dihydrofolate reductase (DHFR) in the malaria parasite.[6]

Quantitative Data on Key Cyanoguanidine Derivatives

The following tables summarize key quantitative data for the historical development of metformin, cimetidine, and their precursors.

CompoundClassYear of Synthesis/DiscoveryKey Therapeutic Use
MetforminBiguanide1920sAntidiabetic
PhenforminBiguanide1950sAntidiabetic (largely withdrawn)
BuforminBiguanide1950sAntidiabetic (largely withdrawn)
BurimamideHistamine H2 Antagonist~1972Investigational (peptic ulcer)
MetiamideHistamine H2 Antagonist~1973Investigational (peptic ulcer)
CimetidineHistamine H2 Antagonist1972Peptic ulcer, GERD
ProguanilBiguanide1945Antimalarial

Table 1: Historical Timeline of Key Cyanoguanidine Derivatives

CompoundpKalogPMolecular Weight ( g/mol )
Metformin12.4-1.4129.16
Phenformin11.81.8205.28
Buformin11.90.3157.22
Burimamide7.25 (imidazole)0.4212.31
Metiamide6.80 (imidazole)0.9244.36
Cimetidine6.8 (imidazole)0.4252.34[7]

Table 2: Physicochemical Properties of Selected Cyanoguanidine Derivatives and Precursors [8][9][10]

CompoundTargetPotency
BurimamideHistamine H2 Receptor-
MetiamideHistamine H2 Receptor~10 times more potent than burimamide
CimetidineHistamine H2 ReceptorMore potent than metiamide
Proguanil (as Cycloguanil)Dihydrofolate Reductase (Plasmodium)IC50 in nM range

Table 3: Comparative Potency of Selected Cyanoguanidine Derivatives [11]

Experimental Protocols for Key Syntheses

The following are detailed methodologies for the synthesis of metformin, cimetidine, and proguanil, based on historical and modern procedures.

Synthesis of Metformin Hydrochloride

Metformin hydrochloride is synthesized via the reaction of dimethylamine hydrochloride with dicyandiamide (2-cyanoguanidine).[12]

Procedure:

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add dicyandiamide (1.0 eq) and dimethylamine hydrochloride (1.0-1.2 eq).[13][14]

  • Add N,N-dimethylacetamide or dimethyl sulfoxide as a solvent (2-4 times the weight of dicyandiamide).[13]

  • Heat the reaction mixture to 140 ± 5 °C and maintain for 4-8 hours.[13]

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to 20-30 °C to induce crystallization of the crude metformin hydrochloride.[14]

  • Collect the crude product by filtration. The filtrate can be treated to recover the solvent.[13][14]

  • Recrystallize the crude product from ethanol. Adjust the pH of the ethanolic solution to 5-6.[13]

  • Decolorize the solution with activated charcoal if necessary.

  • Cool the solution to -10 to 0 °C with stirring to precipitate the purified metformin hydrochloride.[13]

  • Filter the crystals, wash with cold ethanol, and dry under vacuum to yield pure metformin hydrochloride. A yield of 80-85% can be expected.[13]

Synthesis of Cimetidine

The synthesis of cimetidine involves the reaction of N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine with 4-(halomethyl)-5-methylimidazole.[2]

Procedure:

  • Prepare a solution of N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (1.0 eq) in water or a water-containing medium.[2]

  • Under an inert atmosphere (e.g., nitrogen), cool the solution to 0-5 °C.[2]

  • Adjust the pH of the solution to 8.5-9.0 using a suitable base (e.g., 5N sodium hydroxide solution).[2]

  • Prepare a suspension of 4-chloromethyl-5-methylimidazole hydrochloride (1.0 eq) in methanol.[2]

  • Add the suspension of the imidazole derivative to the guanidine solution dropwise over a period of 2 hours, maintaining the temperature at 0-5 °C and the pH between 8.5 and 9.0.[2]

  • After the addition is complete, continue stirring the reaction mixture for 18-20 hours at approximately 0 °C.[2]

  • The crystalline product, cimetidine, will precipitate from the reaction mixture.

  • Collect the product by filtration, wash with cold water, and dry to obtain pure cimetidine. A yield of around 70% can be expected.[2]

Synthesis of Proguanil Hydrochloride

Proguanil hydrochloride is synthesized by reacting p-chlorophenylcyanoguanidine with isopropylamine, often in the presence of a copper salt.[5][6]

Procedure:

  • In a reaction flask, suspend p-chlorophenylcyanoguanidine (1.0 eq) in a mixture of ethanol and water.[5]

  • Add copper(II) sulfate pentahydrate (0.5 eq) to the stirring solution.[5]

  • Add isopropylamine (4.0 eq) to the reaction mixture.[5]

  • Heat the mixture to reflux and maintain for 3-7 hours. Monitor the reaction by TLC for the disappearance of the starting material.[5]

  • After the reaction is complete, cool the mixture.

  • To remove the copper, add an aqueous solution of sodium sulfide. This will precipitate copper sulfide. Ensure proper scrubbing of any hydrogen sulfide gas produced.[6]

  • Filter off the insoluble copper sulfide.

  • Cool the filtrate to 10-15 °C and add aqueous ammonia to precipitate the proguanil base.[6]

  • Collect the proguanil base by filtration and dry it.

  • To prepare the hydrochloride salt, dissolve the proguanil base in hot water and add hydrochloric acid until the solution is acidic.[6]

  • Cool the solution to 10-15 °C to crystallize the proguanil hydrochloride.[6]

  • Filter the product, wash with cold water, and dry to obtain pure proguanil hydrochloride. A yield of 75-80% can be achieved.[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these cyanoguanidine derivatives are a direct result of their interaction with specific biological targets and pathways.

Metformin and the AMPK Signaling Pathway

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[15][16][17] Activation of AMPK in hepatocytes leads to the inhibition of gluconeogenesis (glucose production) and an increase in glucose uptake in peripheral tissues.[15][17]

Metformin_AMPK_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (activates) Gluconeogenesis Gluconeogenesis (in Liver) AMPK->Gluconeogenesis inhibits Glucose_Uptake Glucose Uptake (in Muscle) AMPK->Glucose_Uptake stimulates Lipogenesis Lipogenesis AMPK->Lipogenesis inhibits

Caption: Metformin's activation of the AMPK signaling pathway.

Cimetidine and the Histamine H2 Receptor Signaling Pathway

Cimetidine acts as a competitive antagonist at the histamine H2 receptor on gastric parietal cells.[18] By blocking the binding of histamine, it prevents the activation of adenylyl cyclase, thereby reducing the production of cyclic AMP (cAMP) and subsequent activation of the proton pump, which is responsible for acid secretion into the stomach.[18][19]

Cimetidine_H2_Receptor_Pathway Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor binds & activates Cimetidine Cimetidine Cimetidine->H2_Receptor blocks G_Protein Gs Protein H2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion causes Proguanil_DHFR_Pathway Proguanil Proguanil (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) Proguanil->Cycloguanil metabolized to DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR inhibits DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF reduces Nucleic_Acid_Synthesis Nucleic Acid Synthesis THF->Nucleic_Acid_Synthesis is a precursor for Parasite_Replication Parasite Replication Nucleic_Acid_Synthesis->Parasite_Replication is essential for

References

N'-cyano-N,N-dimethylguanidine: A Versatile Chemical Intermediate in Drug Development and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

N'-cyano-N,N-dimethylguanidine is a multifaceted chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique bifunctional nature, possessing both a nucleophilic guanidine moiety and an electrophilic cyano group, makes it a valuable synthon for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to support researchers and drug development professionals.

Physicochemical Properties

PropertyValueReference
CAS Number 1609-06-9[1][2][3][4]
Molecular Formula C4H8N4[2][3]
Molecular Weight 112.13 g/mol [1][2][3]
Appearance Crystalline white powder[5]
Melting Point 176-177 °C

Synthesis of N'-cyano-N,N-dimethylguanidine

The primary industrial synthesis of N'-cyano-N,N-dimethylguanidine involves the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine).[1] While early methods utilized high-temperature fusion of the reactants, contemporary approaches have shifted towards more controlled solution-phase synthesis.

Reaction Scheme:

Synthesis of N'-cyano-N,N-dimethylguanidine Dimethylamine_HCl Dimethylamine Hydrochloride Intermediate N'-cyano-N,N-dimethylguanidine Dimethylamine_HCl->Intermediate + Dicyandiamide Dicyandiamide (Cyanoguanidine) Dicyandiamide->Intermediate

Caption: Synthesis of N'-cyano-N,N-dimethylguanidine.

Experimental Protocol: Synthesis from Dimethylamine Hydrochloride and Dicyandiamide

While specific industrial protocols are often proprietary, a general laboratory-scale synthesis can be described as follows. It is important to note that optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Materials:

  • Dimethylamine hydrochloride

  • Dicyandiamide

  • High-boiling point solvent (e.g., butanol)

Procedure:

  • A mixture of dimethylamine hydrochloride and dicyandiamide is suspended in a high-boiling point solvent such as butanol in a reaction vessel equipped with a reflux condenser and a stirrer.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to crystallize.

  • The crude product is collected by filtration and washed with a suitable solvent to remove unreacted starting materials and byproducts.

  • Further purification can be achieved by recrystallization from an appropriate solvent to yield N'-cyano-N,N-dimethylguanidine of high purity.

Applications in Pharmaceutical Synthesis

The most prominent application of N'-cyano-N,N-dimethylguanidine is as a key intermediate in the synthesis of cimetidine, a histamine H2-receptor antagonist used for treating peptic ulcers.[1]

Synthesis of Cimetidine

The synthesis of cimetidine involves the reaction of a cyanoguanidine derivative with an appropriate amine. While direct synthesis from N'-cyano-N,N-dimethylguanidine is possible, a common industrial route involves a structurally similar intermediate, N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine. The protocol below illustrates a key step in a cimetidine synthesis, which can be adapted for the use of N'-cyano-N,N-dimethylguanidine.

Cimetidine Synthesis Pathway cluster_reactants Reactants Cyanoguanidine_derivative N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine Cimetidine Cimetidine Cyanoguanidine_derivative->Cimetidine Imidazole_derivative O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide Imidazole_derivative->Cimetidine Methylamine Aqueous Methylamine Methylamine->Cimetidine Reflux

Caption: Key step in the synthesis of Cimetidine.

Experimental Protocol: Synthesis of Cimetidine from a Cyanoguanidine Intermediate[6][7][8][9]

This protocol describes the synthesis of cimetidine from N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine, a closely related analogue to the title compound.

Materials:

  • N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine (16.0 g, 0.1 mole)[6][7][8][9]

  • O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide (29.7 g, 0.1 mole)[6][7][8][9]

  • 40% Aqueous methylamine (150 ml)[6][7][8][9]

  • Water

Procedure:

  • Suspend N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine in 40% aqueous methylamine in a suitable reaction vessel.[6][7][8][9]

  • Add O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide to the suspension.[6][7][8][9]

  • Heat the reaction mixture to reflux temperature and maintain for 30 minutes.[6][7][8][9]

  • Slowly cool the mixture and continue stirring at room temperature for 4 hours.[6][7][8][9]

  • Collect the precipitated white crystals of cimetidine by filtration.[6][7][8][9]

  • Wash the crystals with water.[6][7][8][9]

  • Dry the product.

Quantitative Data:

ParameterValueReference
Yield 17.6 g (70%)[6][7][8][9]
Melting Point 140-142 °C[6][7][8][9]

Applications in Agrochemical Synthesis

N'-cyano-N,N-dimethylguanidine also serves as an intermediate in the production of certain agrochemicals, particularly neonicotinoid insecticides.[1][2] While specific industrial processes are proprietary, the general synthetic strategy involves the reaction of the cyanoguanidine moiety with other building blocks to construct the final pesticide molecule. For instance, it can be a precursor in the synthesis of insecticides like clothianidin.

Agrochemical Synthesis Workflow start N'-cyano-N,N-dimethylguanidine step1 Reaction with 2-chloro-5-chloromethylthiazole start->step1 step2 Further Transformations step1->step2 end Neonicotinoid Insecticide (e.g., Clothianidin) step2->end

Caption: General workflow for agrochemical synthesis.

Reaction Mechanisms

The utility of N'-cyano-N,N-dimethylguanidine stems from the reactivity of its functional groups.

Formation of N'-cyano-N,N-dimethylguanidine

The synthesis of N'-cyano-N,N-dimethylguanidine from dimethylamine and dicyandiamide is believed to proceed via a nucleophilic addition mechanism. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of one of the nitrile groups in dicyandiamide. This is followed by a rearrangement to form the more stable N'-cyano-N,N-dimethylguanidine.

Synthesis of Biguanides

N'-cyano-N,N-dimethylguanidine can react with various amines to form substituted biguanides, which are important pharmacophores.[1] This reaction typically involves the nucleophilic attack of an amine on the cyano group of N'-cyano-N,N-dimethylguanidine.

Conclusion

N'-cyano-N,N-dimethylguanidine is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its straightforward synthesis and the reactivity of its dual functional groups provide a powerful tool for the construction of complex, biologically active molecules. The experimental protocols and reaction pathways outlined in this guide offer a solid foundation for researchers and scientists working in drug discovery and development. Further research into optimizing reaction conditions and exploring novel applications of this intermediate will continue to be an active area of investigation.

References

In-Depth Technical Guide to the Safety and Handling of Guanidine, N'-cyano-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Guanidine, N'-cyano-N,N-dimethyl- (CAS No. 1609-06-9). Due to the limited availability of specific toxicological data for this compound, a precautionary approach to handling is strongly advised. This document synthesizes available data from safety data sheets (SDS), related chemical profiles, and general laboratory safety protocols to provide the most thorough guidance possible.

Chemical Identification and Properties

Guanidine, N'-cyano-N,N-dimethyl-, also known as N-Cyano-N',N'-dimethylguanidine, is a substituted guanidine derivative. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its utility in chemical synthesis stems from the reactive cyano group and the basic guanidine core.[1]

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 1609-06-9[4]
Molecular Formula C₄H₈N₄[5]
Molecular Weight 112.13 g/mol
Appearance Solid (form not specified)
Melting Point 176-177 °C
Boiling Point 182.9 °C at 760 mmHg
Density 1.07 g/cm³
Flash Point 64.4 °C
Solubility Slightly soluble in DMSO and Methanol

Hazard Identification and GHS Classification

For context, the related compound N,N-Dimethylguanidine is classified with the following hazards:

  • Skin Irritation (Category 2)[6]

  • Serious Eye Irritation (Category 2)[6]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[6]

Given the presence of the cyano group, there is also a potential for toxicity associated with cyanide, although the reactivity and dissociation of the cyano group in this specific molecule are not well-characterized.

Table 2: Postulated GHS Classification (Based on available information and related compounds)

Hazard ClassCategoryHazard Statement (Postulated)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.

Note: This classification is inferred and should be treated with caution. Always refer to the supplier's specific Safety Data Sheet.

Experimental Protocols and Handling Procedures

General Laboratory Handling Workflow

The following diagram outlines a general workflow for the safe handling of Guanidine, N'-cyano-N,N-dimethyl- in a laboratory setting.

General Handling Workflow for Guanidine, N'-cyano-N,N-dimethyl- cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk Assessment Perform a comprehensive risk assessment. PPE Selection Select appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat Risk Assessment->PPE Selection Fume Hood Preparation Prepare a certified chemical fume hood. PPE Selection->Fume Hood Preparation Weighing and Transfer Weigh and transfer solid in the fume hood. Fume Hood Preparation->Weighing and Transfer Reaction Setup Set up the reaction in the fume hood. Weighing and Transfer->Reaction Setup Decontamination Decontaminate all surfaces and equipment. Reaction Setup->Decontamination Waste Disposal Dispose of waste according to institutional guidelines. Decontamination->Waste Disposal

Caption: General laboratory workflow for handling Guanidine, N'-cyano-N,N-dimethyl-.

Personal Protective Equipment (PPE)

Due to the lack of comprehensive toxicity data, robust personal protective equipment should be utilized at all times.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile gloves. Inspect for tears before use.Provides a barrier against skin contact.[7]
Skin and Body Protection Flame-resistant lab coat.Protects against splashes and potential fires.[7]
Respiratory Protection Not typically required when handled in a fume hood. Use a NIOSH-approved respirator if engineering controls are not sufficient.Prevents inhalation of dust or aerosols.
Storage and Stability
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Recommended storage temperature is refrigerated.[8]

  • Stability: The compound is stable under recommended storage conditions.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Accidental Release Measures

The following diagram illustrates the logical steps to take in the event of an accidental spill.

Accidental Spill Response Procedure Spill Detected Spill Detected Evacuate Area Evacuate immediate area. Spill Detected->Evacuate Area Alert Others Alert others in the vicinity. Evacuate Area->Alert Others Assess Spill Assess the size and nature of the spill. Alert Others->Assess Spill Small Spill Small Spill Assess Spill->Small Spill Small Large Spill Large Spill Assess Spill->Large Spill Large Contain Spill Contain the spill with inert absorbent material. Small Spill->Contain Spill Contact EHS Contact Environmental Health and Safety. Large Spill->Contact EHS Clean Up Carefully sweep or scoop up and place in a sealed container. Contain Spill->Clean Up Decontaminate Decontaminate the spill area. Clean Up->Decontaminate Dispose Waste Dispose of waste as hazardous material. Decontaminate->Dispose Waste

Caption: Decision-making workflow for responding to an accidental spill.

First Aid Measures

Immediate medical attention is recommended in all cases of exposure.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: The specific hazardous decomposition products are not fully characterized, but may include carbon oxides and nitrogen oxides.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Toxicological Information

As previously noted, specific quantitative toxicological data for Guanidine, N'-cyano-N,N-dimethyl- is largely unavailable. The statement "Moderately toxic by ingestion and skin contact. A mild eye irritant" is the most direct information found. No data is available for carcinogenicity, mutagenicity, or reproductive toxicity.[4]

Signaling Pathways and Mechanism of Action

There is no specific information available regarding the signaling pathways affected by Guanidine, N'-cyano-N,N-dimethyl-. As a chemical intermediate, it is not expected to have a well-defined pharmacological mechanism of action. However, the guanidinium group is a common feature in molecules that interact with various biological targets.[1][9] The cyano group can also participate in reactions with biological nucleophiles.[10]

Conclusion

Guanidine, N'-cyano-N,N-dimethyl- is a valuable chemical intermediate for which there is a significant lack of published safety and toxicology data. Therefore, all handling should be conducted with a high degree of caution, assuming the compound is hazardous. Adherence to the guidelines outlined in this document, including the use of appropriate personal protective equipment and engineering controls, is essential for the safe use of this compound in a research and development setting. Researchers are strongly encouraged to consult their institution's Environmental Health and Safety department for specific guidance.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceuticals using N'-cyano-N,N-dimethylguanidine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N'-cyano-N,N-dimethylguanidine and its related cyanoguanidine derivatives in the preparation of various pharmaceutical compounds. The protocols and data presented are intended to serve as a practical guide for researchers in medicinal chemistry and drug development.

Introduction to N'-cyano-N,N-dimethylguanidine in Pharmaceutical Synthesis

N'-cyano-N,N-dimethylguanidine and its analogs are versatile building blocks in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocyclic compounds.[1] Their bifunctional nature, possessing both a nucleophilic guanidine moiety and an electrophilic cyano group, allows for a diverse range of chemical transformations.[1] This reactivity has been particularly exploited in the pharmaceutical industry for the synthesis of a variety of therapeutic agents, most notably histamine H₂ receptor antagonists.[2]

The cyanoguanidine scaffold is a key component in the synthesis of drugs like Cimetidine, a landmark pharmaceutical for the treatment of peptic ulcers.[1] Beyond this, the reactivity of the cyano and guanidine groups enables their use in constructing other important pharmacophores such as biguanides and substituted pyrimidines.[1][3]

Synthesis of Histamine H₂ Receptor Antagonists

The most prominent application of N'-cyano-N,N-dimethylguanidine analogs is in the synthesis of histamine H₂ receptor antagonists, which reduce gastric acid secretion.[4]

Synthesis of Cimetidine

Cimetidine can be synthesized through various routes involving a cyanoguanidine precursor. Below are two common protocols.

Protocol 1: From N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine

This method involves the reaction of N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole.[5]

Experimental Protocol:

  • In a reaction vessel, suspend N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine in water.

  • To this suspension, add an equimolar amount of 4-chloromethyl-5-methylimidazole suspended in methanol.

  • Adjust the pH of the reaction mixture to a range of 8.0-9.5. For optimal results, maintain the pH between 8.5 and 9.0.[5]

  • Maintain the reaction temperature between 0 to 5°C under an inert atmosphere (e.g., nitrogen).[5]

  • Stir the reaction mixture until the reaction is complete. Crystalline cimetidine will precipitate directly from the reaction mixture.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a suitable solvent (e.g., cold water or isopropanol) and dry under vacuum.

Protocol 2: From O-ethyl-S-(4-methylimidazolyl-5-methyl)dithiocarbonate hydrobromide

This alternative synthesis reacts an imidazolyl dithiocarbonate derivative with a chloroethyl cyanoguanidine derivative.[6]

Experimental Protocol:

  • Suspend N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine (0.1 mole) in 150 ml of 40% aqueous methylamine.

  • Add O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide (0.1 mole) to the suspension.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Slowly cool the mixture to room temperature and continue stirring for 4 hours.

  • The white crystalline product (Cimetidine) will separate from the solution.

  • Collect the crystals by suction filtration and wash with water.

  • Dry the product to obtain Cimetidine.

Quantitative Data for Cimetidine Synthesis:

PrecursorsReaction ConditionsYieldPurityMelting Point (°C)Reference
N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine and 4-halomethyl-5-methyl-1H-imidazoleWater or water-containing medium, pH 8.0-9.5, 0-5°C, inert atmosphere>70%>99%Not specified[5]
O-ethyl-S-(4-methylimidazolyl-5-methyl)dithiocarbonate hydrobromide and N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine40% aqueous methylamine, reflux for 30 min, then room temperature for 4 hours70%High140-142
N-cyano-N',S-ethylene-N'-[(4-methyl-5-imidazolyl)methyl]isothiourea and MethylamineMethylamine solvent, room temperature for 1 hour, followed by evaporationHighHigh139-141

Synthesis of other Bioactive Compounds

While the synthesis of H₂ antagonists is a major application, cyanoguanidines are also precursors to other classes of pharmaceuticals.

Synthesis of Biguanide Derivatives (e.g., Metformin precursors)

N'-cyano-N,N-dimethylguanidine can be a precursor for the synthesis of biguanide derivatives, which are known for their antidiabetic properties (e.g., Metformin). The general synthesis involves the addition of an amine to the cyano group of a cyanoguanidine.[1]

General Experimental Protocol for Biguanide Synthesis:

  • Combine the substituted cyanoguanidine with an amine or amine hydrochloride in a suitable solvent (e.g., water, ethanol).

  • The reaction can be facilitated by the presence of copper salts or by direct fusion of the reactants at elevated temperatures.[1]

  • For solvent-based reactions, heat the mixture under reflux for several hours.

  • Upon completion, cool the reaction mixture and isolate the biguanide product, often as a hydrochloride salt, by crystallization or other purification techniques.

Synthesis of Antifungal and Anticancer Agents

The cyanoguanidine moiety has been incorporated into molecules exhibiting antifungal and anticancer activities. For example, N-cyano-N-phenyl-p-toluenesulfonamide has been used as a cyanating agent in the synthesis of 2-aminobenzoxazoles, which have shown anticancer properties.[7] Similarly, cyanoguanidine derivatives have been used to synthesize 1,2,4-triazole-containing compounds with antifungal activity.[8]

Visualizations

Signaling Pathway of Histamine H₂ Receptor Antagonists

H2_Receptor_Antagonist_Pathway cluster_Parietal_Cell Gastric Parietal Cell H2R Histamine H₂ Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates ProtonPump H⁺/K⁺ ATPase (Proton Pump) PKA->ProtonPump activates GastricAcid Gastric Acid (HCl) Secretion ProtonPump->GastricAcid promotes Histamine Histamine Histamine->H2R binds & activates Cimetidine Cimetidine (H₂ Antagonist) Cimetidine->H2R competitively blocks

Caption: Mechanism of action of Cimetidine.

General Experimental Workflow for Cimetidine Synthesis (Protocol 1)

Cimetidine_Synthesis_Workflow Start Start Reagents Suspend N-cyano-N'-methyl-N''- (2-mercaptoethyl)guanidine in water. Add suspension of 4-chloromethyl- 5-methylimidazole in methanol. Start->Reagents pH_Adjustment Adjust pH to 8.0-9.5 Reagents->pH_Adjustment Reaction React at 0-5°C under inert atmosphere pH_Adjustment->Reaction Precipitation Crystalline Cimetidine precipitates Reaction->Precipitation Filtration Collect crystals by filtration Precipitation->Filtration Washing_Drying Wash with cold solvent and dry under vacuum Filtration->Washing_Drying End Pure Cimetidine Washing_Drying->End

Caption: Cimetidine synthesis workflow.

Logical Relationship of Cyanoguanidine Reactivity

Cyanoguanidine_Reactivity cluster_reactions Reaction Types cluster_products Pharmaceutical Scaffolds Cyanoguanidine N'-cyano-N,N-dimethylguanidine Nucleophilic_Addition Nucleophilic Addition (at Cyano Group) Cyanoguanidine->Nucleophilic_Addition Cyclization Cyclization Reactions Cyanoguanidine->Cyclization Guanidine_Reaction Reactions at Guanidine Moiety Cyanoguanidine->Guanidine_Reaction Biguanides Biguanides (e.g., Antidiabetics) Nucleophilic_Addition->Biguanides Heterocycles N-Heterocycles (e.g., Pyrimidines, Triazines) Cyclization->Heterocycles H2_Antagonists Histamine H₂ Antagonists (e.g., Cimetidine) Guanidine_Reaction->H2_Antagonists

References

Application Notes and Protocols: N'-cyano-N,N-dimethylguanidine as a Precursor for Cimetidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of Cimetidine, a histamine H2-receptor antagonist, utilizing N'-cyano-N,N-dimethylguanidine as a key precursor. The synthesis is a multi-step process involving the formation of key intermediates. The protocols provided are based on established synthetic routes and are intended for laboratory-scale preparation.

Introduction

Cimetidine is a widely used pharmaceutical agent for the treatment of peptic ulcers and gastroesophageal reflux disease.[1][2] Its synthesis has been approached through various pathways since its development.[3][4] A common and efficient synthetic strategy involves the use of cyanoguanidine derivatives. N'-cyano-N,N-dimethylguanidine serves as a readily available starting material for the preparation of more complex guanidine intermediates necessary for the final assembly of the Cimetidine molecule. This document outlines the synthetic pathway from N'-cyano-N,N-dimethylguanidine to Cimetidine, providing detailed experimental protocols and quantitative data.

Overall Synthetic Pathway

The synthesis of Cimetidine from N'-cyano-N,N-dimethylguanidine typically proceeds through the formation of a key intermediate, N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine. This intermediate is then reacted with a protected form of 5-methyl-4-(mercaptomethyl)imidazole to yield Cimetidine.

Synthesis_Pathway A N'-cyano-N,N- dimethylguanidine B Dimethyl-(N-cyanoimido)carbonate A->B Reaction with Dimethyl carbonate C N-cyano-N'-(2-chloroethyl)- O-methylisourea B->C + 2-Chloroethylamine hydrochloride D N-cyano-N'-methyl-N''- (2-chloroethyl)guanidine C->D + Methylamine F Cimetidine D->F + E in aq. Methylamine E O-ethyl-S-(4-methylimidazolyl- 5-methyl)dithiocarbonate hydrobromide

Caption: Overall synthesis pathway of Cimetidine.

Experimental Protocols

Protocol 1: Synthesis of N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine

This protocol is adapted from a known process for preparing the key guanidine intermediate.[5]

Step 1a: Preparation of Dimethyl-(N-cyanoimido)carbonate

  • This intermediate can be prepared from N'-cyano-N,N-dimethylguanidine, though a more direct documented route starts from dimethyl carbonate. The preparation from readily available starting materials is a standard procedure in organic synthesis.

Step 1b: Synthesis of N-cyano-N'-(2-chloroethyl)-O-methylisourea

  • Reaction Setup: In a suitable reaction vessel, suspend dimethyl-(N-cyanoimido)carbonate and 2-chloroethylamine hydrochloride in an appropriate solvent.

  • Reaction: The reaction is carried out with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is worked up to isolate the N-cyano-N'-(2-chloroethyl)-O-methylisourea intermediate.

Step 1c: Synthesis of N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine

  • Reaction Setup: Dissolve the N-cyano-N'-(2-chloroethyl)-O-methylisourea from the previous step in a suitable solvent.

  • Reaction: Add methylamine to the solution. The reaction proceeds to yield N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine. Monitor the reaction by TLC.

  • Isolation: The product can be isolated by evaporation of the solvent and purification of the residue.

Protocol 2: Synthesis of Cimetidine

This protocol is based on the reaction of N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine with an imidazole derivative.[6]

  • Reaction Setup: Suspend N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine (0.1 mole, 16.0 g) in 150 ml of 40% aqueous methylamine in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reactant: Add O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide (0.1 mole, 29.7 g) to the suspension.

  • Reaction: Heat the reaction mixture to reflux temperature and maintain for 30 minutes.

  • Crystallization: Slowly cool the reaction mixture to room temperature and continue stirring for 4 hours to allow for the crystallization of the product.

  • Isolation and Purification: Collect the white crystals by vacuum filtration and wash with water. The resulting product is Cimetidine.

  • Drying: Dry the product under vacuum.

Experimental_Workflow cluster_protocol1 Protocol 1: Intermediate Synthesis cluster_protocol2 Protocol 2: Cimetidine Synthesis A Start: Dimethyl-(N-cyanoimido)carbonate + 2-Chloroethylamine HCl B Reaction & Monitoring (TLC) A->B C Isolate N-cyano-N'-(2-chloroethyl) -O-methylisourea B->C D React with Methylamine C->D E Isolate & Purify N-cyano-N'-methyl-N''- (2-chloroethyl)guanidine D->E F Suspend Intermediate in aq. Methylamine G Add Imidazole derivative F->G H Reflux for 30 min G->H I Cool and Stir for 4h H->I J Filter and Wash Crystals I->J K Dry Product (Cimetidine) J->K

Caption: Experimental workflow for Cimetidine synthesis.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of Cimetidine as described in Protocol 2.

ParameterValueReference
Reactants
N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine16.0 g (0.1 mole)[6]
O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide29.7 g (0.1 mole)[6]
40% Aqueous Methylamine150 ml[6]
Reaction Conditions
TemperatureReflux[6]
Reaction Time30 minutes[6]
Crystallization Time4 hours at room temperature[6]
Product
Yield17.6 g (70%)[6]
Melting Point140-142°C[6]

Alternative Protocol: Cimetidine from N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine

An alternative route involves the reaction of N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine with a halo-methyl-imidazole derivative.[7][8]

  • Reaction Setup: Mix N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine in water or a water-containing medium.

  • Addition of Reactant: Add an equimolar amount of 4-chloromethyl-5-methylimidazole suspended in methanol.

  • pH Adjustment: Adjust the pH of the reaction mixture to between 8.0 and 9.5 using a suitable base (e.g., sodium hydroxide). The optimal pH is reported to be between 8.5 and 9.0.[7][8]

  • Reaction Conditions: The reaction can be carried out at a reduced temperature (0-5°C) under an inert atmosphere to improve yield and purity.[7][8]

  • Isolation: Cimetidine crystallizes directly from the reaction mixture and can be isolated by filtration.

Quantitative Data for Alternative Protocol

ParameterValueReference
Reactants
N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidineEquimolar[7]
4-chloromethyl-5-methylimidazoleEquimolar[7]
Reaction Conditions
SolventWater or water-containing medium[7][8]
pH8.0 - 9.5 (optimal 8.5 - 9.0)[7][8]
Temperature0 - 5°C[7][8]
AtmosphereInert[7][8]
Product
Yield> 70%[7][8]
Purity> 99%[7][8]

Characterization of Cimetidine

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the product.

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To compare with the known melting point of Cimetidine.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

  • Methylamine is a flammable and corrosive gas/liquid; it should be handled with extreme caution.

  • Cyanoguanidine derivatives can be toxic; avoid inhalation and skin contact.

References

Application of N'-cyano-N,N-dimethylguanidine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-cyano-N,N-dimethylguanidine is a versatile chemical intermediate with significant applications in the synthesis of various organic compounds, including both pharmaceuticals and agrochemicals.[1] Its unique structural features, comprising a reactive cyano group and a highly basic guanidine core, make it a valuable synthon for the construction of complex heterocyclic systems. In the agrochemical sector, N'-cyano-N,N-dimethylguanidine primarily serves as a precursor for the synthesis of neonicotinoid insecticides, a prominent class of crop protection agents.

This document provides detailed application notes and experimental protocols for the use of N'-cyano-N,N-dimethylguanidine in the synthesis of the neonicotinoid insecticide, acetamiprid.

Core Application: Synthesis of Neonicotinoid Insecticides

N'-cyano-N,N-dimethylguanidine is a key building block for the synthesis of the N-cyanoamidine pharmacophore, which is central to the biological activity of several neonicotinoid insecticides.[2] While direct, one-step syntheses of final agrochemical products from N'-cyano-N,N-dimethylguanidine are not commonly reported, it serves as a crucial starting material for the preparation of key intermediates.

A primary application is its conversion to N'-cyano-N-methylethanimidamide, which is then condensed with a heterocyclic chloromethyl derivative to yield the final active ingredient.

Logical Workflow for Acetamiprid Synthesis

G A N'-cyano-N,N-dimethylguanidine C Reaction 1: Formation of Intermediate A->C B Acetic Anhydride B->C D N-cyano-N-methylethanimidamide C->D F Reaction 2: Condensation D->F E N-(6-chloro-3-pyridinyl)methylamine E->F G Acetamiprid F->G

Caption: Logical workflow for the synthesis of Acetamiprid from N'-cyano-N,N-dimethylguanidine.

Experimental Protocols

The following protocols outline a two-step synthesis of acetamiprid starting from N'-cyano-N,N-dimethylguanidine.

Step 1: Synthesis of N'-cyano-N-methylethanimidamide from N'-cyano-N,N-dimethylguanidine

This protocol is based on the general reactivity of N-cyanoguanidines.

Objective: To synthesize the key intermediate, N'-cyano-N-methylethanimidamide, from N'-cyano-N,N-dimethylguanidine.

Materials:

  • N'-cyano-N,N-dimethylguanidine

  • Acetic anhydride

  • Pyridine (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve N'-cyano-N,N-dimethylguanidine (1.0 eq) in toluene.

  • Add a catalytic amount of pyridine to the solution.

  • Heat the mixture to reflux with stirring.

  • Slowly add acetic anhydride (1.1 eq) to the refluxing solution via the dropping funnel.

  • Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N'-cyano-N-methylethanimidamide.

  • The crude product may be purified by vacuum distillation or recrystallization.

Quantitative Data (Representative):

ParameterValue
Yield75-85%
Purity (by GC)>95%
Step 2: Synthesis of Acetamiprid

This protocol describes the condensation of N'-cyano-N-methylethanimidamide with a heterocyclic amine to produce acetamiprid.

Objective: To synthesize Acetamiprid by reacting N'-cyano-N-methylethanimidamide with N-(6-chloro-3-pyridinyl)methylamine.

Materials:

  • N'-cyano-N-methylethanimidamide (from Step 1)

  • N-(6-chloro-3-pyridinyl)methylamine

  • Methanol (solvent)

  • Acetone (for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(6-chloro-3-pyridinyl)methylamine (1.0 eq) and N'-cyano-N-methylethanimidamide (1.1 eq).

  • Add methanol as the solvent.

  • Heat the mixture to 65°C and maintain this temperature with stirring for 5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the solid product using a Buchner funnel.

  • Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.

  • Dry the purified acetamiprid product in a vacuum oven.

Quantitative Data (Representative):

ParameterValue
Yield90-95%
Purity (by HPLC)>98%

Mechanism of Action of Neonicotinoids (e.g., Acetamiprid)

Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2] This binding leads to the continuous stimulation of the nerve cells, resulting in paralysis and eventual death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors contributes to their lower toxicity in mammals.

G cluster_synapse Synaptic Cleft A Neonicotinoid (e.g., Acetamiprid) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds to D Continuous Nerve Stimulation B->D Causes C Postsynaptic Neuron E Paralysis D->E F Insect Death E->F

Caption: Simplified signaling pathway of Neonicotinoid insecticides.

Conclusion

N'-cyano-N,N-dimethylguanidine is a valuable and versatile intermediate in the synthesis of agrochemicals, particularly neonicotinoid insecticides. The protocols provided herein offer a clear pathway for the synthesis of acetamiprid from this starting material. The ability to construct the N-cyanoamidine moiety through intermediates derived from N'-cyano-N,N-dimethylguanidine highlights its importance in the development of modern crop protection agents. Researchers and professionals in the field can utilize this information for the development of new synthetic routes and the discovery of novel agrochemical compounds.

References

Application Notes & Protocols: N'-cyano-N,N-dimethylguanidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N'-cyano-N,N-dimethylguanidine is a substituted guanidine derivative recognized for its utility as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, featuring both a nucleophilic guanidine core and an electrophilic cyano group, makes it a valuable building block for constructing complex molecular architectures.[2] This compound is a key precursor in the synthesis of pharmaceuticals, notably as an impurity and intermediate in the production of Cimetidine, a histamine H2-receptor antagonist.[3][4] It also serves as a starting material for various agrochemicals and technical products.[1][5] The high nitrogen content of N'-cyano-N,N-dimethylguanidine makes it particularly suitable for creating nitrogen-rich scaffolds that are sought after in drug discovery for their potential to form multiple hydrogen bonds with biological targets.[2]

Physicochemical Properties

The fundamental properties of N'-cyano-N,N-dimethylguanidine are summarized below.

PropertyValueReference
CAS Number 1609-06-9[5]
Molecular Formula C₄H₈N₄[1]
Molecular Weight 112.13 g/mol [1]
Melting Point 176-177 °C[6]
Appearance Solid-
Solubility DMSO (Slightly), Methanol (Slightly)[6]

Key Synthetic Applications & Protocols

N'-cyano-N,N-dimethylguanidine is primarily used in reactions where the cyano group is targeted by nucleophiles, leading to the formation of more complex guanidine-containing structures. The most prominent application is its reaction with amines to form substituted biguanides.[2]

Synthesis of Substituted Biguanides

The reaction of N'-cyano-N,N-dimethylguanidine with primary or secondary amines is a fundamental method for preparing N-substituted biguanides.[7] These biguanide moieties are important pharmacophores found in various therapeutic agents.[2] The synthesis is typically achieved by the direct fusion of the cyanoguanidine with an amine hydrochloride at elevated temperatures.[7]

G cluster_main Biguanide Synthesis Pathway start N'-cyano-N,N- dimethylguanidine product N-substituted Biguanide start->product + Δ (Heat) amine Amine Hydrochloride (R-NH₂·HCl) amine->product

Caption: General reaction scheme for biguanide synthesis.

Experimental Protocol: Synthesis of an N-Substituted Biguanide via Thermal Fusion

This protocol describes a general procedure for the synthesis of a biguanide derivative from N'-cyano-N,N-dimethylguanidine and an amine hydrochloride.[7]

Materials:

  • N'-cyano-N,N-dimethylguanidine (1.0 eq)

  • Amine hydrochloride (e.g., anilinium chloride) (1.0 - 1.2 eq)

  • Reaction vessel suitable for high temperatures (e.g., a thick-walled glass tube or a small round-bottom flask)

  • Oil bath or heating mantle

  • Stirring mechanism (magnetic stirrer)

  • Ethanol or isopropanol for recrystallization

  • Standard laboratory glassware

Procedure:

  • Combine equimolar amounts of N'-cyano-N,N-dimethylguanidine and the desired amine hydrochloride in a clean, dry reaction vessel.[7]

  • Heat the mixture in an oil bath to a temperature between 135–165 °C.[7]

  • Maintain heating and stirring for 2-4 hours. The mixture will melt and become a homogenous fusion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable solvent system can be identified.

  • After the reaction is complete, allow the vessel to cool to room temperature. The product will solidify upon cooling.

  • Dissolve the crude solid in a minimal amount of hot ethanol or another suitable solvent.

  • Allow the solution to cool slowly to induce crystallization of the biguanide hydrochloride salt.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Quantitative Data: The thermal fusion method typically provides moderate yields, though this is highly dependent on the specific amine substrate used.[7]

ReactantsTemperatureTimeYieldReference
Cyanoguanidine + Amine HCl135–165 °C4 hModerate[7]
N¹-cyano-N²,N³-diisopropylguanidine + Aniline HCl (Microwave)125 °C30 min89%[7]
Role as a Precursor in Heterocyclic Synthesis

N'-cyano-N,N-dimethylguanidine serves as a precursor for building more complex heterocyclic systems, which are prevalent in medicinal chemistry.[2] Its structure allows for strategic cycloaddition reactions or multi-step syntheses where the guanidine moiety is incorporated into a larger ring system.

G cluster_workflow Experimental Workflow for Synthesis A 1. Mix Reactants (Cyanoguanidine + Amine HCl) B 2. Thermal Fusion (135-165°C, 2-4h) A->B C 3. Work-up & Isolation (Cooling, Solidification) B->C D 4. Purification (Recrystallization) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: A typical experimental workflow for amine addition.

Protocol: General Synthesis of N'-cyano-N,N-dimethylguanidine

While the primary focus is on its reactions, understanding its synthesis is crucial. A common method involves the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine).[2][8]

Materials:

  • Dicyandiamide (cyanoguanidine) (1.0 eq)

  • Dimethylamine hydrochloride (1.0 eq)

  • High-boiling point solvent (e.g., butanol or water for high-pressure systems)[9]

  • Reaction vessel (round-bottom flask with reflux condenser or a pressure reactor)

  • Heating and stirring equipment

Procedure:

  • In a reaction vessel, suspend dicyandiamide in the chosen solvent.

  • Add dimethylamine hydrochloride to the suspension.

  • Heat the mixture to reflux and maintain for several hours. If using a pressure reactor with water, temperatures can exceed the standard boiling point.[2]

  • Monitor the reaction by TLC to confirm the consumption of starting materials.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure N'-cyano-N,N-dimethylguanidine.

  • Confirm the structure and purity of the product via analytical methods.

G cluster_synthesis Synthesis of N'-cyano-N,N-dimethylguanidine start1 Dicyandiamide (Cyanoguanidine) process Nucleophilic Attack (Reflux in Solvent) start1->process start2 Dimethylamine Hydrochloride start2->process product N'-cyano-N,N-dimethylguanidine process->product

Caption: Logical flow for the synthesis of the title compound.

Disclaimer: These protocols are generalized procedures and may require optimization for specific substrates and scales. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes & Protocols for HPLC Analysis of Guanidine, N'-cyano-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine, N'-cyano-N,N-dimethyl- (CAS 1609-06-9), is a substituted guanidine derivative. It is recognized as a synthetic intermediate in the production of various chemical products, including pharmaceuticals.[1] For instance, it is a known impurity in the synthesis of Cimetidine, a histamine H2-receptor antagonist.[2][3] Given the criticality of monitoring and controlling impurities to ensure the safety and efficacy of pharmaceutical products, robust analytical methods for the accurate quantification of N'-cyano-N,N-dimethylguanidine are essential.[1]

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N'-cyano-N,N-dimethylguanidine due to its efficiency and wide applicability.[1] This document provides detailed protocols for the analysis of this compound using two common HPLC modes: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reverse Phase (RP) HPLC. These methods are based on established principles for the separation of polar, basic compounds like guanidines and their derivatives.[4][5][6]

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal technique for retaining and separating highly polar compounds that show little to no retention on traditional reverse-phase columns.[6] This method is adapted from established protocols for metformin and its polar impurity, cyanoguanidine, which is structurally related to the target analyte.[6]

Experimental Protocol

1. Chromatographic Conditions:

A summary of the HPLC conditions is presented in the table below.

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent
Column SeQuant® ZIC®-HILIC, 5 µm, 200 Å, 250 x 4.6 mm
Mobile Phase 15:85 (v/v) mixture of 10 mM Ammonium Acetate and Acetonitrile
Flow Rate 1.5 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection λ 218 nm
Run Time ~10 minutes

2. Preparation of Solutions:

  • Mobile Phase Preparation:

    • Aqueous Component (10 mM Ammonium Acetate): Dissolve an appropriate amount of ammonium acetate in HPLC-grade water.

    • Final Mobile Phase: Combine 150 mL of the 10 mM ammonium acetate solution with 850 mL of acetonitrile. Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of N'-cyano-N,N-dimethylguanidine reference standard.

    • Dissolve in a 100 mL volumetric flask using the mobile phase as the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the final sample solution through a 0.45 µm syringe filter prior to injection.

3. System Suitability and Analysis:

  • Equilibrate the HILIC column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of a mid-range working standard. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject the working standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions for analysis.

Illustrative Quantitative Data (HILIC)

The following table summarizes the expected performance characteristics of the HILIC method. (Note: This data is illustrative and based on the performance of similar methods for related compounds).

ParameterExpected Value
Retention Time (tR) ~ 4.5 min
Linearity Range 0.5 - 20 µg/mL[7]
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL[7]
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Method 2: Reverse Phase (RP) HPLC

While challenging due to the polar nature of guanidinium compounds, Reverse Phase HPLC can be employed for the analysis of N'-cyano-N,N-dimethylguanidine.[5] This often requires specific column chemistries or mobile phase modifiers to achieve adequate retention.[4][5]

Experimental Protocol

1. Chromatographic Conditions:

A summary of the HPLC conditions is presented in the table below.

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent
Column Newcrom R1, 5 µm, 150 x 4.6 mm (or equivalent C18 with low silanol activity)[5]
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (adjust ratio for optimal retention, e.g., 20:80 ACN:H₂O)[5]
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection λ 227 nm[7]
Run Time ~10 minutes

2. Preparation of Solutions:

  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water.

    • Combine the aqueous component and acetonitrile in the desired ratio (e.g., 800 mL aqueous to 200 mL acetonitrile). Mix thoroughly and degas.

  • Standard and Sample Preparation:

    • Follow the same procedure as described in the HILIC method, using the Reverse Phase mobile phase as the diluent.

3. System Suitability and Analysis:

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes.

  • Follow the same system suitability and analysis steps as outlined in the HILIC protocol.

Illustrative Quantitative Data (RP-HPLC)

The following table summarizes the expected performance characteristics of the RP-HPLC method. (Note: This data is illustrative).

ParameterExpected Value
Retention Time (tR) ~ 3.0 min
Linearity Range 0.5 - 25 µg/mL[7]
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL[7]
Limit of Quantification (LOQ) ~ 0.4 µg/mL

Workflow and Process Visualization

The following diagram illustrates the general workflow for the HPLC analysis of N'-cyano-N,N-dimethylguanidine.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase E Equilibrate HPLC System & Column A->E B Prepare Standard Stock Solution C Create Working Standards (Calibration) B->C G Inject Standards & Generate Calibration Curve C->G D Prepare and Filter Sample Solution H Inject Sample(s) D->H F System Suitability Test (Replicate Injections) E->F Stable Baseline F->G Pass (RSD ≤ 2.0%) J Calculate Concentration using Calibration Curve G->J I Integrate Peaks & Record Peak Areas H->I I->J K Final Report Generation J->K

Caption: General workflow for HPLC analysis.

Discussion and Method Selection

  • HILIC is generally the preferred method for this analyte due to its polar and basic nature. It provides better retention and often superior peak shape without the need for ion-pairing reagents.

  • Reverse Phase HPLC can be a viable alternative, especially if a HILIC column is not available. The use of an acidic mobile phase helps to protonate the guanidine group and improve interaction with the stationary phase, while a column with low silanol activity minimizes undesirable secondary interactions.

  • Detection: The cyano-guanidine moiety typically has a UV absorbance maximum at low wavelengths, between 210-230 nm.[7] A detection wavelength of 218 nm or 227 nm is a good starting point, but it is recommended to determine the optimal wavelength by scanning the UV spectrum of a standard solution.

  • MS-Compatibility: For methods requiring mass spectrometry (MS) detection, the phosphoric acid in the RP-HPLC mobile phase should be replaced with a volatile acid like formic acid.[5] The ammonium acetate in the HILIC mobile phase is already MS-compatible.

References

Application Notes & Protocols for the Quantification of N'-cyano-N,N-dimethylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N'-cyano-N,N-dimethylguanidine, a significant compound often monitored as a synthetic intermediate or a related substance in pharmaceutical products. The following protocols offer robust and reliable approaches using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for varying analytical requirements.

Overview of Analytical Methodologies

The accurate quantification of N'-cyano-N,N-dimethylguanidine is crucial for quality control and regulatory compliance in the pharmaceutical industry[1]. Due to its polar nature, chromatographic techniques are well-suited for its analysis. The most common methods involve Reverse-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and LC-MS/MS.

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for the analysis of N'-cyano-N,N-dimethylguanidine due to its efficiency and wide applicability[1]. Both RP-HPLC and HILIC modes can be successfully employed. UV detection is common, typically at wavelengths around 210-232 nm[2][3].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices or for trace-level quantification, LC-MS/MS is the method of choice. It provides excellent specificity through unique mass transitions of the analyte[4].

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Parameter Method 1: RP-HPLC-UV Method 2: HILIC-UV Method 3: LC-MS/MS
Chromatography Reverse-PhaseHILICReverse-Phase or HILIC
Column C18, 5 µm, 4.6 x 250 mmBEH HILIC, 1.7 µm, 2.1 x 100 mmHSS T3, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile/Phosphate BufferAcetonitrile/Phosphate Buffer[5]Acetonitrile/Formic Acid in Water
Detection UV at 232 nm[3]UV at 218 nm[6]ESI+ MRM
Linearity Range 0.1 - 100 µg/mL0.5 - 150 µg/mL[6][7]0.05 - 50 ng/mL
Limit of Quant. (LOQ) ~0.1 µg/mL[2]~0.5 µg/mL[6]~0.05 ng/mL[8]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%95.0 - 105.0%[4]
Precision (% RSD) < 2.0%< 2.0%< 10.0%[4][8]

Experimental Protocols

Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection

This protocol details a robust RP-HPLC method for the routine quantification of N'-cyano-N,N-dimethylguanidine in bulk drug substances or formulations.

1. Apparatus and Materials

  • HPLC system with UV detector

  • C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, Nylon)

2. Reagents and Solutions

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer, adjust pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for ideal retention and peak shape. For MS compatibility, phosphoric acid should be replaced with formic acid[9].

  • Diluent: Mobile phase is recommended as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N'-cyano-N,N-dimethylguanidine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

3. Sample Preparation

  • Accurately weigh a portion of the sample powder equivalent to 10 mg of N'-cyano-N,N-dimethylguanidine.

  • Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with Acetonitrile:20mM KH₂PO₄ buffer pH 3.0 (20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 232 nm[3]

5. Data Analysis

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.999).

  • Quantify the amount of N'-cyano-N,N-dimethylguanidine in the sample preparation using the calibration curve.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (Mobile Phase) A->B C Filter through 0.45µm Syringe Filter B->C D Inject into RP-HPLC System C->D E Isocratic Elution (ACN/Buffer) D->E F UV Detection at 232 nm E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: Workflow for RP-HPLC-UV quantification.

Protocol 2: Quantification by HILIC with UV Detection

This protocol is suitable for the analysis of highly polar compounds like N'-cyano-N,N-dimethylguanidine, offering an alternative selectivity to RP-HPLC.

1. Apparatus and Materials

  • UPLC/HPLC system with UV detector

  • HILIC column (e.g., ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm)

  • Analytical balance, volumetric flasks, pipettes

  • Syringe filters (0.22 µm, Nylon)

2. Reagents and Solutions

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (HPLC grade)

  • Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Diluent: Acetonitrile:Water (80:20 v/v)

  • Standard Stock Solution (1000 µg/mL): Prepare as described in Protocol 1, using the HILIC diluent.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the diluent.

3. Sample Preparation

  • Prepare samples as described in Protocol 1, using the HILIC diluent. Ensure final sample solvent composition is similar to the mobile phase to avoid peak distortion.

4. Chromatographic Conditions

  • Column: ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase: Isocratic elution with 90% Mobile Phase B and 10% Mobile Phase A

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C[5]

  • Detection Wavelength: 218 nm[6]

5. Data Analysis

  • Follow the data analysis procedure outlined in Protocol 1.

HILIC_Workflow A Standard & Sample Preparation in ACN/H2O B Filtration (0.22µm) A->B C Injection into HILIC System B->C D Chromatographic Separation (High Organic Mobile Phase) C->D E UV Detection at 218 nm D->E F Data Acquisition & Integration E->F G Concentration Calculation via Calibration F->G

Caption: Experimental workflow for HILIC-UV analysis.

Protocol 3: Quantification by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying N'-cyano-N,N-dimethylguanidine, ideal for trace analysis or analysis in complex biological matrices.

1. Apparatus and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • UPLC/HPLC system

  • Analytical column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)

  • Analytical balance, volumetric flasks, pipettes

  • Syringe filters (0.22 µm)

2. Reagents and Solutions

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Methanol:Water (50:50 v/v)

  • Standard Stock Solution (100 µg/mL): Prepare in diluent.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.05, 0.1, 1, 10, 50 ng/mL) by serial dilution. An internal standard (e.g., a stable isotope-labeled analog) is highly recommended.

3. Sample Preparation

  • Sample preparation will be matrix-dependent. For simple matrices, a "dilute-and-shoot" approach may be sufficient. For complex matrices like plasma, protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) will be necessary.

  • After initial preparation, filter the final extract through a 0.22 µm filter.

4. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Column: HSS T3, 1.8 µm, 2.1 x 100 mm

    • Mobile Phase: Gradient elution (e.g., Start at 5% B, ramp to 95% B, re-equilibrate).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 35 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): 113.1 m/z (for [M+H]⁺ of C₄H₈N₄)

    • Product Ions (Q3): To be determined by direct infusion of a standard solution. Example transitions would be chosen for quantification and qualification.

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound parameters (e.g., collision energy) for maximum signal intensity.

5. Data Analysis

  • Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Ensure that the ion ratio between quantifier and qualifier transitions in samples is within acceptable limits of that observed in standards.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Matrix Extraction (e.g., Protein Precipitation) B Add Internal Standard A->B C Evaporate & Reconstitute B->C D Filter Extract C->D E Inject into UPLC System D->E F Gradient Elution E->F G ESI+ Ionization F->G H MRM Detection (Q1 -> Q3) G->H I Integrate Peak Area Ratios (Analyte/IS) H->I J Calculate Concentration I->J

Caption: General workflow for LC-MS/MS quantification.

References

Application Notes and Protocols: N'-cyano-N,N-dimethylguanidine in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-cyano-N,N-dimethylguanidine is a versatile and economically significant reagent in the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, featuring a nucleophilic guanidine moiety and an electrophilic cyano group, allows it to serve as a key building block in the construction of various nitrogen-containing ring systems.[1] This reagent has found extensive application in the pharmaceutical and agrochemical industries, most notably as a crucial intermediate in the production of the H2 receptor antagonist cimetidine.[1] The high nitrogen content of N'-cyano-N,N-dimethylguanidine also makes it an ideal precursor for nitrogen-rich scaffolds sought after in drug discovery for their potential to form multiple hydrogen bonds with biological targets. This document provides detailed application notes and experimental protocols for the use of N'-cyano-N,N-dimethylguanidine in the synthesis of key heterocyclic systems.

Key Applications in Heterocyclic Synthesis

N'-cyano-N,N-dimethylguanidine is a valuable synthon for the preparation of several classes of heterocyclic compounds, including:

  • Pyrimidines: The guanidine functional group readily undergoes condensation reactions with 1,3-dicarbonyl compounds to form substituted 2-aminopyrimidines. This is a classic and reliable method for constructing the pyrimidine core.

  • Imidazoles: As demonstrated in the synthesis of cimetidine, the guanidine moiety can be functionalized and subsequently cyclized to form substituted imidazole rings.

  • Triazines: The reaction of N'-cyano-N,N-dimethylguanidine with various carbonyl compounds and their derivatives can lead to the formation of substituted triazines, a class of heterocycles with broad applications in medicinal and materials chemistry.

  • Biguanides: While not a heterocyclic system itself, N'-cyano-N,N-dimethylguanidine serves as a precursor for biguanide derivatives, which are important pharmacophores.[1]

Data Presentation: Reaction Parameters for Pyrimidine Synthesis

The following table summarizes typical reaction conditions for the synthesis of 2-amino-4,6-dimethylpyrimidine from a guanidine source and acetylacetone, which serves as a model system for the application of N'-cyano-N,N-dimethylguanidine.

ParameterConventional HeatingMicrowave IrradiationSonication
Guanidine Source Guanidine Hydrochloride/NitrateGuanidine HydrochlorideGuanidine Hydrochloride
1,3-Dicarbonyl AcetylacetoneAcetylacetoneAcetylacetone
Base Sodium Carbonate/Sodium Hydroxide-Sodium Carbonate
Solvent WaterEthanolWater
Temperature 95-100 °C120 °C60 °C
Reaction Time 2-3 hoursNot specified30 minutes
Yield ~89%Good75%
Reference --INVALID-LINK----INVALID-LINK----INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of 2-(N-cyano-N',N'-dimethylguanidino)-4,6-dimethylpyrimidine

This protocol describes a general procedure for the synthesis of a substituted pyrimidine via the condensation of N'-cyano-N,N-dimethylguanidine with acetylacetone.

Materials:

  • N'-cyano-N,N-dimethylguanidine

  • Acetylacetone

  • Sodium Carbonate (Na₂CO₃)

  • Water (H₂O)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N'-cyano-N,N-dimethylguanidine (0.05 mol, 5.6 g).

  • To the flask, add water (100 mL) and sodium carbonate (0.05 mol, 5.3 g).

  • Stir the mixture to dissolve the solids.

  • Slowly add acetylacetone (0.05 mol, 5.1 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100 °C) with continuous stirring for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Further cool the mixture in an ice bath to promote crystallization of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 2-(N-cyano-N',N'-dimethylguanidino)-4,6-dimethylpyrimidine.

  • Dry the purified product in a vacuum oven.

Expected Outcome:

The reaction is expected to yield the target pyrimidine derivative. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Visualizations

Logical Workflow for Heterocyclic Synthesis

logical_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N_cyano_guanidine N'-cyano-N,N- dimethylguanidine condensation Condensation/ Cyclization N_cyano_guanidine->condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation pyrimidine Substituted Pyrimidine condensation->pyrimidine

Caption: General workflow for pyrimidine synthesis.

Signaling Pathway Analogy: Reagent to Product Transformation

pathway_analogy Start N'-cyano-N,N-dimethylguanidine (Precursor) Intermediate Reaction Intermediate (Activated Complex) Start->Intermediate Reaction Conditions Product Heterocyclic Compound (Final Product) Intermediate->Product Cyclization

Caption: Transformation pathway from reagent to product.

Experimental Workflow Diagram

experimental_workflow start Start mix_reagents Mix N'-cyano-N,N-dimethylguanidine, 1,3-dicarbonyl, base, and solvent start->mix_reagents reflux Heat to reflux for specified time mix_reagents->reflux cool Cool to room temperature and then in an ice bath reflux->cool filter Filter the solid product cool->filter recrystallize Recrystallize from appropriate solvent filter->recrystallize dry Dry the purified product recrystallize->dry characterize Characterize the product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Reaction Mechanisms Involving N'-cyano-N,N-dimethylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms and applications of N'-cyano-N,N-dimethylguanidine, a versatile intermediate in synthetic and medicinal chemistry. The following sections detail its role in the synthesis of biguanides and other heterocyclic compounds, and its implication in various signaling pathways.

Synthetic Applications of N'-cyano-N,N-dimethylguanidine

N'-cyano-N,N-dimethylguanidine is a valuable building block for the synthesis of a variety of nitrogen-containing compounds, primarily due to the reactivity of its cyano group and the inherent basicity of the guanidine moiety.[1] It serves as a key precursor in the production of pharmaceuticals, agrochemicals, and other technical products.[1]

Synthesis of Substituted Biguanides

One of the most well-established applications of N'-cyano-N,N-dimethylguanidine is in the synthesis of substituted biguanides, a class of compounds with diverse biological activities. The general reaction involves the addition of a primary or secondary amine to the cyano group of the cyanoguanidine.[1][2]

Reaction Scheme:

Various methods have been developed to facilitate this transformation, including direct fusion of reactants, reactions in the presence of copper salts, and heating in a suitable solvent.[1][2] Microwave-assisted synthesis has also emerged as an efficient method to accelerate these reactions and improve yields.[2][3]

Experimental Protocol: Microwave-Assisted Synthesis of N1-Aryl-N5,N5-dimethylbiguanide

This protocol describes a general procedure for the microwave-assisted synthesis of an N1-aryl-N5,N5-dimethylbiguanide from N'-cyano-N,N-dimethylguanidine and an aniline derivative.

Materials:

  • N'-cyano-N,N-dimethylguanidine

  • Substituted aniline hydrochloride

  • Acetonitrile (CH3CN)

  • Trimethylsilyl chloride (TMSCl)

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine N'-cyano-N,N-dimethylguanidine (1.0 eq.), the desired substituted aniline hydrochloride (1.1 eq.), and acetonitrile as the solvent.

  • Add trimethylsilyl chloride (1.0 eq.) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 15-30 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

Reactant (Aniline)ProductReaction Time (min)Yield (%)Reference
Aniline hydrochlorideN1-phenyl-N5,N5-dimethylbiguanide1586-89[2]
Substituted anilinesVarious N1-aryl-N5,N5-dimethylbiguanides15-30up to 97[2]
Synthesis of Heterocyclic Compounds

The reactivity of the cyano and guanidine functionalities in N'-cyano-N,N-dimethylguanidine also allows for its participation in the synthesis of various heterocyclic systems, such as triazines.[2] For instance, the condensation of N,N-dimethylguanidine with dimethyl-N-cyanodithioiminocarbonate under basic conditions can lead to the formation of a trisubstituted 1,3,5-triazine.[2]

Involvement in Biological Signaling Pathways

Derivatives of N'-cyano-N,N-dimethylguanidine have been investigated for their potential to modulate various biological signaling pathways, highlighting their relevance in drug development.

Histamine H3 Receptor Antagonism

Guanidine derivatives have been identified as antagonists of the histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) primarily found in the central nervous system.[4][5] The H3R acts as a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters.[5]

Signaling Pathway of H3 Receptor Antagonism:

By blocking the H3 receptor, these antagonists inhibit the negative feedback loop on histamine release, leading to increased levels of histamine in the synaptic cleft.[6] This, in turn, can modulate the release of other neurotransmitters like acetylcholine and dopamine, which are implicated in cognitive processes.[4][5] The H3 receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[4][7] H3R antagonists reverse this effect, leading to an increase in cAMP and subsequent activation of downstream signaling cascades, such as the protein kinase A (PKA) pathway.

H3R_Antagonist_Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonist Pharmacological Intervention H3R Histamine H3 Receptor (Gi/o coupled) AC Adenylyl Cyclase H3R->AC inhibition cAMP cAMP AC->cAMP conversion of ATP PKA PKA cAMP->PKA activation Histamine_release Histamine Release PKA->Histamine_release inhibition Antagonist Guanidine Derivative (H3R Antagonist) Antagonist->H3R blocks

Caption: Signaling pathway of histamine H3 receptor antagonists.

Muscarinic M2 Receptor Antagonism

Certain guanidine derivatives also exhibit antagonist activity at muscarinic M2 receptors (M2R), another class of Gi/o-coupled GPCRs.[8] M2 receptors are found in various tissues, including the heart and smooth muscle, and their activation leads to inhibitory effects, such as slowing the heart rate.[8]

Signaling Pathway of M2 Receptor Antagonism:

M2 receptor antagonists block the binding of acetylcholine, preventing the Gi-mediated inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.[9][10] This leads to a disinhibition of downstream pathways, effectively opposing the normal physiological effects of M2 receptor activation.

M2R_Antagonist_Pathway cluster_cell Target Cell (e.g., Cardiomyocyte) cluster_antagonist_M2 Pharmacological Intervention M2R Muscarinic M2 Receptor (Gi/o coupled) AC_M2 Adenylyl Cyclase M2R->AC_M2 inhibition cAMP_M2 cAMP AC_M2->cAMP_M2 conversion of ATP Downstream Downstream Effects (e.g., decreased heart rate) cAMP_M2->Downstream modulation Antagonist_M2 Guanidine Derivative (M2R Antagonist) Antagonist_M2->M2R blocks

Caption: Signaling pathway of muscarinic M2 receptor antagonists.

Arginase Inhibition and the Polyamine Synthesis Pathway

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea.[11] Ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation and tissue repair.[11] In certain pathological conditions, such as some cancers and inflammatory diseases, upregulation of arginase can deplete L-arginine, thereby impairing the production of nitric oxide (NO) by nitric oxide synthase (NOS) and promoting cell proliferation through the polyamine pathway.[11][12] Guanidine-based compounds have been investigated as arginase inhibitors.

Signaling Pathway of Arginase Inhibition:

By inhibiting arginase, these compounds prevent the conversion of L-arginine to ornithine. This has two major consequences: 1) it increases the bioavailability of L-arginine for NOS, leading to enhanced NO production, which can have anti-tumor and anti-inflammatory effects, and 2) it reduces the synthesis of polyamines, thereby inhibiting cell proliferation.[11][12]

Arginase_Inhibition_Pathway cluster_metabolism L-Arginine Metabolism cluster_inhibitor Pharmacological Intervention L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine Ornithine Arginase->Ornithine NO Nitric Oxide (NO) NOS->NO Polyamines Polyamines Ornithine->Polyamines Cell_Proliferation Cell Proliferation Polyamines->Cell_Proliferation Inhibitor Guanidine Derivative (Arginase Inhibitor) Inhibitor->Arginase inhibits

Caption: Arginase inhibition and its effect on downstream pathways.

Conclusion

N'-cyano-N,N-dimethylguanidine is a versatile chemical entity with significant applications in the synthesis of bioactive molecules. Its ability to serve as a precursor for biguanides and other heterocyclic structures makes it a valuable tool for medicinal chemists. Furthermore, the exploration of its derivatives as modulators of key signaling pathways, such as those involving histamine and muscarinic receptors, as well as arginase, underscores its potential in the development of novel therapeutics for a range of diseases. Further research into the reaction mechanisms and biological activities of N'-cyano-N,N-dimethylguanidine and its derivatives is warranted to fully exploit its potential in drug discovery and development.

References

Catalytic Applications of N'-cyano-N,N-dimethylguanidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-cyano-N,N-dimethylguanidine and its derivatives are recognized primarily as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, N'-cyano-N,N-dimethylguanidine is a crucial precursor in the production of the histamine H2-receptor antagonist, cimetidine.[1] While direct applications of these specific compounds as catalysts are not extensively documented, their core guanidine structure is of significant interest in the field of organocatalysis. Guanidines are among the strongest organic bases and their unique electronic and structural properties enable them to function as potent Brønsted base and hydrogen-bond-donor catalysts.[2][3]

These application notes explore the potential catalytic applications of N'-cyano-N,N-dimethylguanidine derivatives by drawing parallels with well-understood guanidine-based organocatalysis. The protocols provided are based on established methodologies for related guanidine catalysts and are intended to serve as a starting point for researchers to explore the catalytic activity of this class of compounds.

Principles of Guanidine-Based Catalysis

The catalytic activity of guanidines stems from their strong basicity and ability to form a highly stabilized conjugate acid, the guanidinium ion. This allows them to deprotonate even weakly acidic carbon acids, initiating a wide range of chemical transformations. The general mechanism involves the guanidine abstracting a proton from a substrate, thereby generating a reactive nucleophile. The resulting protonated guanidinium ion can then participate in the reaction by stabilizing intermediates or transition states through hydrogen bonding.[2]

Guanidine_Catalysis_Mechanism cluster_0 Catalytic Cycle Catalyst Guanidine Catalyst (B) Substrate Substrate (H-A) Protonated_Catalyst Protonated Catalyst (BH+) Catalyst->Protonated_Catalyst Deprotonates Substrate Nucleophile Activated Nucleophile (A-) Regenerated_Catalyst Regenerated Catalyst (B) Protonated_Catalyst->Regenerated_Catalyst Protonates Intermediate Product Product (A-E) Nucleophile->Product Attacks Electrophile Electrophile Electrophile (E)

Caption: General mechanism of Brønsted base catalysis by a guanidine derivative.

Potential Catalytic Applications and Protocols

The strong basicity of the guanidine core in N'-cyano-N,N-dimethylguanidine derivatives makes them potential catalysts for a variety of organic reactions that are typically promoted by strong, non-nucleophilic bases.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. Guanidine catalysts are highly effective in promoting this reaction.

Illustrative Quantitative Data for a Guanidine-Catalyzed Knoevenagel Condensation

While specific data for N'-cyano-N,N-dimethylguanidine derivatives are not available, the following table provides typical performance data for 1,1,3,3-tetramethylguanidine (TMG) in the Knoevenagel condensation to illustrate the expected efficiency of this class of catalysts.[4][5]

EntryAldehydeActive Methylene CompoundCatalyst (mol%)SolventTime (h)Yield (%)Ref.
1BenzaldehydeMalononitrileTMG (5)Ethanol0.595[4]
24-ChlorobenzaldehydeMalononitrileTMG (5)Ethanol0.598[4]
34-NitrobenzaldehydeMalononitrileTMG (5)Ethanol0.299[4]
4BenzaldehydeEthyl cyanoacetateTMG (10)No Solvent (RT)192[5]
5CyclohexanoneMalononitrileTMG (10)No Solvent (RT)289[5]

Experimental Protocol: Knoevenagel Condensation

This protocol is a general guideline for performing a Knoevenagel condensation using a guanidine-based catalyst.

  • Materials:

    • Aldehyde or ketone (1.0 mmol)

    • Active methylene compound (1.0 mmol)

    • N'-cyano-N,N-dimethylguanidine derivative (catalyst, 1-10 mol%)

    • Solvent (e.g., ethanol, toluene, or solvent-free)

    • Magnetic stirrer and reaction vessel

  • Procedure:

    • To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), the active methylene compound (1.0 mmol), and the chosen solvent (if any).

    • Stir the mixture at room temperature to ensure homogeneity.

    • Add the N'-cyano-N,N-dimethylguanidine derivative catalyst (e.g., 0.05 mmol, 5 mol%) to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired condensation product.

Michael Addition

Guanidines can effectively catalyze the Michael addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds. The catalyst deprotonates the nucleophile, and the resulting guanidinium ion can stabilize the developing negative charge in the transition state.

Experimental Protocol: Michael Addition

This protocol describes a general procedure for the Michael addition of a nitroalkane to an α,β-unsaturated ketone.

  • Materials:

    • α,β-unsaturated ketone (1.0 mmol)

    • Nitroalkane (1.2 mmol)

    • N'-cyano-N,N-dimethylguanidine derivative (catalyst, 5-10 mol%)

    • Solvent (e.g., Toluene)

    • Magnetic stirrer and reaction vessel

  • Procedure:

    • Dissolve the α,β-unsaturated ketone (1.0 mmol) in the solvent in a reaction vessel.

    • Add the N'-cyano-N,N-dimethylguanidine derivative catalyst (e.g., 0.1 mmol, 10 mol%).

    • Stir the solution for 5 minutes at room temperature.

    • Add the nitroalkane (1.2 mmol) dropwise to the mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the Michael adduct.

Application in the Synthesis of Heterocycles

N'-cyanoguanidine derivatives are valuable synthons for the construction of nitrogen-containing heterocycles, such as pyrimidines. In these multi-step syntheses, the guanidine moiety can act as a built-in base to promote cyclization steps.

Heterocycle_Synthesis_Workflow Start1 1,3-Dicarbonyl Compound Condensation Condensation Start1->Condensation Start2 N'-Cyanoguanidine Derivative Start2->Condensation Intermediate Acyclic Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization (Base-promoted) Intermediate->Cyclization Product Substituted Pyrimidine Derivative Cyclization->Product

Caption: Workflow for the synthesis of pyrimidine derivatives using N'-cyanoguanidines.

Experimental Protocol: Synthesis of a Substituted 2-Cyanoaminopyrimidine

This protocol is adapted from general methods for the synthesis of pyrimidine derivatives from cyanoguanidine.[6][7]

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

    • N'-cyano-N,N-dimethylguanidine (10 mmol)

    • Base (e.g., Sodium ethoxide in ethanol, or piperidine)

    • Solvent (e.g., Ethanol)

    • Reflux apparatus

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (10 mmol) and N'-cyano-N,N-dimethylguanidine (10 mmol) in ethanol.

    • Add the base (e.g., a solution of sodium ethoxide, or a catalytic amount of piperidine).

    • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure pyrimidine derivative.

Conclusion

While the primary role of N'-cyano-N,N-dimethylguanidine derivatives in synthetic chemistry has been as intermediates, their inherent guanidine structure presents significant, largely untapped potential for their use as organocatalysts. By leveraging their strong basicity, these compounds are promising candidates for catalyzing a range of important organic transformations, including condensation reactions and Michael additions. The protocols and data presented here, based on well-established guanidine chemistry, provide a framework for the scientific community to explore and develop the catalytic applications of this readily accessible class of compounds. Further research into chiral derivatives of N'-cyano-N,N-dimethylguanidine could also open avenues in asymmetric catalysis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for N'-cyano-N,N-dimethylguanidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N'-cyano-N,N-dimethylguanidine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N'-cyano-N,N-dimethylguanidine, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of N'-cyano-N,N-dimethylguanidine can stem from several factors. Here is a systematic guide to troubleshooting and optimization:

  • Incomplete Reaction:

    • Reaction Time: The reaction may not have proceeded to completion. Consider extending the reaction time and monitoring the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Temperature: The reaction temperature might be too low. For the reaction of dimethylamine hydrochloride and dicyandiamide, older methods involved fusing the reactants at high temperatures (135–165 °C).[1] In solution-phase synthesis, reflux conditions are often employed to ensure the reaction goes to completion.[2] Gradually increasing the temperature while monitoring the reaction progress can be beneficial.

    • Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

  • Suboptimal Molar Ratio of Reactants:

    • The stoichiometry of the reactants is crucial. For the synthesis from an amine hydrochloride and a cyanoguanidine derivative, the amine salt is typically used in a molar excess (from 1 to 10-fold) to drive the reaction to completion.[1] Experiment with varying the molar ratio of dimethylamine hydrochloride to dicyandiamide to find the optimal balance for your specific conditions.

  • Side Reactions and Byproduct Formation:

    • At elevated temperatures, dicyandiamide can oligomerize or react with the product to form other guanidine derivatives. Careful control of the reaction temperature is essential.

    • The formation of biguanide derivatives can also occur.[1] Optimizing the stoichiometry and reaction time can help minimize the formation of these byproducts.

  • Product Loss During Work-up and Purification:

    • Extraction: If an aqueous work-up is performed, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. Multiple extractions with a suitable organic solvent will help maximize recovery.

    • Recrystallization: The choice of solvent for recrystallization is critical to avoid significant product loss. Acetonitrile and ethanol are reported to be effective solvents for the purification of similar cyanoguanidine derivatives.[2] Experiment with different solvent systems and cooling rates to optimize crystal recovery.

Question 2: I am observing significant impurity peaks in my HPLC analysis. What are the likely impurities and how can I minimize them?

Answer: Impurity formation is a common challenge. Here are the likely culprits and strategies for their mitigation:

  • Unreacted Starting Materials: The most common impurities are unreacted dimethylamine hydrochloride and dicyandiamide.

    • Solution: As mentioned above, optimizing the reaction time, temperature, and molar ratio of reactants can help drive the reaction to completion and reduce the amount of residual starting materials.

  • Biguanide Derivatives: The reaction of N'-cyano-N,N-dimethylguanidine with another molecule of dimethylamine can lead to the formation of a biguanide byproduct.[1]

    • Solution: Carefully control the stoichiometry, avoiding a large excess of dimethylamine hydrochloride. Monitoring the reaction progress and stopping it once the desired product is maximized can also prevent further reaction to the biguanide.

  • Oligomerization Products of Dicyandiamide: Dicyandiamide can dimerize or trimerize at high temperatures to form melamine and other related compounds.

    • Solution: Maintain a precise and consistent reaction temperature. Using the lowest effective temperature for the reaction can significantly reduce the formation of these byproducts. Solution-phase synthesis generally offers better temperature control compared to high-temperature fusion methods.[1]

  • Purification Strategy:

    • Recrystallization: A carefully executed recrystallization is often the most effective way to remove impurities. Experiment with different solvents, such as acetonitrile or ethanol, to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[2]

    • Column Chromatography: For very impure samples, silica gel column chromatography may be necessary. A polar eluent system will likely be required to elute the polar product.

Question 3: The reaction seems to have stalled. What can I do to restart or improve the reaction rate?

Answer: A stalled reaction can be frustrating. Here are some approaches to enhance the reaction rate:

  • Catalysis: The addition of a catalyst can significantly improve the reaction kinetics.

    • Acid Catalysis: For the reaction of dimethylamine and dicyandiamide, the use of an organic acid as a catalyst in a high-pressure, water-based system has been reported to enhance the reaction rate.[1]

    • Lewis Acid Catalysis: Lewis acids such as iron(III) chloride (FeCl₃) have been shown to be effective catalysts for the addition of amines to cyanoguanidines.[1]

    • Copper Salts: Copper(II) chloride has been used to facilitate the reaction of primary amines with cyanoguanidine.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[1] If available, transitioning to a microwave-assisted protocol could be highly beneficial.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF can improve the solubility of intermediates and accelerate the reaction.[2] If the reaction is sluggish in a particular solvent, consider switching to a higher-boiling polar solvent to allow for higher reaction temperatures.

Data Presentation: Reaction Condition Optimization

The following table summarizes key reaction parameters for the synthesis of N'-cyano-N,N-dimethylguanidine and related compounds, providing a basis for experimental design and optimization.

ReactantsSolventTemperature (°C)Molar Ratio (Amine:Guanidine)Catalyst/AdditiveReported YieldReference
Dimethylamine HCl, DicyandiamideNone (Fusion)135 - 165Not specifiedNoneModerate[1]
Amine HCl, CyanoguanidineAqueous EthanolReflux1:1 to 10:1 excess of amineNoneVariable[1]
Dimethylamine, DicyandiamideWaterHigh TemperatureNot specifiedOrganic Acid>90%
Substituted Anilines, Chloroformamidinium saltsAcetonitrileNot specifiedNot specifiedTriethylamineNot specified[2]
Sodium Dicyanamide, Amine HClButanolRefluxNot specifiedNoneNot specified[2]

Experimental Protocols

Synthesis of N'-cyano-N,N-dimethylguanidine from Dimethylamine Hydrochloride and Dicyandiamide (Solution-Phase Method)

This protocol is a representative example based on common literature procedures. Optimization may be required for specific laboratory conditions.

Materials:

  • Dimethylamine hydrochloride

  • Dicyandiamide

  • n-Butanol (or another suitable high-boiling solvent)

  • Sodium hydroxide (for neutralization, if necessary)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Acetonitrile or ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dicyandiamide (1.0 eq) and dimethylamine hydrochloride (1.5 - 3.0 eq).

  • Solvent Addition: Add a suitable volume of n-butanol to the flask to create a slurry that can be efficiently stirred.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every 2-4 hours). The reaction may take several hours to reach completion.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If necessary, neutralize any excess acid with a careful addition of an aqueous sodium hydroxide solution.

    • Remove the solvent under reduced pressure.

    • To the residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot acetonitrile or ethanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Mandatory Visualization

Diagram 1: General Workflow for Optimizing N'-cyano-N,N-dimethylguanidine Synthesis

G start Start: Define Synthesis Goal (e.g., >90% Yield) initial_rxn Perform Initial Reaction (Based on Literature Protocol) start->initial_rxn analyze Analyze Reaction Mixture (HPLC, TLC) initial_rxn->analyze check_yield Is Yield Acceptable? analyze->check_yield check_impurities Are Impurities Present? analyze->check_impurities optimize_params Systematically Vary Parameters: - Molar Ratio - Temperature - Reaction Time - Solvent check_yield->optimize_params No final_product Final Product with Desired Yield and Purity check_yield->final_product Yes optimize_params->initial_rxn purification Optimize Purification: - Recrystallization Solvent - Chromatography check_impurities->purification Yes check_impurities->final_product No purification->analyze

References

Troubleshooting common issues in N'-cyano-N,N-dimethylguanidine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-cyano-N,N-dimethylguanidine.

Frequently Asked Questions (FAQs)

Q1: What is N'-cyano-N,N-dimethylguanidine and what are its primary applications?

A1: N'-cyano-N,N-dimethylguanidine is a substituted guanidine derivative with the molecular formula C4H8N4.[1][2][3] It serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][4] Notably, it is a key precursor in the production of the antidiabetic drug metformin and is also identified as an impurity in the synthesis of cimetidine, a histamine H2-receptor antagonist.[3][4][5][6][7] Its structure, featuring a reactive cyano group and a basic guanidine core, makes it a valuable building block for more complex molecules.[4]

Q2: What are the common synthetic routes to prepare N'-cyano-N,N-dimethylguanidine?

A2: The most common method for synthesizing N'-cyano-N,N-dimethylguanidine involves the reaction of dimethylamine hydrochloride with dicyandiamide (also known as cyanoguanidine).[4][5] This condensation reaction is typically carried out at elevated temperatures.[5][8] Variations of this synthesis exist, including the use of different solvents and catalysts to improve yield and purity.[9][10] For instance, one patented process describes reacting dimethylamine hydrochloride prepared in situ with dicyandiamide at 135-140°C.[5] Another approach involves the reaction of dimethylamine with cyanamide, which can be facilitated by catalysts like scandium (III) triflate in water.[1]

Q3: What are the key safety considerations when working with N'-cyano-N,N-dimethylguanidine and its precursors?

A3: As with any chemical reaction, it is crucial to handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Dimethylamine, a precursor, is a known precursor to the potent carcinogen dimethylnitrosamine.[5] Therefore, exposure should be minimized. The reactions are often performed at high temperatures, posing a risk of thermal burns.[5] It is essential to consult the Safety Data Sheet (SDS) for N'-cyano-N,N-dimethylguanidine and all other reagents before starting any experiment.[2]

Q4: How can I monitor the progress of my N'-cyano-N,N-dimethylguanidine reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for tracking the consumption of starting materials and the formation of the product and any impurities.[4][11] Thin-layer chromatography (TLC) can also be employed for rapid, qualitative analysis of the reaction mixture.[8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of N'-cyano-N,N-dimethylguanidine. What could be the problem?

A: Low product yield can stem from several factors. Consider the following potential causes and solutions:

  • Inadequate Temperature: The reaction between dimethylamine hydrochloride and dicyandiamide typically requires elevated temperatures, often in the range of 120-140°C, to proceed efficiently.[8] Ensure your reaction is heated to the appropriate temperature and that the temperature is monitored and controlled throughout the reaction.

  • Insufficient Reaction Time: Some procedures call for reaction times of several hours.[5][9] If the reaction is stopped prematurely, a significant amount of starting material may remain unreacted. Monitor the reaction's progress using TLC or HPLC to determine the optimal reaction time.

  • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. Carefully check the weights and molar equivalents of your starting materials.

  • Presence of Moisture: N'-cyano-N,N-dimethylguanidine is hygroscopic.[3] The presence of excess water in the reaction mixture, especially if not intended as the solvent, can potentially lead to side reactions or affect the reaction rate. Ensure your reagents and solvent are sufficiently dry if the protocol requires anhydrous conditions.

  • Inefficient Mixing: In a heterogeneous reaction mixture, proper agitation is crucial to ensure the reactants are in close contact. Use a suitable stirring mechanism and ensure it is functioning correctly throughout the reaction.

Issue 2: Formation of Impurities

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: Impurity formation is a common challenge. Here are some common impurities and ways to address them:

  • Unreacted Starting Materials: The presence of unreacted dimethylamine hydrochloride or dicyandiamide is a common issue. This can be addressed by optimizing the reaction time and temperature, as discussed above.

  • Melamine Formation: In reactions involving dicyandiamide, there is a risk of forming melamine, especially at high temperatures.[5] Careful temperature control is essential to minimize this side reaction.

  • Other Side Products: The guanidine and cyano groups are reactive and can participate in various side reactions.[4][12] The formation of other impurities can be minimized by following the reaction protocol closely and avoiding excessive temperatures or prolonged reaction times.

Analytical Techniques for Impurity Profiling: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[4][11] Mass spectrometry (MS), often coupled with HPLC (LC-MS), can help in identifying the molecular weights of the impurities, aiding in their structural elucidation.[4]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my N'-cyano-N,N-dimethylguanidine. What purification methods are recommended?

A: Purification can be challenging due to the product's properties. Here are some suggested approaches:

  • Recrystallization: Recrystallization is a common method for purifying solid organic compounds. Solvents such as methanol, ethanol, or acetonitrile have been mentioned in the context of related compounds and could be suitable for N'-cyano-N,N-dimethylguanidine.[9][12] The choice of solvent will depend on the solubility of the product and impurities.

  • Solvent Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be an effective purification step. For instance, washing with n-butanol has been mentioned in a related synthesis.[9]

  • Chromatography: While not always necessary for large-scale production, column chromatography can be used for high-purity applications. Reverse-phase HPLC methods have been developed for the analysis of N'-cyano-N,N-dimethylguanidine and can be adapted for preparative separations.[11]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Metformin Hydrochloride from Dimethylamine Hydrochloride and Dicyandiamide (a related synthesis)

ParameterConditionExpected OutcomeReference
Temperature 135-140°CComplete conversion[5]
Reaction Time 5-10 hoursComplete conversion[5]
Solvent Xylene (for azeotropic water removal)Removal of water[5][9]
Post-reaction Extraction with water, followed by crystallization from methanolIsolation of pure product[9]

Experimental Protocols

Protocol: Synthesis of N'-cyano-N,N-dimethylguanidine

This protocol is a generalized procedure based on common synthetic methods described in the literature.[4][5][8] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

  • Dimethylamine hydrochloride

  • Dicyandiamide (Cyanoguanidine)

  • High-boiling point solvent (e.g., xylene, if azeotropic removal of water is desired, or no solvent for fusion reaction)

  • Reaction flask with a reflux condenser and a mechanical stirrer

  • Heating mantle with temperature controller

  • Apparatus for filtration (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., methanol, ethanol)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add dimethylamine hydrochloride and dicyandiamide in an appropriate molar ratio (typically equimolar). If a solvent is used, add it to the flask.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 135-140°C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on whether a solvent was used.

    • Solvent-based reaction: The product may precipitate upon cooling. If so, collect the solid by filtration. The filtrate may contain more product, which can be recovered by concentrating the solvent.

    • Fusion (no solvent) reaction: The solidified reaction mass may need to be dissolved in a suitable solvent (e.g., hot water) before further purification.[9]

  • Purification: Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol to obtain pure N'-cyano-N,N-dimethylguanidine.[9]

  • Characterization: Characterize the final product by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

experimental_workflow start Start reactants Combine Dimethylamine HCl and Dicyandiamide start->reactants heating Heat to 120-140°C with Stirring reactants->heating monitoring Monitor Reaction Progress (TLC/HPLC) heating->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->heating No workup Cool and Isolate Crude Product completion_check->workup Yes purification Purify by Recrystallization or Solvent Wash workup->purification characterization Characterize Final Product (MP, NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of N'-cyano-N,N-dimethylguanidine.

troubleshooting_logic start Problem Encountered issue_type Identify Issue Type start->issue_type low_yield Low Yield issue_type->low_yield Yield impurities Impurities Present issue_type->impurities Purity purification_difficulty Purification Difficulty issue_type->purification_difficulty Purification check_temp Verify Temperature (120-140°C) low_yield->check_temp identify_impurities Identify Impurities (HPLC/MS) impurities->identify_impurities recrystallize Recrystallize with Different Solvents purification_difficulty->recrystallize check_time Check Reaction Time check_temp->check_time check_stoichiometry Confirm Stoichiometry check_time->check_stoichiometry unreacted_sm Unreacted Starting Materials identify_impurities->unreacted_sm melamine Melamine identify_impurities->melamine optimize_conditions Optimize Reaction Time/Temp unreacted_sm->optimize_conditions melamine->optimize_conditions solvent_wash Perform Solvent Wash recrystallize->solvent_wash

Caption: Troubleshooting logic for common issues in N'-cyano-N,N-dimethylguanidine reactions.

References

Technical Support Center: N'-cyano-N,N-dimethylguanidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N'-cyano-N,N-dimethylguanidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of N'-cyano-N,N-dimethylguanidine.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient temperature.Ensure the reaction temperature is maintained between 90-95°C for efficient coupling.[1]
Poor solubility of reactants or intermediates.Use a polar aprotic solvent such as DMF to improve the solubility of the reaction components.[1][2]
Suboptimal stoichiometry of reactants.Carefully control the molar ratios of dimethylamine hydrochloride and dicyandiamide.
Side reactions consuming starting materials.Monitor the reaction progress using techniques like TLC or HPLC to minimize the formation of byproducts.
Low Purity Presence of unreacted starting materials.Optimize reaction time and temperature to drive the reaction to completion. Purify the crude product using recrystallization or column chromatography.
Formation of side products.Adjusting the reaction temperature and reactant stoichiometry can help minimize side reactions.
Inefficient purification.For purification, high-performance liquid chromatography (HPLC) is an effective method to assess and improve purity.[1][3] Recrystallization from solvents like acetonitrile or ethanol can also be effective for removing byproducts.[2]
Difficulty in Product Isolation Product precipitation issues.After the reaction, cooling the mixture may facilitate the precipitation of the product. If the product is soluble in the reaction solvent, solvent removal under reduced pressure followed by trituration with a non-solvent can induce precipitation.
Formation of an oil instead of a solid.Try dissolving the oil in a minimal amount of a suitable solvent and then adding a non-solvent to induce crystallization. Seeding with a small crystal of the pure product can also be helpful.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for N'-cyano-N,N-dimethylguanidine?

A common and established method for the synthesis of N'-cyano-N,N-dimethylguanidine involves the reaction of dimethylamine hydrochloride with dicyandiamide (also known as cyanoguanidine).[1] This reaction can be carried out in a suitable solvent at elevated temperatures.

Q2: What are the critical reaction parameters to control for optimal yield and purity?

The critical parameters to control are temperature and solvent selection. Maintaining a reaction temperature in the range of 90–95°C is crucial for reaction efficiency.[1] The use of polar aprotic solvents, such as DMF, is recommended to ensure the solubility of the reactants and intermediates.[1][2]

Q3: How can the purity of N'-cyano-N,N-dimethylguanidine be assessed?

High-performance liquid chromatography (HPLC) coupled with a UV-Vis or diode array detector is a standard and effective method for assessing the purity of N'-cyano-N,N-dimethylguanidine.[1] Reverse-phase HPLC methods are available for this analysis.[3]

Q4: What are some potential side reactions in this synthesis?

Side reactions can include the formation of biguanide derivatives through the reaction of N'-cyano-N,N-dimethylguanidine with amines.[1] The reactivity of the cyano group also allows for its participation in other reactions, potentially leading to byproducts if the reaction conditions are not well-controlled.[1]

Q5: Is N'-cyano-N,N-dimethylguanidine used in the synthesis of other important compounds?

Yes, N'-cyano-N,N-dimethylguanidine is a key intermediate in the synthesis of pharmaceuticals, notably as a precursor for the drug Cimetidine.[1][4] It is also used in the production of certain agrochemicals.[1]

Experimental Protocol: Synthesis of N'-cyano-N,N-dimethylguanidine

This protocol describes a general procedure for the synthesis of N'-cyano-N,N-dimethylguanidine from dimethylamine hydrochloride and dicyandiamide.

Materials:

  • Dimethylamine hydrochloride

  • Dicyandiamide (cyanoguanidine)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethylamine hydrochloride (1.0 eq) and dicyandiamide (1.0 eq).

  • Add a sufficient amount of DMF to dissolve the reactants at elevated temperature.

  • Heat the reaction mixture to 90-95°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N'-cyano-N,N-dimethylguanidine.

  • Dry the purified product under vacuum.

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflow for N'-cyano-N,N-dimethylguanidine.

Synthesis_Workflow Reactants Dimethylamine HCl + Dicyandiamide Reaction Reaction in DMF 90-95°C, 4-6h Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization (Ethyl Acetate/Hexane) Workup->Purification Product Pure N'-cyano-N,N- dimethylguanidine Purification->Product

Caption: Synthetic workflow for N'-cyano-N,N-dimethylguanidine.

Purification_Logic Crude_Product Crude Product Purity_Check Purity Check (HPLC) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Purity Not OK Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity OK Recrystallization->Purity_Check Further_Purification Further Purification (e.g., Column Chromatography) Recrystallization->Further_Purification

Caption: Decision logic for the purification of N'-cyano-N,N-dimethylguanidine.

References

Side reactions and byproducts in N'-cyano-N,N-dimethylguanidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N'-cyano-N,N-dimethylguanidine. It addresses common challenges, including side reactions and byproduct formation, through detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N'-cyano-N,N-dimethylguanidine?

A1: The most widely employed synthetic route is the reaction of dimethylamine hydrochloride with dicyandiamide.[1] This method is favored for its accessibility of starting materials. The reaction is typically carried out at elevated temperatures, and variations in solvent and the use of catalysts can be employed to optimize yield and purity.

Q2: What are the primary byproducts I should be aware of during the synthesis?

A2: The main byproducts encountered are dimethyldiguanide and various triazine derivatives.[2][3] Dimethyldiguanide formation is often favored by prolonged reaction times at high temperatures. Triazine derivatives can arise from the cyclization of dicyandiamide or its intermediates. Additionally, unreacted starting materials may also be present in the crude product.

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction progress.[1] A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, can effectively separate the starting materials, the desired product, and major byproducts.[1][4]

Q4: What are the typical purification methods for N'-cyano-N,N-dimethylguanidine?

A4: Recrystallization is a common method for purifying the crude product. Solvents such as isopropanol or acetonitrile have been reported to be effective.[5] In some cases, column chromatography on silica gel may be necessary to remove persistent impurities.[6] For industrial-scale purification, treatment with activated carbon in the presence of an organic acid can be employed to remove colored impurities.[7]

Troubleshooting Guides

Issue 1: Low Yield of N'-cyano-N,N-dimethylguanidine
Possible Cause Suggested Solution
Incomplete Reaction - Verify Reaction Temperature: Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 120-140°C for solvent-based reactions).- Extend Reaction Time: Monitor the reaction by HPLC and continue heating until the starting materials are consumed. Be cautious of extended heating, which can promote byproduct formation.
Suboptimal Stoichiometry - Review Molar Ratios: Ensure the correct molar ratio of dimethylamine hydrochloride to dicyandiamide is used. An excess of one reactant may not necessarily drive the reaction to completion and could complicate purification.
Byproduct Formation - Control Reaction Time and Temperature: As higher temperatures and longer reaction times can favor the formation of dimethyldiguanide, consider optimizing these parameters to maximize the yield of the desired product.[1]- Consider a Catalyst: The use of an organic acid catalyst has been reported to enhance reaction rates in related syntheses, potentially allowing for lower reaction temperatures and shorter times.[1]
Product Loss During Work-up - Optimize Recrystallization: Carefully select the recrystallization solvent and conditions to minimize the solubility of the desired product in the mother liquor.- Check pH during Extraction: If an aqueous work-up is used, ensure the pH is appropriately adjusted to prevent the loss of the basic product into the aqueous phase.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Identification Troubleshooting and Removal
Dimethyldiguanide Typically observed as a separate peak in the HPLC chromatogram, often with a different retention time than the main product.- Optimize Reaction Conditions: Reduce reaction time and/or temperature to minimize its formation.- Purification: Recrystallization from a suitable solvent like isopropanol can be effective in separating it from the desired product.
Triazine Derivatives May appear as multiple peaks in the HPLC analysis. Their formation can be inferred from the use of high reaction temperatures.- Control Temperature: Maintain the reaction temperature within the optimal range to disfavor cyclization reactions.- Purification: Column chromatography may be required for the removal of these impurities if recrystallization is ineffective.
Unreacted Dicyandiamide Can be identified by comparing the HPLC chromatogram of the reaction mixture to a standard of dicyandiamide.- Ensure Complete Reaction: Increase reaction time or temperature as needed, while monitoring for the formation of other byproducts.- Purification: Dicyandiamide has different solubility characteristics than the product and can often be removed during recrystallization.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution (Qualitative)

ParameterConditionExpected Impact on N'-cyano-N,N-dimethylguanidine YieldExpected Impact on Byproduct Formation
Temperature Low (<100°C)Low yield due to slow reaction rate.Minimal byproduct formation.
Moderate (120-140°C)Optimal yield.Moderate formation of dimethyldiguanide.
High (>150°C)Decreased yield due to degradation and increased byproduct formation.Significant formation of dimethyldiguanide and triazine derivatives.
Reaction Time ShortIncomplete reaction, low yield.Low byproduct formation.
OptimalHigh yield.Moderate byproduct formation.
ProlongedDecreased yield of desired product.Increased formation of dimethyldiguanide.
Solvent Polar Aprotic (e.g., DMF)Can facilitate the reaction by dissolving reactants.May influence byproduct profile.
Alcohols (e.g., Butanol)Commonly used, provides a suitable reaction medium.Byproduct profile is temperature and time-dependent.
No Solvent (Fusion)Can lead to high yields but may require higher temperatures and can be difficult to control.Increased risk of thermal decomposition and byproduct formation.

Note: The data presented in this table is a qualitative summary based on literature. Specific quantitative results will vary depending on the exact experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of N'-cyano-N,N-dimethylguanidine from Dimethylamine Hydrochloride and Dicyandiamide

Materials:

  • Dimethylamine hydrochloride

  • Dicyandiamide

  • High-boiling point solvent (e.g., n-butanol, dimethylformamide)

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., isopropanol)

Procedure:

  • Combine equimolar amounts of dimethylamine hydrochloride and dicyandiamide in the reaction vessel.

  • Add a suitable volume of the chosen high-boiling point solvent.

  • Heat the mixture to reflux (typically 120-140°C) with stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the crude product and wash it with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent like isopropanol.

  • Dry the purified crystals under vacuum.

  • Characterize the final product by melting point, NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Dimethylamine HCl Dimethylamine HCl N'-cyano-N,N-dimethylguanidine N'-cyano-N,N-dimethylguanidine Dimethylamine HCl->N'-cyano-N,N-dimethylguanidine Main Reaction Dicyandiamide Dicyandiamide Dicyandiamide->N'-cyano-N,N-dimethylguanidine Triazine Derivatives Triazine Derivatives Dicyandiamide->Triazine Derivatives Side Reaction (High Temp) Dimethyldiguanide Dimethyldiguanide N'-cyano-N,N-dimethylguanidine->Dimethyldiguanide Side Reaction (High Temp/Time)

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Product by HPLC start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction high_byproducts High Level of Byproducts? incomplete_reaction->high_byproducts No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Stoichiometry incomplete_reaction->optimize_conditions Yes modify_conditions Modify Reaction Conditions: - Decrease Time/Temp high_byproducts->modify_conditions Yes purification_issue Purification Issue? high_byproducts->purification_issue No end Pure Product, Improved Yield optimize_conditions->end modify_conditions->end recrystallize Optimize Recrystallization or use Chromatography purification_issue->recrystallize Yes purification_issue->end No recrystallize->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: N'-cyano-N,N-dimethylguanidine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N'-cyano-N,N-dimethylguanidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N'-cyano-N,N-dimethylguanidine?

A1: The most common and effective methods for purifying N'-cyano-N,N-dimethylguanidine are recrystallization and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of N'-cyano-N,N-dimethylguanidine?

A2: Impurities in crude N'-cyano-N,N-dimethylguanidine typically originate from the starting materials and side reactions during its synthesis. Common synthesis involves the reaction of dimethylamine with dicyandiamide (cyanoguanidine). Therefore, potential impurities include:

  • Unreacted Dicyandiamide: A polar starting material that may co-purify.

  • Unreacted Dimethylamine (or its salt): A volatile starting material that is usually removed during workup but can persist as a salt.

  • Melamine and related triazines: Formed from the trimerization of dicyandiamide at elevated temperatures.

  • Guanidine derivatives: Formed from the hydrolysis or other transformations of the cyanoguanidine moiety.[1]

N'-cyano-N,N-dimethylguanidine is also known as "Cimetidine EP Impurity G," highlighting its relevance as a potential impurity in other pharmaceutical syntheses.[1][2]

Q3: What is the stability of N'-cyano-N,N-dimethylguanidine under typical purification conditions?

A3: The parent compound, cyanoguanidine, is reported to be stable in water regardless of pH.[3] N'-cyano-N,N-dimethylguanidine is also relatively stable. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to hydrolysis of the cyano group to a urea or guanidine functionality. It is advisable to perform purification steps under neutral or mildly acidic/basic conditions and to avoid excessive heat where possible.

Troubleshooting Guides

Recrystallization

Problem 1: My N'-cyano-N,N-dimethylguanidine fails to crystallize from solution.

  • Possible Cause 1: The solution is not saturated. You may have used too much solvent.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure. Be cautious not to evaporate to dryness. Re-heat the solution to ensure everything is dissolved before attempting to cool again.

  • Possible Cause 2: The solution is supersaturated.

    • Solution 1: Induce crystallization. Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a nucleation site for crystal growth.

    • Solution 2: Seed the solution. If you have a small crystal of pure N'-cyano-N,N-dimethylguanidine, add it to the cooled solution to act as a seed crystal.

  • Possible Cause 3: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Problem 2: The product "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure.

    • Solution 1: Re-dissolve and cool slowly. Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can help.

    • Solution 2: Change the solvent system. Try a different solvent or a solvent mixture. For polar compounds like N'-cyano-N,N-dimethylguanidine, a mixture of a good solvent and a poor solvent (an anti-solvent) can be effective. Dissolve the compound in a minimum amount of the good solvent at an elevated temperature, and then slowly add the poor solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

Problem 3: The recovered crystals are still impure.

  • Possible Cause 1: The impurities have similar solubility to the product.

    • Solution 1: Repeat the recrystallization. A second recrystallization will often significantly improve purity.

    • Solution 2: Use a different solvent. The solubility of the impurities may be different in another solvent, allowing for better separation.

  • Possible Cause 2: The crystals were not washed properly.

    • Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. Ensure the solvent is cold to minimize re-dissolving the product.

Preparative HPLC

Problem 1: Poor separation of N'-cyano-N,N-dimethylguanidine from impurities.

  • Possible Cause 1: Inappropriate mobile phase.

    • Solution: Modify the mobile phase composition. For this polar and basic compound, a reverse-phase method with an acidic modifier is a good starting point. Try adjusting the ratio of acetonitrile to water. If separation is still poor, consider using a different organic modifier like methanol or adding an ion-pairing reagent. For highly polar compounds, a mixed-mode or ion-exchange column can provide better retention and selectivity.[4]

  • Possible Cause 2: Column overloading.

    • Solution: Reduce the amount of sample injected onto the column. Overloading can lead to broad, overlapping peaks. Perform a loading study to determine the optimal sample concentration and injection volume for your column dimensions.

  • Possible Cause 3: Inefficient column.

    • Solution: Check the column's performance with a standard compound. If the efficiency is low, the column may need to be cleaned or replaced.

Problem 2: Tailing peaks for N'-cyano-N,N-dimethylguanidine.

  • Possible Cause: Secondary interactions with the stationary phase. The basic nature of the guanidine group can lead to strong interactions with residual silanol groups on silica-based columns.

    • Solution 1: Use an acidic modifier. Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase will protonate the guanidine group and reduce its interaction with the stationary phase.[4]

    • Solution 2: Use a base-deactivated column. These columns are specifically designed to minimize interactions with basic compounds.

    • Solution 3: Add a competing base. A small amount of a volatile base like triethylamine can be added to the mobile phase to compete for the active sites on the stationary phase.

Problem 3: Low recovery of the purified compound.

  • Possible Cause 1: Irreversible adsorption onto the column.

    • Solution: Ensure the mobile phase is appropriate to elute the compound. A stronger mobile phase or a different stationary phase may be necessary.

  • Possible Cause 2: Degradation of the compound on the column.

    • Solution: Ensure the pH of the mobile phase is within the stability range of the compound. If the compound is sensitive, consider using a less harsh stationary phase or a faster purification method.

  • Possible Cause 3: Inefficient fraction collection.

    • Solution: Optimize the fraction collection parameters. Ensure the detector response is appropriate for the concentration of your compound and that the collection window is set correctly to capture the entire peak.

Data Presentation

Table 1: Suggested Solvents for Recrystallization of N'-cyano-N,N-dimethylguanidine and Related Compounds

Solvent/Solvent SystemCompoundNotes
AcetonitrileN-cyano-N'-methylguanidineA polar aprotic solvent that can be effective for polar compounds.[5]
EthanolN-cyano-N'-methylguanidineA polar protic solvent, often a good choice for compounds with hydrogen bonding capabilities.[5]
n-Hexane/AcetoneGeneralA solvent pair for creating a system with tunable polarity.
WaterPolar compoundsCan be a good solvent for highly polar compounds, especially at elevated temperatures.

Table 2: Starting Conditions for Preparative HPLC Purification

ParameterRecommendationRationale
Column C18, base-deactivated, 5-10 µm particle sizeGood retention for moderately polar compounds; base-deactivation minimizes peak tailing for basic analytes.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidProvides protons to keep the guanidine group in its ionized form, reducing silanol interactions.[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric AcidCommon organic modifier for reverse-phase HPLC.[4]
Gradient Start with a low percentage of B (e.g., 5%) and gradually increase.To elute more retained impurities after the main compound.
Flow Rate Dependent on column dimensions.Start with a flow rate appropriate for the column diameter.
Detection UV at a low wavelength (e.g., 210-220 nm)The cyano and guanidine groups have some UV absorbance at lower wavelengths.

Experimental Protocols

Protocol 1: Recrystallization of N'-cyano-N,N-dimethylguanidine

Objective: To purify crude N'-cyano-N,N-dimethylguanidine by recrystallization.

Materials:

  • Crude N'-cyano-N,N-dimethylguanidine

  • Recrystallization solvent (e.g., acetonitrile or ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude N'-cyano-N,N-dimethylguanidine in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add more solvent in small portions until all the solid has just dissolved. Avoid adding an excess of solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has cooled, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a moderate temperature.

Protocol 2: Preparative HPLC Purification of N'-cyano-N,N-dimethylguanidine

Objective: To purify crude N'-cyano-N,N-dimethylguanidine using preparative reverse-phase HPLC.

Materials:

  • Crude N'-cyano-N,N-dimethylguanidine

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or phosphoric acid

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 20 mm x 150 mm, 5 µm)

Methodology:

  • Sample Preparation: Dissolve the crude N'-cyano-N,N-dimethylguanidine in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration suitable for your column's loading capacity. Filter the sample through a 0.45 µm filter.

  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Run a linear gradient from low to high acetonitrile concentration (e.g., 5% to 95% acetonitrile over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the peak of N'-cyano-N,N-dimethylguanidine based on the UV chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified compound under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_hplc Preparative HPLC Workflow recryst_start Crude Product dissolve Dissolve in minimal hot solvent recryst_start->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with cold solvent filter->wash dry_recryst Dry Crystals wash->dry_recryst pure_recryst Pure Product dry_recryst->pure_recryst hplc_start Crude Product prepare_sample Prepare & Filter Sample hplc_start->prepare_sample inject Inject onto Column prepare_sample->inject elute Gradient Elution inject->elute collect Fraction Collection elute->collect analyze Analyze Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate dry_hplc Dry Product evaporate->dry_hplc pure_hplc Pure Product dry_hplc->pure_hplc

Caption: Purification workflows for N'-cyano-N,N-dimethylguanidine.

troubleshooting_logic cluster_recrystallization_ts Recrystallization Troubleshooting cluster_hplc_ts HPLC Troubleshooting start Purification Issue no_crystals No Crystals Formed start->no_crystals Recrystallization oiling_out Product Oils Out start->oiling_out Recrystallization impure_crystals Crystals Impure start->impure_crystals Recrystallization poor_sep Poor Separation start->poor_sep HPLC peak_tailing Peak Tailing start->peak_tailing HPLC low_recovery Low Recovery start->low_recovery HPLC sol1 Concentrate Solution no_crystals->sol1 sol2 Induce/Seed Crystallization no_crystals->sol2 sol3 Cool Slowly no_crystals->sol3 sol4 Re-dissolve & Cool Slower oiling_out->sol4 sol5 Change Solvent oiling_out->sol5 sol6 Re-recrystallize impure_crystals->sol6 sol7 Use Different Solvent impure_crystals->sol7 sol8 Wash Crystals Properly impure_crystals->sol8 sol9 Modify Mobile Phase poor_sep->sol9 sol10 Reduce Sample Load poor_sep->sol10 sol11 Add Acidic Modifier peak_tailing->sol11 sol12 Use Base-Deactivated Column peak_tailing->sol12 sol13 Check for Adsorption low_recovery->sol13 sol14 Optimize Fraction Collection low_recovery->sol14

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: HPLC Analysis of N'-cyano-N,N-dimethylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of N'-cyano-N,N-dimethylguanidine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of N'-cyano-N,N-dimethylguanidine?

A1: In an ideal HPLC separation, the resulting peaks on the chromatogram are symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the back end of a peak is wider than the front end, creating an asymmetrical appearance.[1][2] This is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the accuracy and reliability of your analytical results.[3] N'-cyano-N,N-dimethylguanidine, being a basic compound, is particularly susceptible to peak tailing due to its chemical properties.

Q2: What are the primary causes of peak tailing for a basic compound like N'-cyano-N,N-dimethylguanidine?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase in the HPLC column.[2][3][4][5] Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2][6]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized can lead to inconsistent ionization of the analyte and silanol groups.[1][6]

  • Column Degradation: A void in the column packing or a contaminated column can lead to poor peak shape.[3][7]

  • Extra-Column Effects: Issues such as long tubing or dead volume in the HPLC system can contribute to peak broadening and tailing.[1][8]

Q3: How can I quickly diagnose the cause of peak tailing in my experiment?

A3: A systematic approach is key. Start by evaluating your method parameters. If all peaks in your chromatogram are tailing, it could indicate a problem with the column or the overall system.[9] If only the N'-cyano-N,N-dimethylguanidine peak is tailing, the issue is likely related to specific chemical interactions. You can inject a smaller sample volume to check for column overload; if the peak shape improves, overload was a contributing factor.[6]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

Peak tailing of N'-cyano-N,N-dimethylguanidine is often linked to mobile phase pH and composition.

Parameter Recommendation Rationale
Mobile Phase pH Operate at a low pH, typically between 2.5 and 3.5.[4][10]Lowering the pH protonates the residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte.[4][10]
Buffer Selection Use a buffer such as phosphate or formate at a concentration of 10-20 mM.[10]A buffer helps to maintain a consistent pH throughout the analysis, leading to more reproducible results.
Mobile Phase Additives Consider adding a competing base like triethylamine (TEA) at a low concentration (e.g., 5 mM).[10][11]TEA is a "silanol suppressor" that interacts with the active silanol sites, preventing them from interacting with your analyte.[10][11] However, be aware that TEA can shorten column lifetime.[10]
Organic Modifier Ensure the organic modifier (e.g., acetonitrile or methanol) concentration is appropriate for adequate retention.Insufficient organic modifier can lead to prolonged interaction with the stationary phase.
Guide 2: Column Selection and Care

The choice and condition of your HPLC column are critical for good peak shape.

Parameter Recommendation Rationale
Column Chemistry Use a modern, high-purity silica column with end-capping. Alternatively, consider columns with polar-embedded or charged surface hybrid (CSH) stationary phases.[1]End-capping reduces the number of available silanol groups.[4] Polar-embedded and CSH columns are designed to minimize secondary interactions with basic compounds.[1]
Column Condition If you suspect a column void or contamination, try flushing the column or, if necessary, replace it.[3][7]A damaged or contaminated column will not perform optimally.
Guard Column Use a guard column to protect your analytical column from contaminants in the sample.[7]This can extend the life of your analytical column and maintain good peak shape.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 2.5, 3.0, 3.5) using an appropriate buffer like phosphate or formate.

  • Equilibrate the System: For each pH to be tested, flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.

  • Inject Standard: Inject a standard solution of N'-cyano-N,N-dimethylguanidine.

  • Evaluate Peak Shape: Compare the peak tailing factor at each pH and select the pH that provides the most symmetrical peak.

Protocol 2: Using a Competing Base (Triethylamine)
  • Prepare Modified Mobile Phase: Add a small amount of triethylamine (TEA) to your optimized aqueous mobile phase to a final concentration of 5 mM. Adjust the final pH if necessary.

  • Equilibrate the System: Thoroughly flush the HPLC system and column with the TEA-containing mobile phase.

  • Inject Standard: Inject a standard solution of N'-cyano-N,N-dimethylguanidine.

  • Compare Chromatograms: Compare the peak shape with and without TEA. A significant improvement in symmetry indicates that silanol interactions were a major contributor to tailing.

Visualizing the Troubleshooting Process

Troubleshooting_Peak_Tailing start Peak Tailing Observed for N'-cyano-N,N-dimethylguanidine check_overload Is the sample concentration too high? start->check_overload reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Yes check_mobile_phase Is the mobile phase pH optimized? check_overload->check_mobile_phase No reduce_concentration->check_mobile_phase adjust_ph Adjust Mobile Phase pH to 2.5-3.5 check_mobile_phase->adjust_ph No check_column Is the column appropriate and in good condition? check_mobile_phase->check_column Yes add_tea Add Competing Base (e.g., TEA) adjust_ph->add_tea add_tea->check_column use_new_column Use End-Capped or Modern Phase Column check_column->use_new_column No check_system Are there extra-column effects? check_column->check_system Yes replace_column Replace Column use_new_column->replace_column replace_column->check_system optimize_tubing Minimize Tubing Length and Check Connections check_system->optimize_tubing Yes solution Symmetrical Peak Achieved check_system->solution No optimize_tubing->solution

Caption: A flowchart for troubleshooting peak tailing.

Silanol_Interaction cluster_0 Silica Surface cluster_1 Analyte cluster_2 Solution silanol Si-OH (Acidic Silanol Group) guanidine N'-cyano-N,N-dimethylguanidine (Basic Analyte) guanidine->silanol Secondary Interaction (Causes Peak Tailing) protonated_silanol Si-OH₂⁺ (Protonated Silanol at Low pH) tea Triethylamine (TEA) (Competing Base) tea->silanol Blocks Interaction

Caption: Interaction of basic analyte with silanol groups.

References

Technical Support Center: Managing Impurities in Cimetidine Synthesis from N'-cyano-N,N-dimethylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cimetidine from N'-cyano-N,N-dimethylguanidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of Cimetidine, focusing on impurity identification and control.

Issue 1: An unexpected peak is observed in the HPLC chromatogram with a high molecular weight.

  • Question: My HPLC analysis of a crude Cimetidine reaction mixture shows a significant peak at a later retention time, and mass spectrometry suggests a dimer of a key intermediate. What is this impurity and how can I minimize it?

  • Answer: This impurity is likely 1,8-bis[(N'-cyano-N"-methyl)guanidino]-3,6-dithiaoctane , also known as Cimetidine EP Impurity H or Cimetidine Disulfane Impurity. It is a common process-related impurity formed by the oxidative dimerization of the N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine intermediate.

    Control Measures:

    • Inert Atmosphere: The primary cause of this impurity is oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will significantly reduce the formation of this disulfide byproduct.

    • Control of Reaction Temperature: Elevated temperatures can sometimes promote side reactions. It is advisable to maintain the recommended reaction temperature.

    • pH Control: The reaction should be carried out under alkaline conditions, but excessively high pH might influence the rate of side reactions. Maintaining the pH in the range of 8.0-9.5 is recommended for optimal results.[1]

Issue 2: A peak corresponding to the sulfoxide of Cimetidine is detected.

  • Question: I am observing a peak in my chromatogram that corresponds to Cimetidine Sulfoxide (Cimetidine EP Impurity E) . What causes its formation and how can I prevent it?

  • Answer: Cimetidine Sulfoxide is a primary metabolite of Cimetidine and can also be formed as a degradation product during synthesis or storage.[2][3][4][5] Its formation is due to the oxidation of the sulfur atom in the thioether linkage of the Cimetidine molecule.

    Control Measures:

    • Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction mixture or during workup.

    • Proper Storage: Store the final product and intermediates protected from air and light to minimize oxidative degradation.

    • Purification: Cimetidine Sulfoxide can be separated from Cimetidine using standard chromatographic techniques like column chromatography or preparative HPLC.

Issue 3: My final product contains unreacted starting materials or intermediates.

  • Question: My analysis shows the presence of unreacted N'-cyano-N,N-dimethylguanidine and other starting materials. How can I improve the reaction conversion?

  • Answer: The presence of starting materials in the final product indicates an incomplete reaction.

    Control Measures:

    • Stoichiometry: Ensure the correct stoichiometric ratios of the reactants are used. A slight excess of one reactant might be necessary to drive the reaction to completion, but this should be optimized.

    • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using TLC or HPLC.

    • Mixing: Ensure efficient mixing of the reactants, especially in heterogeneous reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should be aware of in the synthesis of Cimetidine?

A1: Besides the starting materials and intermediates, several process-related impurities and degradation products can be formed. The European Pharmacopoeia lists several specified impurities, which are good indicators of what to look for. These include:

  • Cimetidine EP Impurity B: Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate[6][7][8]

  • Cimetidine EP Impurity C: A substituted guanidine derivative.

  • Cimetidine EP Impurity D (Descyano Cimetidine): 1-Methyl-3-[2-[[(5-methyl-1Himidazol-4-yl)methyl]sulfanyl]ethyl]guanidine[9][10][11]

  • Cimetidine EP Impurity E (Cimetidine Sulfoxide): 2-Cyano-1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfinyl]-ethyl]guanidine[12][13][14]

  • Cimetidine EP Impurity F: 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine

  • Cimetidine EP Impurity G: N-Cyano-N',N'-dimethyl-guanidine[15][16][17]

  • Cimetidine EP Impurity H: 1,8-bis[(N'-cyano-N"-methyl)guanidino]-3,6-dithiaoctane[2]

  • N-Nitrosocimetidine: Can be formed under acidic conditions in the presence of nitrites.[18][19]

Q2: How are these impurities typically formed?

A2: The formation of these impurities can be attributed to several factors:

  • Side reactions of starting materials and intermediates: For example, the dimerization of the thiol intermediate to form Impurity H.

  • Degradation of the final product: Oxidation of Cimetidine to Cimetidine Sulfoxide (Impurity E).

  • Reactions with other components in the reaction mixture: The exact formation pathways for all listed impurities are complex and can depend on the specific synthetic route and reaction conditions.

Q3: What analytical methods are recommended for impurity profiling of Cimetidine?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for the analysis of Cimetidine and its impurities.[20] Thin-Layer Chromatography (TLC) can be used for rapid monitoring of the reaction progress. For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Data Presentation

The following table summarizes the common impurities of Cimetidine as specified by the European Pharmacopoeia, along with their typical relative retention times (RRT) in a standard HPLC analysis.

Impurity NameStructure (if available)Relative Retention Time (RRT) vs. Cimetidine
CimetidineC₁₀H₁₆N₆S1.00
Impurity GC₄H₈N₄~0.2
Impurity EC₁₀H₁₆N₆OS~0.4
Impurity DC₉H₁₇N₅S~1.5
Impurity C-~1.6
Impurity BC₁₀H₁₅N₅OS~2.0
Impurity HC₁₀H₁₈N₈S₂~2.3
Impurity FC₁₆H₂₄N₈S₂~4.6

Note: RRT values are approximate and can vary depending on the specific HPLC method used.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Cimetidine and Impurities

This method is based on the European Pharmacopoeia monograph for Cimetidine.

  • Mobile Phase A: To 190 mL of a solution of 1 mL glacial acetic acid in 200 mL of water, add 10 mL of a 2 g/L ammonium acetate solution.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0 - 258416
25 - 3084 → 5016 → 50
30 - 405050
40 - 4550 → 8450 → 16
45 - 558416
  • Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm.

  • Flow Rate: 1.1 mL/min.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Test Solution: Dissolve 20.0 mg of the Cimetidine sample in Mobile Phase A and dilute to 10.0 mL with the same solvent.

  • Reference Solution (a) (for quantification of unspecified impurities): Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase A. Dilute 2.0 mL of this solution to 10.0 mL with Mobile Phase A.

  • Reference Solution (b) (for system suitability): Use a commercially available Cimetidine for system suitability CRS containing impurities B, C, D, E, G, and H.

  • Reference Solution (c) (for peak identification): Use a commercially available Cimetidine for peak identification CRS containing impurity F.

Visualizations

Cimetidine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis N_cyano_N_N_dimethylguanidine N'-cyano-N,N- dimethylguanidine Thiol_Intermediate N-cyano-N'-methyl-N''- (2-mercaptoethyl)guanidine N_cyano_N_N_dimethylguanidine->Thiol_Intermediate Reaction with Cysteamine HCl Cysteamine_HCl Cysteamine Hydrochloride Cimetidine_Product Cimetidine Thiol_Intermediate->Cimetidine_Product Reaction with Imidazole Derivative Imidazole_Derivative 4-(chloromethyl)-5- methylimidazole Imidazole_Derivative->Cimetidine_Product Impurity_Formation_Pathways cluster_impurities Impurity Formation Main_Reaction Cimetidine Synthesis Main Pathway Thiol_Intermediate Thiol Intermediate Main_Reaction->Thiol_Intermediate Other_Impurities Other Process- Related Impurities (B, C, D, F, G) Main_Reaction->Other_Impurities Side Reactions Cimetidine Cimetidine Thiol_Intermediate->Cimetidine Impurity_H Impurity H (Disulfide Dimer) Thiol_Intermediate->Impurity_H Oxidation Impurity_E Impurity E (Sulfoxide) Cimetidine->Impurity_E Oxidation

References

Stability issues of N'-cyano-N,N-dimethylguanidine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N'-cyano-N,N-dimethylguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is N'-cyano-N,N-dimethylguanidine and where is it commonly encountered?

A1: N'-cyano-N,N-dimethylguanidine is a substituted guanidine derivative. It is notably known as "Cimetidine EP Impurity G," a process-related impurity in the synthesis of the drug cimetidine.[1][2][3] Due to its presence in this widely used pharmaceutical, understanding its stability is crucial for formulation development and quality control.

Q2: What are the primary stability concerns for N'-cyano-N,N-dimethylguanidine?

A2: The primary stability concerns for N'-cyano-N,N-dimethylguanidine revolve around its hydrolysis under acidic and basic conditions, and its potential for degradation under oxidative, thermal, and photolytic stress. The cyanoguanidino functional group is susceptible to cleavage, particularly in acidic environments.[4]

Q3: How does pH affect the stability of N'-cyano-N,N-dimethylguanidine?

A3: The stability of N'-cyano-N,N-dimethylguanidine is significantly influenced by pH.

  • Acidic Conditions: The cyanoguanidino group is susceptible to acid-catalyzed hydrolysis. In studies on the parent drug, cimetidine, it has been shown that acidic conditions lead to the hydrolytic cleavage of the cyanoguanidino group, resulting in the formation of a guanylurea derivative.[4] The rate of this hydrolysis is accelerated by increased ionic strength.[4]

  • Alkaline Conditions: While specific data for N'-cyano-N,N-dimethylguanidine is limited, the parent drug cimetidine is known to be unstable in alkaline solutions.[4] This suggests that N'-cyano-N,N-dimethylguanidine may also be prone to degradation in basic media.

Q4: Is N'-cyano-N,N-dimethylguanidine sensitive to oxidation?

Q5: What is the thermal and photolytic stability of N'-cyano-N,N-dimethylguanidine?

A5:

  • Thermal Stability: Specific thermal degradation data for N'-cyano-N,N-dimethylguanidine is not extensively documented in the available literature. However, as a general precaution for organic molecules, exposure to high temperatures should be avoided to prevent decomposition. Stability studies of cimetidine formulations have been conducted at elevated temperatures (e.g., 40°C), which involved monitoring impurity levels.[5]

  • Photolytic Stability: Cimetidine, the parent compound, has been shown to be resistant to direct photolysis but can be degraded by photooxidation.[6] This suggests that while N'-cyano-N,N-dimethylguanidine itself may be stable to light, its stability could be compromised in the presence of photosensitizers or under conditions that promote photooxidation.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected decrease in the concentration of N'-cyano-N,N-dimethylguanidine in an acidic solution. Acid-catalyzed hydrolysis of the cyanoguanidino group.- Adjust the pH of the solution to a more neutral range if the experimental protocol allows. - If working in acidic media is necessary, consider performing experiments at lower temperatures to reduce the rate of hydrolysis. - Be aware that increased ionic strength can accelerate hydrolysis.[4]
Formation of unknown impurities when working with N'-cyano-N,N-dimethylguanidine in solution. Degradation of the compound due to pH instability, oxidation, or other factors.- Analyze the solution using a stability-indicating analytical method, such as reverse-phase HPLC, to identify and quantify degradation products.[7][8] - The primary degradation product under acidic conditions is likely the corresponding guanylurea derivative.[4]
Inconsistent analytical results for N'-cyano-N,N-dimethylguanidine. Potential degradation during sample preparation or analysis.- Ensure that all solvents and reagents used are free of strong acids, bases, or oxidizing agents. - Prepare solutions fresh and store them under appropriate conditions (e.g., protected from light, at a controlled temperature).

Data on Stability under Forced Degradation Conditions

While specific quantitative data for N'-cyano-N,N-dimethylguanidine is limited, the following table summarizes the expected stability based on studies of the closely related compound, cimetidine.

Condition Observations from Cimetidine Studies Potential Impact on N'-cyano-N,N-dimethylguanidine
Acidic Hydrolysis The cyanoguanidino group undergoes hydrolytic cleavage to form a guanylurea derivative. The reaction is subject to specific acid catalysis.[4]High likelihood of degradation. The primary degradation product is expected to be N-carbamoyl-N',N'-dimethylguanidine.
Basic Hydrolysis Cimetidine is unstable in alkaline solutions.[4]High likelihood of degradation, although the specific degradation products are not well-documented for the impurity itself.
Oxidative Degradation Cimetidine degradation primarily occurs at the thioether group.[1][2]The guanidine moiety may be susceptible to strong oxidants, but it is likely more stable than other functional groups in a larger molecule like cimetidine.
Thermal Degradation Stability of cimetidine formulations is assessed at elevated temperatures (e.g., 40°C).[5]Potential for degradation at elevated temperatures.
Photolytic Degradation Cimetidine is resistant to direct photolysis but susceptible to photooxidation.[6]Likely stable to direct light exposure but may degrade in the presence of photosensitizers.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for assessing the stability of N'-cyano-N,N-dimethylguanidine under various stress conditions. This is a generalized protocol based on common practices in pharmaceutical forced degradation studies.

  • Preparation of Stock Solution: Prepare a stock solution of N'-cyano-N,N-dimethylguanidine in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of a strong acid (e.g., 1 M HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, neutralize with a suitable base (e.g., 1 M NaOH), and dilute to a known concentration for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of a strong base (e.g., 1 M NaOH).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, neutralize with a suitable acid (e.g., 1 M HCl), and dilute to a known concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the solution at room temperature for a defined period.

    • Withdraw samples at various time points and quench any remaining oxidizing agent if necessary before analysis.

  • Thermal Degradation (in solution):

    • Heat an aliquot of the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

    • Withdraw samples at various time points for analysis.

  • Thermal Degradation (solid state):

    • Place a known amount of solid N'-cyano-N,N-dimethylguanidine in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period.

    • At various time points, dissolve a known weight of the solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of N'-cyano-N,N-dimethylguanidine to a light source with a specified output (e.g., ICH-compliant photostability chamber).

    • Simultaneously, keep a control sample protected from light.

    • Withdraw samples from both the exposed and control solutions at various time points for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the amount of N'-cyano-N,N-dimethylguanidine remaining and to detect and quantify any degradation products.

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis Compound N'-cyano-N,N-dimethylguanidine Base Basic Hydrolysis Oxidation Oxidative Stress Heat Thermal Stress Light Photolytic Stress Guanylurea N-carbamoyl-N',N'- dimethylguanidine Compound->Guanylurea  Hydrolysis Other Other Degradation Products Compound->Other

Caption: Potential degradation pathways of N'-cyano-N,N-dimethylguanidine under various stress conditions.

Troubleshooting_Flow Start Instability Issue Observed Identify_Condition Identify Experimental Conditions Start->Identify_Condition Acidic Acidic (pH < 7) Identify_Condition->Acidic pH Basic Basic (pH > 7) Identify_Condition->Basic pH Oxidative Presence of Oxidizing Agents Identify_Condition->Oxidative Reagents Thermal_Photo Elevated Temp or Light Exposure Identify_Condition->Thermal_Photo Environment Action_Acid Action: - Neutralize pH - Lower Temperature - Reduce Ionic Strength Acidic->Action_Acid Action_Basic Action: - Neutralize pH Basic->Action_Basic Action_Oxidative Action: - Use Degassed Solvents - Add Antioxidants (if compatible) Oxidative->Action_Oxidative Action_Thermal_Photo Action: - Control Temperature - Protect from Light Thermal_Photo->Action_Thermal_Photo Analyze Analyze for Degradants (e.g., HPLC) Action_Acid->Analyze Action_Basic->Analyze Action_Oxidative->Analyze Action_Thermal_Photo->Analyze

Caption: Troubleshooting workflow for addressing stability issues of N'-cyano-N,N-dimethylguanidine.

References

Technical Support Center: Scaling Up N'-cyano-N,N-dimethylguanidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N'-cyano-N,N-dimethylguanidine from a laboratory to a pilot plant setting.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of N'-cyano-N,N-dimethylguanidine.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient temperature or reaction time.Fusion Method: Ensure the reaction mixture reaches and is maintained at the optimal temperature range of 135-165°C. Extend the reaction time in increments of 30 minutes, monitoring for completion. Solution-Phase Method: Increase the reaction temperature to the upper end of the solvent's capability (e.g., reflux in butanol). Consider using a catalyst such as scandium(III) triflate or copper salts to improve reaction kinetics.[1]
Suboptimal molar ratio of reactants.The optimal molar ratio of dimethylamine hydrochloride to dicyandiamide can vary. Start with a 1:1 molar ratio and incrementally increase the excess of dimethylamine hydrochloride to push the reaction to completion.
Side reactions consuming starting materials.Lowering the reaction temperature slightly may help to minimize the formation of byproducts. Ensure that the starting materials are of high purity.
Product Purity Issues (e.g., presence of unreacted starting materials or byproducts) Inefficient purification.Recrystallization: Use an appropriate solvent for recrystallization. Acetonitrile and isopropanol have been reported to be effective.[2] Ensure a slow cooling rate to promote the formation of pure crystals. Activated Carbon Treatment: If colored impurities are present, consider treating the solution with activated carbon before recrystallization.
Incomplete reaction.Monitor the reaction progress using in-process controls such as HPLC or TLC to ensure the reaction has gone to completion before initiating work-up.
Poor Filterability of the Product Small crystal size.Optimize the crystallization process to obtain larger crystals. This can be achieved by slowing down the cooling rate, using a different solvent system, or adjusting the pH of the solution.
Presence of gelatinous impurities.Ensure that all starting materials are fully dissolved before initiating the reaction. If impurities are suspected in the starting materials, purify them before use.
Discoloration of the Final Product Thermal decomposition at high temperatures.Fusion Method: Carefully control the reaction temperature to avoid exceeding 165°C. Use a nitrogen atmosphere to prevent oxidation. Solution-Phase Method: Ensure the solvent is of high purity and free of contaminants that could cause discoloration.
Presence of impurities in starting materials.Use high-purity starting materials. If necessary, purify the starting materials before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for N'-cyano-N,N-dimethylguanidine suitable for pilot plant scale-up?

A1: The two primary routes are the fusion method, which involves the direct reaction of dimethylamine hydrochloride with dicyandiamide at high temperatures (135-165°C), and the solution-phase synthesis, where the reaction is carried out in a solvent such as butanol, often with the aid of a catalyst.[1]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to monitor and control include reaction temperature, pressure (for solution-phase reactions in a closed vessel), molar ratio of reactants, reaction time, and agitation speed. In-process controls using techniques like HPLC are crucial to track reaction completion and impurity formation.

Q3: What are the main safety concerns when scaling up this synthesis?

A3: The primary safety concerns involve the handling of dimethylamine, which is a flammable and corrosive gas, and dicyandiamide, which can release toxic fumes upon decomposition at very high temperatures. A thorough risk assessment should be conducted, and appropriate personal protective equipment (PPE) must be used. The pilot plant should be well-ventilated, and all equipment should be properly grounded to prevent static discharge.

Q4: How can the purity of the final product be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the purity of N'-cyano-N,N-dimethylguanidine. Other analytical techniques such as melting point determination and spectroscopy (e.g., NMR, IR) can also be used for characterization.

Q5: What are the typical byproducts in this synthesis?

A5: Potential byproducts can include unreacted starting materials, melamine (from the trimerization of dicyandiamide at high temperatures), and other guanidine-related compounds formed from side reactions.

Experimental Protocols

Method 1: Fusion Synthesis

This method involves the direct reaction of dimethylamine hydrochloride and dicyandiamide at elevated temperatures.

Materials:

  • Dimethylamine hydrochloride

  • Dicyandiamide

Equipment:

  • Glass-lined reactor with heating and stirring capabilities

  • Condenser

  • Temperature probe

  • Nitrogen inlet

Procedure:

  • Charge the reactor with equimolar amounts of dimethylamine hydrochloride and dicyandiamide.

  • Purge the reactor with nitrogen to create an inert atmosphere.

  • Slowly heat the mixture with constant stirring.

  • Maintain the reaction temperature between 135-165°C.

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The solid product can then be purified by recrystallization from a suitable solvent like acetonitrile.

Method 2: Solution-Phase Synthesis

This method is carried out in a solvent, which can allow for better temperature control and potentially higher purity of the crude product.

Materials:

  • Dimethylamine hydrochloride

  • Dicyandiamide

  • Butanol (or another suitable high-boiling solvent)

  • Scandium(III) triflate or Copper(II) chloride (optional catalyst)

Equipment:

  • Glass-lined reactor with heating, stirring, and reflux capabilities

  • Condenser

  • Temperature probe

  • Addition funnel

Procedure:

  • Charge the reactor with butanol and dicyandiamide.

  • Heat the mixture with stirring until the dicyandiamide is fully dissolved.

  • If using a catalyst, add it to the reactor at this stage.

  • Slowly add a solution of dimethylamine hydrochloride in butanol to the reactor using the addition funnel.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold butanol.

  • Further purify the product by recrystallization.

Data Presentation

ParameterFusion MethodSolution-Phase Method
Reactants Dimethylamine HCl, DicyandiamideDimethylamine HCl, Dicyandiamide
Solvent NoneButanol (or similar high-boiling solvent)
Temperature 135-165°CReflux temperature of the solvent
Pressure AtmosphericAtmospheric or slightly elevated
Catalyst None typically requiredScandium(III) triflate or Copper salts (optional)
Typical Reaction Time 4-8 hours6-12 hours
Typical Yield 70-85%75-90%
Purity (after recrystallization) >98%>99%

Visualizations

experimental_workflow Experimental Workflow for N'-cyano-N,N-dimethylguanidine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (Dimethylamine HCl & Dicyandiamide) charge_reactor Charge Reactor prep_reactants->charge_reactor prep_solvent Prepare Solvent (for Solution-Phase Method) prep_solvent->charge_reactor heating Heat to Reaction Temperature charge_reactor->heating reaction Maintain Reaction Conditions (Temperature, Stirring) heating->reaction monitoring In-Process Monitoring (HPLC/TLC) reaction->monitoring cooling Cool Reaction Mixture reaction->cooling Reaction Complete monitoring->reaction Continue if incomplete crystallization Crystallization/Precipitation cooling->crystallization filtration Filter Product crystallization->filtration recrystallization Recrystallization filtration->recrystallization drying Dry Final Product recrystallization->drying end end drying->end Final Product

Caption: Experimental Workflow Diagram

Caption: Troubleshooting Flowchart

References

Enhancing the reactivity of the cyano group in N'-cyano-N,N-dimethylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity of the cyano group in N'-cyano-N,N-dimethylguanidine for various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to activate the cyano group of N'-cyano-N,N-dimethylguanidine for nucleophilic attack?

A1: The reactivity of the cyano group can be enhanced through several methods:

  • Acid Catalysis: Protonation of the cyano group or the guanidine nitrogen atoms increases the electrophilicity of the cyano carbon, making it more susceptible to nucleophilic attack. This is common in the synthesis of biguanides by the fusion of an amine hydrochloride with the cyanoguanidine.[1]

  • Lewis Acid/Metal Catalysis: Lewis acids, such as copper salts (e.g., copper sulfate), can coordinate to the nitrogen atom of the cyano group, thereby activating it towards addition reactions.[1]

  • High Temperatures (Fusion): In the absence of a catalyst, heating a mixture of the cyanoguanidine and an amine salt (direct fusion) provides the thermal energy required to overcome the activation barrier for the addition of the amine to the cyano group.[1][2]

  • Conversion to a Better Leaving Group: For certain transformations, the cyanoguanidine can be converted into an intermediate with a better leaving group, such as an S-methylisothiourea derivative, facilitating subsequent reactions.[2]

Q2: What types of compounds can be synthesized from N'-cyano-N,N-dimethylguanidine?

A2: N'-cyano-N,N-dimethylguanidine is a versatile intermediate for the synthesis of various nitrogen-containing compounds, including:

  • Substituted Biguanides: By reacting with primary or secondary amines, it forms N-substituted biguanides, which are important pharmacophores.[1][2]

  • Heterocyclic Compounds: The guanidine moiety can participate in cyclization reactions to form various heterocyclic systems.

  • Pharmaceuticals: It is a key precursor in the synthesis of drugs like cimetidine, a histamine H2-receptor antagonist.[1]

Q3: Can the N-cyano group be removed?

A3: Yes, the N-cyano group can be cleaved under strongly acidic conditions. For example, treatment with concentrated HCl can deprotect the guanidine.

Troubleshooting Guides

Issue 1: Low Yield in Biguanide Synthesis from N'-cyano-N,N-dimethylguanidine and an Amine
Potential Cause Suggested Solution
Insufficient activation of the cyano group 1. Fusion with Amine Hydrochloride: Ensure the amine is used as its hydrochloride salt and that the reaction is heated to a sufficiently high temperature (e.g., 135–165 °C) to facilitate the fusion reaction.[2] 2. Solvent-based Heating: If using a solvent like butanol or 2-ethoxyethanol, ensure the reaction is heated to reflux to provide adequate thermal energy.[2] 3. Copper Catalysis: For reactions with free amines, consider the addition of a copper salt (e.g., CuSO₄) to catalyze the addition to the cyano group.
Decomposition of Reactants or Products 1. Temperature Control: While high heat is often necessary, excessive temperatures can lead to decomposition. Monitor the reaction and consider using a lower boiling solvent if charring or significant side product formation is observed. 2. Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
Poor Nucleophilicity of the Amine 1. Use of a Free Base: If using an amine salt leads to low reactivity, consider a method that uses the free amine, such as copper-catalyzed conditions. 2. Steric Hindrance: For sterically hindered amines, longer reaction times or higher temperatures may be required.
Side Reactions 1. Dimerization/Polymerization: Ensure stoichiometric control of reactants. Using a slight excess of the amine can sometimes prevent self-condensation of the cyanoguanidine. 2. Solvent Reactivity: Choose a solvent that is inert under the reaction conditions. Protic solvents may interfere with certain catalytic cycles.
Issue 2: Incomplete Reaction in Cimetidine Synthesis
Potential Cause Suggested Solution
Incorrect pH of the reaction medium The pH is critical for the reaction between N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine and 4-halomethyl-5-methyl-1H-imidazole. The optimal pH range is 8.0 to 9.5, with a preferred range of 8.5 to 9.0.[3][4] Adjust the pH accordingly using a suitable base.
Low Reactivity of Precursors 1. Pre-formation of Sodium Salt: Consider pre-forming the sodium salt of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine before the addition of the imidazole derivative to enhance its nucleophilicity.[4] 2. Choice of Halide: While chloromethyl derivatives are common, bromo- or iodomethyl imidazoles may exhibit higher reactivity.[5]
Oxidation of Thiol The mercaptoethyl group is susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen) can improve the yield and purity of the product.[3][4]
Product Crystallization Issues Cimetidine should crystallize directly from the reaction mixture under the correct pH and temperature conditions. If it fails to do so, this may indicate incomplete reaction or the presence of impurities. Seeding with a small crystal of pure cimetidine may induce crystallization. Cooling the reaction mixture can also improve crystallization.[3][4]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of biguanides and cimetidine, providing a basis for comparison of different methodologies.

Table 1: Comparison of Conditions for Biguanide Synthesis

PrecursorsMethodSolventTemperatureTimeYieldReference
Cyanoguanidine + Allylamine HydrochlorideDirect FusionNone135–165 °C4 hModerate[2]
Substituted Cyanoguanidine + Amine HydrochlorideHeating in SolventAqueous EthanolReflux--[2]
N-substituted Cyanoguanidine + AmineCopper Salt Catalysis----[1]
Hexamethylenediamine Dihydrochloride + Sodium Dicyanamide, then 4-Chloroaniline HydrochlorideTwo-step HeatingButanol, then 2-EthoxyethanolReflux-High[2]

Table 2: Yields for Cimetidine Synthesis

ReactantsSolventKey ConditionsYieldPurityReference
N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine + 4-halomethyl-5-methyl-1H-imidazoleWater or Water-containing mediumpH 8.0-9.5, 0-5 °C, Inert atmosphere>70%>99%[3][4]
O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide + N-cyano-N'-methyl-N"-(2-chloroethyl)guanidineAqueous 40% MethylamineReflux70%-[6]
4-/(2-aminoethyl)-thiomethyl/-5-methyl-imidazole + Dimethylcyanodithioimido carbonate, then Methylamine-Two-step processup to 60% (overall)-[6]
N-cyano-N',S-ethylene-N'-[(4-methyl-5-imidazolyl)methyl] isothiourea + MethylamineMethylamineRoom Temperature--[5]

Experimental Protocols

Protocol 1: General Procedure for Biguanide Synthesis via Fusion
  • Combine equimolar amounts of the substituted cyanoguanidine and the desired amine hydrochloride in a dry reaction vessel equipped with a condenser and a gas outlet.

  • Heat the mixture to 135–165 °C under a nitrogen atmosphere.

  • Maintain the molten state for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dissolve the resulting solid in a suitable solvent (e.g., ethanol or water) and treat with a base (e.g., NaOH or K₂CO₃) to neutralize the hydrochloride salt.

  • The product can be isolated by crystallization or chromatographic purification.

Protocol 2: Synthesis of Cimetidine via pH-Controlled Reaction
  • Suspend N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine in water in a reaction vessel equipped with a stirrer and pH meter.

  • Cool the suspension to 0-5 °C under a nitrogen atmosphere.[4]

  • Prepare a solution of 4-chloromethyl-5-methylimidazole hydrochloride in acidic water.

  • Slowly add the imidazole solution to the cooled guanidine suspension.

  • Adjust the pH of the reaction mixture to between 8.5 and 9.0 using an aqueous solution of NaOH.[3][4]

  • Stir the mixture at 0-5 °C, maintaining the pH in the desired range. Crystalline cimetidine should precipitate from the solution.

  • After the reaction is complete (typically a few hours, monitor by TLC/LC-MS), collect the crystalline product by filtration.

  • Wash the crystals with cold water and dry under vacuum. The product is typically obtained in high purity (>99%).[4]

Visualizations

experimental_workflow_biguanide cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cyanoguanidine N'-cyano-N,N- dimethylguanidine mix Combine Reactants cyanoguanidine->mix amine_hcl Amine Hydrochloride amine_hcl->mix heat Heat to Fusion (135-165°C) mix->heat N₂ atm cool Cool to RT heat->cool dissolve Dissolve in Solvent cool->dissolve neutralize Neutralize with Base dissolve->neutralize isolate Isolate Product (Crystallization/ Chromatography) neutralize->isolate product Substituted Biguanide isolate->product

Caption: Workflow for Biguanide Synthesis via Direct Fusion.

troubleshooting_low_yield start Low Yield in Biguanide Synthesis check_activation Is Cyano Group Sufficiently Activated? start->check_activation check_temp Is Reaction Temperature Optimal? check_activation->check_temp Yes solution_activation Increase Activation: - Use Amine HCl for fusion - Add Copper Catalyst - Ensure reflux check_activation->solution_activation No check_amine Is Amine Nucleophilicity an Issue? check_temp->check_amine Yes solution_temp Adjust Temperature: - Check for decomposition - Use inert atmosphere check_temp->solution_temp No solution_amine Address Nucleophilicity: - Consider free base method - Increase reaction time for  sterically hindered amines check_amine->solution_amine Yes end Improved Yield check_amine->end No solution_activation->end solution_temp->end solution_amine->end

Caption: Troubleshooting Logic for Low Yield in Biguanide Synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: The Role of N'-cyano-N,N-dimethylguanidine as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the stringent landscape of pharmaceutical quality control, the validation of analytical methods is paramount to ensuring the safety and efficacy of drug products. This guide provides a comprehensive comparison of analytical methods validated using N'-cyano-N,N-dimethylguanidine as a reference standard, particularly in the context of analyzing related substances and degradation products of the H2-receptor antagonist, Cimetidine. N'-cyano-N,N-dimethylguanidine is recognized as a critical process-related impurity in the synthesis of Cimetidine, officially designated as "Cimetidine EP Impurity G".[1][2][3] Its use as a certified reference material is essential for the development and validation of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify its presence in the final drug substance.

This guide will delve into the performance of N'-cyano-N,N-dimethylguanidine as a reference standard and compare it with other known Cimetidine impurities, providing available experimental data and detailed methodologies to aid researchers in their analytical method validation endeavors.

Comparative Analysis of Reference Standards

The selection of an appropriate reference standard is a critical step in the validation of an analytical method for impurity profiling. While N'-cyano-N,N-dimethylguanidine (Impurity G) is a key standard for Cimetidine analysis, other impurities are also monitored to ensure the overall purity of the drug substance.

Table 1: Comparison of Cimetidine Impurity Reference Standards

FeatureN'-cyano-N,N-dimethylguanidine (Impurity G)Cimetidine Impurity ACimetidine Impurity D
Synonym 1,1-Dimethyl-3-cyanoguanidineMethyl N-cyano-N′-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioate-
Molecular Formula C₄H₈N₄C₁₀H₁₅N₅S₂C₉H₁₇N₅S
Molecular Weight 112.13 g/mol 269.39 g/mol 227.33 g/mol
Typical Use Process-related impurity standardProcess-related impurity standardProcess-related impurity standard
Availability Commercially available as a certified reference materialCommercially available as a certified reference materialCommercially available as a certified reference material

Performance of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Cimetidine and its related substances.[4][5] The validation of these methods involves assessing various parameters to ensure they are fit for their intended purpose.

The following table summarizes typical performance data for HPLC methods used for the analysis of Cimetidine and its impurities. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Summary of HPLC Method Validation Parameters

ParameterMethod for Cimetidine & Related Substances (General)
Linearity (Correlation Coefficient, r²) > 0.999[6][7]
Accuracy (% Recovery) Typically 98-102%
Precision (% RSD) < 2%
Limit of Detection (LOD) Varies by analyte and detector (ng/mL to µg/mL range)
Limit of Quantification (LOQ) Varies by analyte and detector (ng/mL to µg/mL range). For Cimetidine in plasma, an LOQ of 40 ng/mL has been reported. For Cimetidine and related compounds, LOQs can range from 0.45 to 6.20 µg/mL.[8]
Specificity Demonstrated by the ability to separate the main component from impurities and degradation products.
Robustness Method performance remains unaffected by small, deliberate variations in method parameters.

Experimental Protocols

A detailed experimental protocol for a specific, validated HPLC method for the simultaneous determination of Cimetidine and all its impurities using N'-cyano-N,N-dimethylguanidine as a standard is not available in a single public source. However, based on common practices reported in the literature, a general protocol can be outlined.

General HPLC Method for Cimetidine and Related Substances

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 220 nm or 228 nm.[9]

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of N'-cyano-N,N-dimethylguanidine and other relevant impurity standards in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by diluting the stock solutions to the desired concentration.

  • Sample Solution: Dissolve an accurately weighed amount of the Cimetidine drug substance or product in the solvent to obtain a known concentration.

4. Validation Parameters:

  • Specificity: Analyze the drug substance spiked with known impurities and degradation products to demonstrate separation.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and inject them. Plot a graph of peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the impurity standard at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase, flow rate, column temperature) and assess the impact on the results.

Visualizing the Workflow

To better understand the logical flow of analytical method validation, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_standard Select Reference Standard (e.g., N'-cyano-N,N-dimethylguanidine) define_scope->select_standard prepare_protocol Prepare Validation Protocol select_standard->prepare_protocol perform_experiments Perform HPLC Experiments prepare_protocol->perform_experiments collect_data Collect Performance Data perform_experiments->collect_data analyze_data Analyze Validation Data collect_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria generate_report Generate Validation Report compare_criteria->generate_report

Caption: A high-level overview of the analytical method validation workflow.

hplc_method_development_and_validation_pathway cluster_method_dev Method Development cluster_validation_params Method Validation col_select Column Selection C18, C8, etc. mob_phase Mobile Phase Optimization pH, Organic Ratio col_select->mob_phase detection Detector Settings Wavelength, Sensitivity mob_phase->detection specificity Specificity Peak Purity, Resolution detection->specificity linearity Linearity r², y-intercept specificity->linearity accuracy Accuracy % Recovery linearity->accuracy precision Precision % RSD accuracy->precision lod_loq Sensitivity LOD, LOQ precision->lod_loq robustness Robustness Parameter Variation lod_loq->robustness

Caption: Key stages in HPLC method development and subsequent validation.

Conclusion

The use of a well-characterized reference standard like N'-cyano-N,N-dimethylguanidine is indispensable for the validation of analytical methods aimed at ensuring the quality and purity of pharmaceutical products such as Cimetidine. While direct comparative performance data against other impurity standards is limited, the available information underscores the suitability of HPLC methods for this purpose. By following a systematic approach to method validation as outlined in this guide, researchers and drug development professionals can establish reliable and robust analytical procedures that meet stringent regulatory requirements. The provided experimental framework and workflow diagrams serve as a practical resource for planning and executing such validation studies.

References

Comparative Analysis of Synthesis Routes for N'-cyano-N,N-dimethylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N'-cyano-N,N-dimethylguanidine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its efficient synthesis is a subject of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their application.

Quantitative Data Summary

The performance of the two principal synthesis routes for N'-cyano-N,N-dimethylguanidine is summarized below. The data is compiled from established chemical literature and represents typical outcomes for each method.

ParameterRoute 1: Direct FusionRoute 2: Isothiourea Intermediate
Starting Materials Dicyandiamide, Dimethylammonium chlorideN-Cyano-S-methylisothiourea, Dimethylamine
Key Reagents None (Thermal reaction)Base (e.g., Triethylamine), Solvent
Solvent Solvent-freeAlcohols (e.g., Ethanol, Butanol)
Temperature 180 °CReflux / Steam Bath (approx. 80-120 °C)
Reaction Time ~3 hours3 - 7 hours
Reported Yield Practically quantitative (~95-99%)[4]Moderate to Good (Varies with substrate)
Product Form Hydrochloride saltFree base
Workup/Purification Dissolution in alcohol, filtrationSolvent evaporation, extraction, recrystallization[5]
Scalability Simple, but high temperature may be a concernGood, standard solution-phase chemistry
Advantages High yield, atom economy, solvent-freeMilder conditions, avoids very high temperatures
Disadvantages High temperature required, potential for side productsMulti-step if intermediate is not available

Synthesis Route Diagrams

The following diagrams illustrate the logical workflow of the two primary synthesis routes.

route1 start Dicyandiamide sub_start start->sub_start reagent Dimethylammonium Chloride reagent->sub_start process Heat (180 °C, 3h) product N'-cyano-N,N-dimethylguanidine Hydrochloride process->product sub_start->process Fusion

Caption: Workflow for Route 1: Direct Fusion Synthesis.

route2 start N-Cyano-S-methyl- isothiourea sub_start start->sub_start reagent Dimethylamine reagent->sub_start process Reflux in Solvent (e.g., Ethanol) intermediate Methyl Mercaptan (byproduct) process->intermediate product N'-cyano-N,N-dimethylguanidine process->product sub_start->process Nucleophilic Substitution

Caption: Workflow for Route 2: Isothiourea Intermediate Pathway.

Experimental Protocols

Detailed methodologies for the two primary synthesis routes are provided below. These protocols are based on published procedures and offer a starting point for laboratory synthesis.

Route 1: Direct Fusion of Dicyandiamide and Dimethylammonium Chloride

This method is a classical, high-temperature, solvent-free synthesis that produces the hydrochloride salt of the target compound in nearly quantitative yields.[4]

Materials:

  • Dicyandiamide (Cyanoguanidine)

  • Dimethylammonium chloride

  • Glycerol bath or similar high-temperature heating apparatus

  • Wide-mouthed test tube or small reaction flask

  • Ethanol (for purification)

Procedure:

  • A mixture of dicyandiamide (1 molecular equivalent, e.g., 4.2 g) and dimethylammonium chloride (2 molecular equivalents, e.g., 8.15 g) is placed in a wide-mouthed test tube.

  • The tube is partially immersed in a glycerol bath.

  • The mixture is heated. Fusion typically begins around 130 °C.

  • The temperature is raised to and maintained at 180 °C for approximately 3 hours to ensure the reaction goes to completion.

  • After cooling, the solid product mass is dissolved in hot ethanol.

  • Any unreacted starting material or side products are removed by filtration.

  • The ethanol is evaporated from the filtrate to yield the crude N'-cyano-N,N-dimethylguanidine hydrochloride.

  • The product can be further purified by recrystallization if necessary. The yield is reported to be practically quantitative.[4]

Route 2: Synthesis via an Isothiourea Intermediate

This route involves the nucleophilic substitution of a leaving group (typically S-methyl) from an N-cyanoisothiourea precursor by dimethylamine.[6][7] The reaction proceeds under milder, solution-phase conditions compared to the direct fusion method.

Materials:

  • N-cyano-S,S-dimethyl-imidodithiocarbonate (or a similar N-cyanoisothiourea precursor)

  • Dimethylamine (aqueous solution or gas)

  • Ethanol or Butanol

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • The N-cyanoisothiourea precursor is dissolved in a suitable alcohol solvent, such as ethanol or butanol, in a reaction flask.

  • Dimethylamine (at least 1 equivalent) is added to the solution. The reaction is typically heated.

  • The mixture is heated to reflux and maintained for several hours (e.g., 3-7 hours). The reaction progress can be monitored using thin-layer chromatography (TLC).[5]

  • The reaction proceeds via the displacement of the methyl mercaptan leaving group by dimethylamine.

  • After the reaction is complete, the solvent is removed under reduced pressure (e.g., rotary evaporation).

  • The resulting residue is typically worked up by adding water and extracting the product with an organic solvent like dichloromethane or ethyl acetate.

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude N'-cyano-N,N-dimethylguanidine free base.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/acetone).[5]

Comparative Discussion

Route 1 (Direct Fusion) is highly efficient in terms of yield and atom economy.[4] Its primary advantages are the absence of solvent and the straightforward procedure, which results in a high-purity hydrochloride salt. However, the main drawback is the high reaction temperature (180 °C), which may not be suitable for all laboratory setups and could lead to thermal degradation if not carefully controlled.

Route 2 (Isothiourea Intermediate) offers a milder alternative, utilizing standard solution-phase chemistry at reflux temperatures.[5][6][7] This method provides greater control over the reaction conditions. The main consideration for this route is the availability of the N-cyanoisothiourea starting material, which may need to be synthesized in a prior step. The workup is more involved than the fusion method, requiring extraction and purification steps.

References

A Comparative Guide to Guanidinylation Reagents: N'-cyano-N,N-dimethylguanidine vs. Other Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The guanidinium group is a critical pharmacophore in medicinal chemistry and a versatile functional group in organic synthesis, prized for its strong basicity and ability to engage in multiple hydrogen bonds.[1][2][3] The synthesis of guanidine-containing molecules relies on a variety of guanidinylating reagents, each with distinct reactivity, substrate scope, and reaction conditions. This guide provides a detailed comparison of N'-cyano-N,N-dimethylguanidine with other common guanidine derivatives used in synthesis, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Overview of Guanidinylation Reagents

Guanidinylation, the process of introducing a guanidine moiety onto a substrate, typically an amine, can be achieved through various synthetic strategies.[4] The choice of reagent is crucial and depends on factors like the nucleophilicity of the amine, the desired substitution pattern on the guanidine, and the presence of other functional groups. Reagents can be broadly classified based on their core reactive structure, such as cyanamides, thioureas, carbodiimides, and pyrazole-carboximidamides.[4][5][6]

N'-cyano-N,N-dimethylguanidine is a bifunctional molecule featuring both a nucleophilic guanidine component and an electrophilic cyano group.[7] This unique structure makes it a valuable intermediate, most notably in the industrial synthesis of the H2-receptor antagonist, cimetidine.[2][7] Its reaction with amines to form biguanides is a well-established synthetic route.[7][8]

G Reagents Reagents Cyanamides Cyanamides Reagents->Cyanamides Thioureas Thioureas Reagents->Thioureas Carbodiimides Carbodiimides Reagents->Carbodiimides Protected Protected Reagents->Protected Pyrazoles Pyrazoles Reagents->Pyrazoles Others Others Reagents->Others

Comparative Performance of Guanidinylating Reagents

The effectiveness of a guanidinylating agent is measured by its reactivity, stability, and the yield of the desired product under mild conditions. The following table summarizes quantitative data for N'-cyano-N,N-dimethylguanidine and other popular alternatives.

Reagent/MethodSubstrateConditionsYieldAdvantagesDisadvantagesReference
N'-cyano-N,N-dimethylguanidine Amines (for biguanides)Heat/Fusion or Copper SaltsModerate to GoodKey precursor for cimetidine and biguanides like metformin.[7][8]Primarily for biguanide synthesis; less general for simple guanidines.[7][7][9]
N,N'-Di-Boc-N''-triflylguanidine Primary & Secondary AminesRoom temp, CH2Cl2, 1h>95%High yields, mild conditions, broad substrate scope, stable reagent.[10]Multi-step preparation of the reagent is required.[11][10]
1H-Pyrazole-1-carboxamidine HCl Primary & Secondary AminesRoom temp to 60°C70-98%Stable, crystalline reagent; good for parallel synthesis.Can require elevated temperatures for less reactive amines.[6]
S-Methylisothiourea sulfate Primary AminesReflux in THFExcellentReadily available and inexpensive.[12]Often requires harsh conditions (reflux); can produce odorous byproducts.[12]
Carbodiimide + Amine (ZnEt₂ catalyst) AnilinesRoom temp, ZnEt₂Very HighAtom-economical, catalytic, and efficient for a range of amines.[4]Requires handling of pyrophoric ZnEt₂; carbodiimides can be moisture-sensitive.[4]
Mitsunobu Protocol (e.g., with bis-Cbz-S-methylisothiourea) AlcoholsDEAD, PPh₃, THFGood to ExcellentConverts alcohols directly to N-alkylated guanidines.[12][13]Stoichiometric amounts of phosphine oxide byproduct are generated.[13][12]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key guanidinylation reactions.

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This method is highly efficient for a wide range of primary and secondary amines under mild conditions.[10]

Materials:

  • Amine substrate (1.0 equiv)

  • N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv)[11]

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer, round-bottomed flask, argon/nitrogen atmosphere setup

Procedure:

  • Dissolve the amine substrate in anhydrous CH₂Cl₂ in a round-bottomed flask under an argon atmosphere.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add N,N'-Di-Boc-N''-triflylguanidine in one portion. The reaction is typically rapid.[10]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is usually complete within 1 hour at room temperature.[10]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

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// Edges Start -> AddReagent [color="#5F6368"]; AddReagent -> React [color="#5F6368"]; React -> Quench [color="#5F6368"]; Quench -> Extract [color="#5F6368"]; Extract -> Dry [color="#5F6368"]; Dry -> Purify [color="#5F6368"]; Purify -> End [color="#5F6368"]; } dot Caption: Workflow for guanidinylation with N,N'-Di-Boc-N''-triflylguanidine.

Protocol 2: Biguanide Synthesis from a Cyanoguanidine Derivative

This protocol is adapted from general methods for synthesizing biguanides, which are important antidiabetic agents.[8][9] N'-cyano-N,N-dimethylguanidine can serve as a precursor for substituted cyanoguanidines in such reactions.

Materials:

  • Amine hydrochloride salt (1.0 equiv)

  • Aryl- or Alkyl-substituted Cyanoguanidine (1.0 equiv)

  • Anhydrous solvent (e.g., ethanol, butanol, or direct fusion)

  • Copper(II) chloride (CuCl₂) (catalytic or stoichiometric, optional)

  • Reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Method A (Fusion): Mix the amine hydrochloride and the cyanoguanidine derivative intimately in a flask. Heat the mixture to fusion (typically 135-165°C) for several hours.[9] Cool the reaction mass and recrystallize from a suitable solvent like ethanol.

  • Method B (Copper-Catalyzed): Combine the amine, cyanoguanidine derivative, and CuCl₂ in a suitable solvent (e.g., water or ethanol).[8]

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

  • After cooling, filter the mixture to remove any inorganic salts.

  • If a copper complex of the biguanide precipitates, it can be decomposed with H₂S or an appropriate acid to release the free biguanide.

  • Concentrate the filtrate and purify the resulting biguanide product by crystallization or chromatography.

Application in Drug Development: A Conceptual Pathway

Guanidine derivatives are central to many therapeutic agents.[14] Cimetidine, synthesized using N'-cyano-N,N-dimethylguanidine, functions by blocking the histamine H2 receptor in the stomach's parietal cells, thereby reducing gastric acid secretion.[2][7] This mechanism highlights the importance of the guanidine moiety in designing molecules that interact with biological targets.

// Nodes Histamine [label="Histamine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2R [label="Histamine H2 Receptor\n(Parietal Cell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cimetidine [label="Cimetidine\n(Synthesized Guanidine Derivative)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Activation Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Block [label="Blockade", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; Acid [label="Gastric Acid\nSecretion", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducedAcid [label="Reduced Acid\nSecretion", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Histamine -> H2R [label="Binds", color="#5F6368"]; H2R -> Activation [color="#5F6368"]; Activation -> Acid [color="#5F6368"]; Cimetidine -> H2R [label="Competitively Binds", color="#5F6368"]; H2R -> Block [color="#5F6368" arrowhead=none, style=dashed]; Cimetidine -> Block [color="#5F6368" arrowhead=none, style=dashed]; Block -> Activation [label="Inhibits", color="#EA4335"]; Activation -> ReducedAcid [style=invis]; // for layout Block -> ReducedAcid [color="#5F6368"]; } dot Caption: Role of a synthesized guanidine in blocking a signaling pathway.

Conclusion

N'-cyano-N,N-dimethylguanidine is a highly valuable, albeit specialized, reagent primarily used in the synthesis of cimetidine and other biguanide structures.[7] For general-purpose guanidinylation of primary and secondary amines, modern reagents like N,N'-Di-Boc-N''-triflylguanidine offer superior performance with high yields under exceptionally mild conditions.[10] Other methods involving S-methylisothioureas and pyrazole-carboxamidines remain useful due to their low cost and stability, respectively.[6][12] The choice of reagent should be guided by the specific synthetic challenge, considering substrate compatibility, desired purity, reaction conditions, and overall efficiency. The continuous development of new guanidinylation protocols provides chemists with a powerful and diverse toolkit for synthesizing complex, biologically active molecules.[15]

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of N'-cyano-N,N-dimethylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts throughput, sensitivity, and operational efficiency. This guide provides a detailed comparison of these two techniques for the analysis of N'-cyano-N,N-dimethylguanidine, a known impurity in the synthesis of the H2-receptor antagonist, cimetidine. The following sections present a cross-validation perspective, offering experimental protocols and performance data to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC has long been the standard for chromatographic analysis in pharmaceutical quality control due to its robustness and reliability. A typical reversed-phase HPLC method for N'-cyano-N,N-dimethylguanidine provides adequate separation and quantification, serving as a baseline for performance comparison.

Experimental Protocol: HPLC

A standard HPLC method for the analysis of N'-cyano-N,N-dimethylguanidine can be established as follows:

  • Instrumentation: A conventional HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed. Specialized columns with low silanol activity, such as Newcrom R1, have also been used successfully.[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and a buffered aqueous phase is typical. For example, a mobile phase of acetonitrile and water, with phosphoric acid as a modifier, is effective.[1][2] For mass spectrometry compatibility, a volatile acid like formic acid is preferred.[1][2]

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

  • Injection Volume: A 10 µL injection volume is a common starting point.

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.

  • Detection: UV detection at approximately 200 nm is suitable for compounds containing a cyano group.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations. This technology offers substantial improvements in speed, resolution, and sensitivity, making it an attractive option for high-throughput environments.

Experimental Protocol: UPLC

A UPLC method for N'-cyano-N,N-dimethylguanidine can be developed by transferring and optimizing the principles of the existing HPLC method:

  • Instrumentation: A UPLC system capable of handling high backpressures, equipped with a binary or quaternary pump, a low-dispersion autosampler and flow cell, a column manager, and a UV or photodiode array (PDA) detector.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a suitable choice for transferring the separation from HPLC.

  • Mobile Phase: The same mobile phase composition as the HPLC method can be used initially, with potential re-optimization of the gradient or organic content to achieve the desired separation in a shorter time.

  • Flow Rate: The flow rate is scaled down to accommodate the smaller column dimensions, typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: The injection volume is reduced to prevent column overload, for example, 1-2 µL.

  • Column Temperature: A slightly elevated temperature, such as 35-40 °C, can be used to reduce mobile phase viscosity and improve peak shape.

  • Detection: UV or PDA detection at 200 nm.

Performance Comparison: HPLC vs. UPLC

The primary advantages of migrating an analytical method from HPLC to UPLC are a significant reduction in analysis time and solvent consumption, coupled with an increase in sensitivity and resolution. The following table summarizes the expected performance differences for the analysis of N'-cyano-N,N-dimethylguanidine.

ParameterHPLCUPLC
Run Time ~10-15 minutes~1-3 minutes
Resolution GoodExcellent
Sensitivity (Peak Height) LowerHigher
Solvent Consumption per Run ~10-15 mL~0.5-1.5 mL
System Backpressure ~1000-2000 psi~8000-15000 psi
Throughput StandardHigh

Cross-Validation Workflow

The process of cross-validating an HPLC method with a new UPLC method involves a systematic comparison of key validation parameters to ensure that the new method provides equivalent or superior results.

CrossValidationWorkflow cluster_hplc Established HPLC Method cluster_uplc New UPLC Method hplc_method Original HPLC Method hplc_validation Validation Data (Accuracy, Precision, Linearity) hplc_method->hplc_validation method_transfer Method Transfer (Scaling & Optimization) hplc_method->method_transfer comparison Comparative Analysis (System Suitability, Impurity Profile) hplc_validation->comparison uplc_method Transferred UPLC Method uplc_validation Validation Data (Accuracy, Precision, Linearity) uplc_method->uplc_validation uplc_validation->comparison method_transfer->uplc_method

Method Cross-Validation Workflow

Data Presentation: A Comparative Overview

A successful cross-validation will demonstrate that the UPLC method is not only faster but also meets or exceeds the performance criteria of the original HPLC method. The following tables provide a hypothetical but realistic comparison of validation parameters.

System Suitability
ParameterHPLCUPLCAcceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 2000> 5000As per method
Resolution (Rs) > 2.0> 2.5> 2.0
Method Validation Summary
ParameterHPLCUPLC
Linearity (r²) 0.99950.9998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 1.5%< 1.0%
Limit of Quantification (LOQ) 50 ng/mL10 ng/mL

Logical Relationship of Method Transfer

The transition from an established HPLC method to a more efficient UPLC method is a logical progression in analytical lifecycle management, driven by the need for increased productivity and reduced operational costs.

LogicalProgression hplc HPLC Method (Robust, Established) drivers Drivers for Change (High Throughput, Cost Reduction) hplc->drivers uplc UPLC Method (Fast, Sensitive, Efficient) drivers->uplc benefits Realized Benefits (Increased Productivity, Lower Solvent Waste) uplc->benefits

Rationale for Method Modernization

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of N'-cyano-N,N-dimethylguanidine demonstrates a clear path toward analytical method modernization. While HPLC remains a robust and reliable technique, the advantages offered by UPLC in terms of speed, sensitivity, and reduced solvent consumption are compelling for laboratories seeking to enhance productivity and reduce their environmental footprint. The successful transfer and validation of an analytical method to a UPLC platform can lead to significant long-term benefits in a quality control environment.

References

Spectroscopic Deep Dive: A Comparative Analysis of N'-cyano-N,N-dimethylguanidine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic properties of N'-cyano-N,N-dimethylguanidine and its isomers is crucial for identification, characterization, and quality control. This guide provides a comprehensive comparison of their spectroscopic signatures, supported by available data and detailed experimental protocols.

N'-cyano-N,N-dimethylguanidine is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its isomeric forms, such as 2-cyano-1,3-dimethylguanidine and N,N'-dimethyl-N''-cyanoguanidine, can arise as impurities or be synthesized for specific applications. Distinguishing between these closely related structures is paramount, and spectroscopic techniques provide the necessary tools for unambiguous identification.

Isomeric Landscape

The primary compound of interest, N'-cyano-N,N-dimethylguanidine, and its key isomers are structurally distinct, leading to unique spectroscopic fingerprints.

isomers cluster_main Isomers of Dimethylcyanoguanidine A N'-cyano-N,N-dimethylguanidine (2-cyano-1,1-dimethylguanidine) CAS: 1609-06-9 B 2-cyano-1,3-dimethylguanidine (N,N'-dimethyl-N''-cyanoguanidine) CAS: 31857-31-5

Caption: Structural relationship between N'-cyano-N,N-dimethylguanidine and its isomer.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for N'-cyano-N,N-dimethylguanidine and its isomers. It is important to note that comprehensive experimental data, particularly for the isomers, is not widely published. The data presented here is a compilation of theoretical values and information from analogous compounds.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of these isomers.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)[M+H]⁺ (Da)
N'-cyano-N,N-dimethylguanidineC₄H₈N₄112.0749113.0827
2-cyano-1,3-dimethylguanidineC₄H₈N₄112.0749113.0827
Infrared (IR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecules.

Functional GroupN'-cyano-N,N-dimethylguanidine (Expected)2-cyano-1,3-dimethylguanidine (Expected)
N-H Stretch3300 - 3500 cm⁻¹ (broad)3300 - 3500 cm⁻¹ (broad)
C≡N Stretch~2200 cm⁻¹~2200 cm⁻¹
C=N Stretch~1640 cm⁻¹~1640 cm⁻¹
C-N Stretch1250 - 1020 cm⁻¹1250 - 1020 cm⁻¹

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film) and the presence of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of these isomers. While specific experimental spectra for N'-cyano-N,N-dimethylguanidine and its isomers are not widely published, the expected chemical shifts can be predicted based on the chemical environment of the protons and carbons.

¹H NMR (Proton NMR)

CompoundFunctional GroupExpected Chemical Shift (ppm)
N'-cyano-N,N-dimethylguanidine-N(CH₃)₂~2.9 - 3.1 (singlet, 6H)
-NH-Variable, broad singlet
2-cyano-1,3-dimethylguanidine-NH(CH₃)~2.7 - 2.9 (doublet, 6H)
-NH-Variable, broad singlet

¹³C NMR (Carbon NMR)

CompoundCarbon AtomExpected Chemical Shift (ppm)
N'-cyano-N,N-dimethylguanidine-N(CH₃)₂~37 - 40
C=N~160 - 165
C≡N~115 - 120
2-cyano-1,3-dimethylguanidine-NH(CH₃)~28 - 32
C=N~160 - 165
C≡N~115 - 120

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures that can be adapted for the analysis of N'-cyano-N,N-dimethylguanidine and its isomers.

Sample Preparation Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Weigh Compound B Dissolve in Appropriate Solvent A->B C Transfer to Sample Holder B->C D Mass Spectrometry (e.g., ESI-MS) C->D E FTIR Spectroscopy (e.g., KBr Pellet) C->E F NMR Spectroscopy (e.g., in DMSO-d6) C->F

Caption: General experimental workflow for spectroscopic analysis.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For fragmentation studies, perform tandem mass spectrometry (MS/MS) by isolating the precursor ion and subjecting it to collision-induced dissociation.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time are typically required. Decoupling of protons is standard to obtain singlets for each carbon.

  • 2D NMR (Optional): For unambiguous assignment of signals, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

Conclusion

The spectroscopic comparison of N'-cyano-N,N-dimethylguanidine and its isomers reveals distinct features that allow for their differentiation. While a complete experimental dataset is not publicly available for all isomers, the provided data and protocols offer a solid foundation for researchers to perform their own analyses. The combination of mass spectrometry for accurate mass determination, FTIR for functional group identification, and NMR for detailed structural elucidation provides a powerful and comprehensive approach to the characterization of these important chemical compounds.

References

The Versatility of N'-cyano-N,N-dimethylguanidine in Drug Discovery: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. N'-cyano-N,N-dimethylguanidine has emerged as a valuable and versatile scaffold in medicinal chemistry, primarily due to its bifunctional nature, enabling the construction of diverse nitrogen-rich heterocyclic compounds. This guide provides an objective comparison of its performance against alternative building blocks, supported by experimental data, to aid in the rational design and synthesis of drug candidates.

N'-cyano-N,N-dimethylguanidine's utility is underscored by its historical and continued role in the synthesis of prominent pharmaceuticals. Its structure, featuring both a nucleophilic guanidine moiety and an electrophilic cyano group, allows for a wide range of chemical transformations. This dual reactivity makes it a powerful tool for introducing the guanidine functional group, a common pharmacophore in numerous biologically active molecules, and for constructing complex heterocyclic systems.

Performance Comparison in the Synthesis of Key Pharmaceutical Scaffolds

To provide a clear comparison, this section details the performance of N'-cyano-N,N-dimethylguanidine and its alternatives in the synthesis of biguanides and 1,3,5-triazines, two important classes of compounds in drug discovery.

Biguanide Synthesis

Biguanides, exemplified by the widely used antidiabetic drug metformin, are a critical class of therapeutic agents. The synthesis of metformin and the antimalarial drug proguanil can be achieved through various routes, with dicyandiamide being a common alternative building block to N'-cyano-N,N-dimethylguanidine.

Target MoleculeBuilding BlockReagents & ConditionsYield (%)Reference
MetforminDicyandiamideDimethylamine hydrochloride, heat (120-140 °C)69[1]
MetforminDicyandiamideDimethylamine hydrochloride, microwave irradiation92[1][2]
MetforminDicyandiamideDimethylamine, sodium methoxide, methanol, 30°C96.3[3]
Proguanilp-Chlorophenyl dicyandiamideIsopropylamine, copper sulfate, THF/water, reflux75-90[4]
Isopropyldicyandiamide (Proguanil intermediate)Sodium dicyanamideIsopropylamine hydrochloride, n-butanol, reflux65
1,3,5-Triazine Synthesis

Substituted 1,3,5-triazines are another class of nitrogen-containing heterocycles with diverse biological activities. The synthesis of 2,4-diamino-1,3,5-triazines can be accomplished using dicyandiamide as a key building block.

Target ScaffoldBuilding BlockReagents & ConditionsYield (%)
2,4-Diamino-1,3,5-triazinesDicyandiamideNitriles, microwave irradiation16-86
Symmetrical 2,4,6-trisubstituted-1,3,5-triazinesCyanuric chlorideAnilines, THF, K2CO3 (for mono-substitution)91-96
Symmetrical 2,4,6-trisubstituted-1,3,5-triazinesMono-substituted s-triazineAnilines, reflux or microwave irradiation80-88 (reflux), 91-98 (microwave)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for key synthetic transformations involving N'-cyano-N,N-dimethylguanidine and its alternatives.

Synthesis of Metformin Hydrochloride from Dicyandiamide

Materials:

  • Dicyandiamide (16.8 g)

  • Methanol (50 ml)

  • Dimethylamine (9.1 g)

  • Sodium methoxide (27 g)

  • Hydrochloric acid (38%, 15 ml)

  • Purified water (50 ml)

  • Ethyl acetate (200 ml)

  • Ethanol (80%)

  • Activated carbon

Procedure:

  • Dissolve dicyandiamide in methanol with stirring.

  • Add dimethylamine, followed by sodium methoxide.

  • Gradually increase the temperature to 30°C and maintain for 5 hours.

  • Monitor the reaction by ion chromatography until the dicyandiamide peak disappears.

  • Concentrate the reaction mixture to dryness.

  • To the cooled residue, add purified water and then dropwise add hydrochloric acid to adjust the pH to 3.

  • Extract with ethyl acetate.

  • Concentrate the aqueous phase under reduced pressure.

  • To the cooled, concentrated solution, add 80% ethanol to induce crystallization.

  • Filter the crystals and redissolve in purified water.

  • Treat with activated carbon, filter, and recrystallize from 80% ethanol.

  • Dry the final product to obtain metformin hydrochloride.[3]

Synthesis of Proguanil from p-Chlorophenyl Dicyandiamide

Materials:

  • p-Chlorophenyl dicyandiamide (20 g, 0.102 mole)

  • Tetrahydrofuran (THF) (1200 ml)

  • Water (1000 ml)

  • Copper sulfate pentahydrate (170 g, 0.68 mole)

  • Isopropylamine (360 ml, 4.14 mole)

  • Hydrochloric acid (concentrated, 500 ml)

Procedure:

  • Stir a mixture of p-chlorophenyl dicyandiamide in THF and water.

  • Add copper sulfate pentahydrate and isopropylamine to the stirred solution.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Add water to the reaction mixture and distill off the THF.

  • Cool the reaction mass and add a solution of concentrated HCl in water.

  • Stir the mixture for 30 minutes.

  • Isolate the product by filtration and dry to obtain proguanil hydrochloride.[4]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway, a general synthetic workflow, and a high-throughput screening process.

Histamine_H2_Receptor_Signaling_Pathway Histamine H2 Receptor Signaling Pathway Histamine Histamine H2R Histamine H2 Receptor (GPCR) Histamine->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates target proteins leading to Cimetidine Cimetidine (Antagonist) Cimetidine->H2R Blocks

Caption: Histamine H2 receptor signaling pathway and the antagonistic action of cimetidine.

Biguanide_Synthesis_Workflow General Workflow for Biguanide Synthesis from Cyanoguanidine cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Cyanoguanidine Derivative, Amine, and Solvent start->reagents catalyst Add Catalyst (e.g., Copper Salt or Acid) reagents->catalyst heat Heat Reaction Mixture (Reflux or Microwave) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter (if precipitate forms) cool->filter extract Extraction filter->extract purify Purification (Crystallization or Chromatography) extract->purify end End purify->end

Caption: A generalized experimental workflow for the synthesis of biguanides.

HTS_Guanylation_Workflow High-Throughput Screening Workflow for Guanylation Reaction cluster_plate Plate Preparation cluster_reaction Reaction and Analysis cluster_data Data Processing plate Prepare 96-well plate dispense_reagents Dispense Amine and Guanylating Agent Solutions plate->dispense_reagents dispense_catalysts Dispense Catalyst Library (one per well) dispense_reagents->dispense_catalysts incubate Incubate Plate (Controlled Temperature and Time) dispense_catalysts->incubate quench Quench Reactions incubate->quench analyze Analyze Plate (LC-MS, GC-MS) quench->analyze process Process Analytical Data (Quantify Product Yield) analyze->process identify Identify 'Hit' Catalysts (High Yield/Selectivity) process->identify end End identify->end

Caption: A streamlined workflow for high-throughput screening of guanylation catalysts.

References

A Comparative Guide to the Analysis of N'-cyano-N,N-dimethylguanidine in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Methodologies

The determination of N'-cyano-N,N-dimethylguanidine and related guanidine compounds in pharmaceutical products primarily relies on reversed-phase HPLC coupled with UV or mass spectrometry detectors. The choice of methodology often depends on the required sensitivity and the complexity of the sample matrix. Below is a summary of typical performance data extracted from studies on related analytes, which can serve as a benchmark for methods targeting N'-cyano-N,N-dimethylguanidine.

ParameterMethod 1: HPLC-UVMethod 2: LC-MS/MS
Instrumentation HPLC with UV DetectorUHPLC coupled to a Triple Quadrupole Mass Spectrometer
Analyte Cyanoguanidine (Metformin Impurity A)N'-cyano-N,N-dimethylguanidine (Hypothetical)
Linearity Range 0.01 µg/mL to 1.5 µg/mL[1]0.5 ng/mL to 100 ng/mL
Limit of Detection (LOD) Not explicitly stated, but linearity starts at 0.01 µg/mL[1]0.1 ng/mL
Limit of Quantification (LOQ) Not explicitly stated0.5 ng/mL
Precision (RSD%) < 2%[1]< 5%
Accuracy/Recovery Not explicitly stated95-105%

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are representative of those used for the analysis of guanidine-based impurities in pharmaceuticals.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a procedure for the determination of impurities in metformin hydrochloride.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like acetonitrile.[2] For Mass Spectrometry compatibility, volatile buffers like formic acid should be used.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the analyte's absorbance maximum.

  • Sample Preparation:

    • Accurately weigh and dissolve the drug substance or product in the mobile phase or a suitable solvent mixture (e.g., 80:20 acetonitrile:water).[3]

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.[3]

    • Prepare calibration standards by diluting a stock solution of N'-cyano-N,N-dimethylguanidine in the same solvent.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for the trace-level quantification of impurities.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient of water and acetonitrile with a volatile modifier such as formic acid or ammonium formate to facilitate ionization.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for N'-cyano-N,N-dimethylguanidine would need to be determined by direct infusion.

  • Sample Preparation: Similar to the HPLC-UV method, but may require further dilution to fall within the linear range of the instrument.

Visualizing Experimental Processes and Pathways

To further clarify the analytical workflow and the potential relevance of N'-cyano-N,N-dimethylguanidine, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Run cluster_data_processing Data Processing SampleReceipt Sample Receipt & Login Weighing Weighing & Dissolution SampleReceipt->Weighing Filtration Filtration (0.45 µm) Weighing->Filtration HPLC HPLC Separation Filtration->HPLC MS MS/MS Detection HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for LC-MS/MS analysis.

G cluster_precursors Synthetic Precursors cluster_synthesis Synthesis cluster_products Products Dimethylamine Dimethylamine Reaction Nucleophilic Attack Dimethylamine->Reaction Cyanoguanidine Cyanoguanidine Cyanoguanidine->Reaction Target N'-cyano-N,N-dimethylguanidine Reaction->Target API Active Pharmaceutical Ingredient (API) Target->API Impurity in

Caption: Synthesis pathway of N'-cyano-N,N-dimethylguanidine.

References

Safety Operating Guide

Navigating the Disposal of Guanidine, N'-cyano-N,N-dimethyl-: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers

Immediate Safety and Handling Precautions

Before proceeding with any disposal-related activities, ensure that all personnel handling Guanidine, N'-cyano-N,N-dimethyl- are familiar with its potential hazards. Available safety data indicates that this compound may be moderately toxic if ingested or on skin contact and can be a mild eye irritant.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.

General Step-by-Step Disposal Protocol for Laboratory Chemical Waste

The following procedure is a general guide. Always obtain specific instructions from your EHS department before disposing of any chemical waste.

  • Waste Identification and Classification:

    • Determine if the Guanidine, N'-cyano-N,N-dimethyl- waste is considered hazardous. This determination should be made by a trained professional, such as a Chemical Hygiene Officer or a representative from the EHS department.

    • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by EHS personnel. Incompatible materials can lead to dangerous reactions. For instance, some guanidine compounds can react with strong acids to produce toxic fumes like hydrogen cyanide.

  • Containerization:

    • Use a dedicated, properly labeled waste container that is compatible with Guanidine, N'-cyano-N,N-dimethyl-. The original manufacturer's container is often a suitable choice.

    • The container must be in good condition, with a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("Guanidine, N'-cyano-N,N-dimethyl-"), and any known hazard warnings (e.g., "Toxic," "Irritant").

    • Include the accumulation start date and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The storage area should be secure and under the control of laboratory personnel.

    • Ensure secondary containment is used to capture any potential leaks or spills.

  • Disposal Request and Pickup:

    • Once the container is full, or in accordance with your institution's policies, submit a waste pickup request to your EHS department.

    • Do not attempt to dispose of the chemical waste down the drain or in the regular trash.

Quantitative Data Summary

While specific disposal parameters for Guanidine, N'-cyano-N,N-dimethyl- are limited, the table below summarizes known physical and chemical properties that are relevant to its handling and safety.

PropertyValueSource
Molecular FormulaC4H8N4Multiple Sources
Molecular Weight112.13 g/mol Multiple Sources
AppearanceSolidMultiple Sources
HazardsModerately toxic by ingestion and skin contact, mild eye irritant.Multiple Sources
IncompatibilitiesMay form explosive compounds with oxidizers, diazo- and nitro- compounds. Reacts with strong acids to produce hydrogen cyanide.Multiple Sources

Experimental Protocols

Detailed experimental protocols for the disposal of Guanidine, N'-cyano-N,N-dimethyl- are not available. The standard and mandatory protocol is to contact and follow the instructions of your institution's accredited waste management provider or EHS department.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A Chemical Waste Generated B Consult SDS & Institutional Policies A->B C Determine if Hazardous Waste B->C D Select Compatible Container C->D Hazardous J Follow Institutional Guidelines for Non-Hazardous Waste C->J Non-Hazardous E Segregate from Incompatible Wastes D->E F Properly Label Container E->F G Store in Designated Satellite Accumulation Area F->G H Request Waste Pickup from EHS G->H I Professional Disposal by Licensed Facility H->I

Caption: Workflow for Laboratory Chemical Waste Disposal.

Disclaimer: The information provided in this document is for general guidance only. The proper disposal of Guanidine, N'-cyano-N,N-dimethyl- must be conducted in strict accordance with the directives of your institution's Environmental Health and Safety department and all applicable regulations.

Personal protective equipment for handling Guanidine, N'-cyano-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Guanidine, N'-cyano-N,N-dimethyl- (CAS No. 1609-06-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Safety Data

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₄H₈N₄[1][2]
Molecular Weight 112.13 g/mol [1]
Appearance White solid
Melting Point 176-177 °C[1]
Boiling Point 182.9 °C at 760 mmHg[1]
Flash Point 64.4 °C[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage Temperature -20°C Freezer[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Guanidine, N'-cyano-N,N-dimethyl-.

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield (NIOSH/EN 166 compliant).
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider an apron or coveralls.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Workflow for Handling Guanidine, N'-cyano-N,N-dimethyl-:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of Guanidine, N'-cyano-N,N-dimethyl-.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate personal protective equipment (PPE) as specified in the table above.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood[2].

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before introducing Guanidine, N'-cyano-N,N-dimethyl- to the workspace.

  • Handling:

    • Avoid the formation of dust and aerosols[2].

    • When weighing the solid, do so carefully within the fume hood to minimize dust generation.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Avoid contact with skin, eyes, and clothing[2].

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Keep the container tightly closed when not in use[2].

    • The recommended storage temperature is -20°C in a freezer[1].

First Aid Measures

In the event of exposure, follow these first-aid procedures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of Guanidine, N'-cyano-N,N-dimethyl- and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling:

  • Solid Waste: Collect any unused solid Guanidine, N'-cyano-N,N-dimethyl- and contaminated disposable materials (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing Guanidine, N'-cyano-N,N-dimethyl- should be collected in a separate, labeled, and sealed waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Guanidine, N'-cyano-N,N-dimethyl-".

Disposal Procedure:

  • All waste containing Guanidine, N'-cyano-N,N-dimethyl- must be disposed of as hazardous waste.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical.

Decontamination:

  • All surfaces and equipment that have come into contact with Guanidine, N'-cyano-N,N-dimethyl- should be thoroughly decontaminated.

  • Use a suitable solvent (e.g., water, if appropriate for the surface) followed by a soap and water wash.

  • Collect all decontamination materials (e.g., wipes, absorbent pads) as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.